Product packaging for 6-Bromo-7-methylquinoxaline(Cat. No.:CAS No. 646504-80-5)

6-Bromo-7-methylquinoxaline

Numéro de catalogue: B1444396
Numéro CAS: 646504-80-5
Poids moléculaire: 223.07 g/mol
Clé InChI: HOEDWTAFUPBYQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-7-methylquinoxaline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1444396 6-Bromo-7-methylquinoxaline CAS No. 646504-80-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-7-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEDWTAFUPBYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646504-80-5
Record name 6-bromo-7-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of 6-Bromo-7-methylquinoxaline. As a key heterocyclic scaffold in medicinal chemistry, precise characterization of quinoxaline derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.[1][2] We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical approach, creating a self-validating workflow from initial hypothesis to final confirmation.

Foundational Analysis: Confirming Molecular Formula and Elemental Composition via Mass Spectrometry

The logical first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.[3]

Causality of Choice: For this compound (proposed formula: C₉H₇BrN₂), HRMS serves two critical, self-validating purposes. First, it confirms the overall molecular weight. Second, and more importantly, it leverages the unique isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. This results in a characteristic pair of peaks in the mass spectrum (M+ and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[4][5] This isotopic pattern is a powerful diagnostic tool that immediately validates a key feature of the proposed structure.

Table 1: Predicted HRMS Data for C₉H₇BrN₂
Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M]⁺ (Molecular Ion)221.9790223.9770~1:1
[M+H]⁺ (Protonated Ion)222.9868224.9848~1:1
[M+Na]⁺ (Sodiated Ion)244.9687246.9667~1:1

Note: Data is predicted for a high-resolution instrument like a TOF or Orbitrap analyzer.[5][6]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Acquire data in positive ion mode to observe [M+H]⁺ and/or [M+Na]⁺ adducts.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Verify the measured exact mass against the theoretical mass for C₉H₇BrN₂ within a narrow tolerance (typically < 5 ppm). Confirm the presence of the characteristic ~1:1 intensity ratio for the A+2 isotopic peak, confirming the presence of one bromine atom.[4]

Mapping the Framework: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and definitively establish the substitution pattern.[7] This is not a single experiment but a suite of correlated analyses that build upon one another.

Step 2.1: Proton NMR (¹H NMR) - Defining the Proton Environment

¹H NMR provides the initial map of the molecule's proton structure, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).[8]

Expected ¹H NMR Spectrum for this compound:

  • Pyrazine Protons (H2, H3): Two signals in the downfield region (~8.5-9.0 ppm), likely appearing as doublets or complex multiplets due to coupling to each other and potentially long-range coupling.

  • Benzene Ring Protons (H5, H8): Two distinct singlets in the aromatic region (~7.5-8.5 ppm). Their singlet nature is a key indicator that they have no adjacent protons, strongly suggesting a 1,4-disubstitution pattern on this part of the ring.

  • Methyl Protons (CH₃): One sharp singlet in the upfield region (~2.5 ppm), integrating to 3 protons. Its singlet multiplicity confirms it is not coupled to any adjacent protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2 / H38.7 - 8.9Doublet (d)1H each
H5~8.2Singlet (s)1H
H8~8.0Singlet (s)1H
7-CH₃~2.6Singlet (s)3H
Step 2.2: Carbon NMR (¹³C NMR & DEPT) - Revealing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.[9] When combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the differentiation between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Expected ¹³C NMR Spectrum: For this compound, nine distinct carbon signals are expected. The DEPT-135 experiment will show the methyl carbon as a positive signal, the four CH carbons (C2, C3, C5, C8) as positive signals, and will show no signals for the four quaternary carbons (C4a, C6, C7, C8a), including the one bonded to bromine. This provides an immediate and robust validation of the carbon skeleton.

Step 2.3: 2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, providing unambiguous evidence of atomic connectivity.[8]

A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling Networks The COSY spectrum reveals which protons are spin-coupled to each other. For this molecule, the most important correlation will be a cross-peak between the two pyrazine protons (H2 and H3), confirming their adjacency. The absence of other correlations in the aromatic region validates that H5 and H8 are isolated from other protons.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment creates a direct correlation between each proton and the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C3, C5, C8, and the methyl carbon).

C. HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Link The HMBC experiment is the most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds, allowing us to connect the molecular fragments and irrefutably place the substituents.

Key Diagnostic HMBC Correlations for this compound:

  • Methyl Group Placement: The protons of the methyl group (at ~2.6 ppm) MUST show correlations to the quaternary carbon C7 and the bromine-bearing quaternary carbon C6. They should also show a correlation to the protonated carbon C8. This three-bond correlation is unequivocal proof of the methyl group's position at C7.

  • Bromo Group Placement: The proton at C5 (~8.2 ppm) will show a crucial three-bond correlation to the methyl-bearing carbon C7. This, combined with the methyl proton correlations, locks the 6-bromo, 7-methyl arrangement.

  • Ring Fusion Confirmation: The benzene ring protons (H5, H8) will show correlations to the quaternary bridgehead carbons (C4a, C8a), confirming the fusion of the two rings. For instance, H5 should correlate to C4a and C7, while H8 should correlate to C4a and C6.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Perform the following experiments sequentially:

    • Standard ¹H NMR.

    • Proton-decoupled ¹³C NMR.

    • DEPT-135.

    • ¹H-¹H COSY.

    • ¹H-¹³C HSQC.

    • ¹H-¹³C HMBC (optimized for a J-coupling of ~8 Hz).

  • Data Processing: Process and analyze the spectra using appropriate software to identify peaks, integrals, and correlation cross-peaks.

Visualization of the Elucidation Workflow

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Structure Structural Assembly MS HRMS Analysis Formula Molecular Formula (C₉H₇BrN₂) + Isotopic Pattern MS->Formula Confirms H1_NMR ¹H NMR Formula->H1_NMR Guides Interpretation COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Fragments Identify Spin Systems & Carbon Types (e.g., -CH₃, Ar-H) H1_NMR->Fragments C13_NMR ¹³C NMR + DEPT C13_NMR->HSQC C13_NMR->Fragments COSY->Fragments Confirms ¹H-¹H Links HMBC HMBC HSQC->HMBC HSQC->Fragments Assigns ¹H-¹³C Pairs Connectivity Connect Fragments via HMBC HMBC->Connectivity Fragments->HMBC Final_Structure Final Structure: This compound Connectivity->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

While the comprehensive NMR data provides an unambiguous structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure in the solid state.[1][10]

Causality of Choice: This technique directly visualizes the electron density of the atoms in a crystalline lattice, providing precise coordinates for each atom. This confirms not only the connectivity but also the exact bond lengths, bond angles, and intermolecular packing interactions. If a publication-quality crystal can be obtained, this method removes all ambiguity and serves as the final authoritative validation of the proposed structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, highly accurate molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with Mass Spectrometry to confirm the molecular formula and the presence of bromine through its distinct isotopic signature. This is followed by a comprehensive suite of NMR experiments , starting with ¹H and ¹³C NMR to map the proton and carbon environments, and culminating in 2D experiments like COSY, HSQC, and particularly HMBC, which piece together the molecular framework and definitively establish the 6,7-substitution pattern. Each step in the NMR analysis builds upon and validates the last. Finally, where possible, X-ray Crystallography provides the ultimate, unambiguous confirmation of the solid-state structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing research and development in fields reliant on precisely characterized molecular entities.

References

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. [Link]
  • Full article: Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. [Link]
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health (NIH). [Link]
  • 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry. [Link]
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR | Request PDF.
  • synthesis and biological activity studies of quinoxaline deriv
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
  • 13C nuclear magnetic resonance spectra of quinoxaline deriv
  • Molecular Structure Characterisation and Structural Elucid
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • JAM 2026 Chemistry (CY). Indian Institute of Technology, Bombay. [Link]
  • This compound (C9H7BrN2). PubChemLite. [Link]
  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin. [Link]
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
  • Bromo pattern in Mass Spectrometry. YouTube. [Link]
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • 6-Bromoquinoxaline | C8H5BrN2 | CID 610939. PubChem - NIH. [Link]
  • (PDF) The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides.
  • Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. [Link]

Sources

The Emerging Therapeutic Potential of 6-Bromo-7-methylquinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1][2] This technical guide delves into the therapeutic promise of a specific subclass: 6-Bromo-7-methylquinoxaline derivatives. While direct research on this particular substitution pattern is nascent, this document synthesizes current knowledge from structurally related compounds to forecast their biological potential, focusing on anticancer and antimicrobial applications. By examining structure-activity relationships (SAR), this guide offers a predictive framework for the activity of this compound derivatives and provides detailed experimental protocols for their synthesis and biological evaluation, aiming to catalyze further research and development in this promising area.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[2][3] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.

The focus of this guide, the this compound core, combines two key substituents that are known to influence biological activity. Halogenation, particularly bromination at the 6-position, has been shown in related heterocyclic systems like quinazolines to enhance anticancer potency.[4] The methyl group at the 7-position can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.[5] This guide will explore the anticipated biological activities of derivatives based on this core structure, drawing parallels from existing literature on analogous compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically starts from the appropriately substituted o-phenylenediamine. The classical and most common method for constructing the quinoxaline ring is the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Pathway

The synthesis of this compound derivatives can be conceptualized in the following workflow:

Synthesis_Workflow A 4-Bromo-5-methyl-1,2-phenylenediamine C Condensation Reaction A->C Reactant 1 B 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) B->C Reactant 2 D This compound Core C->D Cyclization E Further Derivatization (e.g., at positions 2 and 3) D->E Functionalization F Target this compound Derivatives E->F Final Products Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) P_site Phosphorylation Site RTK->P_site Phosphorylation Compound 6-Bromo-7-methyl- quinoxaline Derivative Compound->RTK Binds to ATP pocket ATP ATP ATP->RTK Blocked Downstream Downstream Signaling (e.g., Ras-MAPK) P_site->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Sources

Novel Quinoxaline Derivatives: A Technical Guide to Anticancer Activity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a fertile ground for the development of novel therapeutic agents.[1][2][3] In the realm of oncology, where the demand for more effective and targeted therapies is incessant, quinoxaline derivatives are gaining significant recognition as a novel class of chemotherapeutic agents with potent activity against various tumors.[4][5] The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and reduced toxicity.[6][7] This guide provides an in-depth exploration of the anticancer potential of novel quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Core Mechanisms of Anticancer Activity

The anticancer prowess of quinoxaline derivatives stems from their ability to modulate multiple oncogenic pathways.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes crucial for cancer progression, the induction of programmed cell death (apoptosis), and the disruption of tumor-supporting processes like angiogenesis.[1]

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

Many cancers are driven by the aberrant activity of protein kinases, which act as key nodes in signaling pathways controlling cell growth, proliferation, and survival.[8] Quinoxaline derivatives have been successfully designed as potent inhibitors of several critical kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][9] Novel quinoxaline derivatives have been synthesized as potent EGFR inhibitors, demonstrating significant anticancer activity.[10][11][12] Some quinoxalinone derivatives have even shown efficacy against drug-resistant EGFR mutants.[9][13] For instance, certain compounds have exhibited IC50 values in the low micromolar and even nanomolar range against cancer cell lines overexpressing EGFR.[10][12][13]

  • Other Kinase Targets: Beyond EGFR, quinoxaline-based compounds have been developed to target other crucial kinases such as c-Met and VEGFR-2, which are involved in metastasis and angiogenesis, respectively.[1][14][15] The ability to act as dual or multi-targeted kinase inhibitors is a particularly promising strategy to overcome drug resistance.[10][12]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a quinoxaline derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Workflow start Cancer Cells + Quinoxaline Derivative incubation Incubation (e.g., 24-48h) start->incubation annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v caspase Caspase Activity Assay (e.g., Caspase-3/7) incubation->caspase western_blot Western Blotting (Bcl-2, Bax, p53) incubation->western_blot result Apoptosis Confirmed annexin_v->result caspase->result western_blot->result

Caption: Experimental workflow for apoptosis assessment.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Quinoxaline derivatives have demonstrated promising anti-angiogenic properties. [16]Specifically, quinoxaline 1,4-dioxides have been identified as novel angiogenesis inhibitors that can potentiate the antitumor effects of radiation therapy by modulating the expression of hypoxia-inducible factor-1alpha (HIF-1α) and vascular endothelial growth factor (VEGF). [17]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the quinoxaline scaffold is crucial for optimizing anticancer activity. Structure-activity relationship (SAR) studies provide valuable insights into the key molecular features required for potency and selectivity. [7][18][19]

  • Substitutions at C2 and C3: The nature and position of substituents on the quinoxaline ring are critical determinants of biological activity. [7][18]For instance, the introduction of aryl or heteroaryl groups at these positions can significantly influence the compound's interaction with its biological target. [18]* Role of Electron-donating and Withdrawing Groups: The electronic properties of the substituents play a vital role. Studies have shown that the presence of electron-donating groups can enhance activity in some cases, while electron-withdrawing groups may be favorable in others, depending on the specific target and mechanism of action. [8][19]* Hybrid Molecules: The development of quinoxaline hybrids, where the quinoxaline scaffold is combined with other pharmacologically active moieties, is an effective strategy to create multi-targeted agents with enhanced anticancer efficacy. [15][20]

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the anticancer activity of novel quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects. [7] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Comparative Efficacy of Novel Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected novel quinoxaline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 11 MCF-7 (Breast)0.81EGFR Inhibition[10][12]
Compound 13 HepG2 (Liver)0.95EGFR Inhibition[10][12]
Compound 13 HCT-116 (Colon)7.6DNA Intercalation, Topoisomerase II Inhibition[21][22]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1][23]
FQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition, Apoptosis Induction[1][14]
Compound VIIIc HCT-116 (Colon)2.5Cell Cycle Arrest (G2/M), Apoptosis Induction[1][24]

Future Perspectives and Conclusion

Novel quinoxaline derivatives represent a highly promising and versatile class of anticancer agents. [4]Their ability to target multiple oncogenic pathways, including kinase signaling, DNA replication, and apoptosis, provides a strong rationale for their continued development. [6]Future research should focus on the strategic design of next-generation quinoxaline compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinoxaline-based combination therapies and the use of advanced drug delivery systems hold significant potential to further enhance their therapeutic efficacy. As our understanding of cancer biology deepens, the rational design and development of quinoxaline derivatives will undoubtedly contribute to the arsenal of effective and targeted cancer therapies.

References

  • Induction of apoptosis in cervical and breast cancer cells using quinoxaline deriv
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (URL: [Link])
  • SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (URL: [Link])
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed. (URL: [Link])
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed. (URL: [Link])
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (URL: [Link])
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - Semantic Scholar. (URL: [Link])
  • Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radi
  • Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy - Mahidol University. (URL: [Link])
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar. (URL: [Link])
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC - PubMed Central. (URL: [Link])
  • Quinoxaline containing derivatives as anticancer agents.
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - Chemical Science (RSC Publishing). (URL: [Link])
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - Bentham Science Publisher. (URL: [Link])
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (URL: [Link])
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: [Link])
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (URL: [Link])
  • Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents - PubMed. (URL: [Link])
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed. (URL: [Link])
  • Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed. (URL: [Link])
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF - ResearchG
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: [Link])
  • Quinoxaline derivatives as dual DNA intercalating as well as topoisomerase II inhibitor.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (URL: [Link])
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors | Bentham Science Publishers. (URL: [Link])
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (URL: [Link])
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (URL: [Link])
  • Antitumoral activity of quinoxaline derivatives: A system

Sources

6-Bromo-7-methylquinoxaline: A Scaffold for Kinase Inhibition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in oncology.[1][2] As a privileged bicyclic heteroaromatic structure, it serves as an effective pharmacophore for interacting with the active sites of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] This guide delves into the potential of 6-Bromo-7-methylquinoxaline as a foundational molecule for the development of novel kinase inhibitors. We will explore its synthetic route, hypothesize its biological targets based on structure-activity relationships of analogous compounds, and provide detailed, field-proven protocols for its evaluation as a kinase inhibitor. This document is intended to serve as a practical and authoritative resource for researchers dedicated to advancing targeted cancer therapies.

The Quinoxaline Core: A Privileged Scaffold in Kinase Inhibition

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their structural motifs that facilitate interactions with the ATP-binding site of various kinases.[2] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2] The bicyclic system also provides a rigid core from which various substituents can be strategically placed to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on numerous quinoxaline-based inhibitors have revealed that substitutions on the benzene ring can significantly influence target specificity and inhibitory activity.[4] For instance, the presence of a bromine atom, as in this compound, can introduce favorable halogen bonding interactions with the kinase active site and improve metabolic stability. The methyl group at the 7-position can also contribute to hydrophobic interactions and modulate the electronic properties of the aromatic system.

Synthesis of this compound

The synthesis of this compound can be achieved through a classical and reliable condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[5] This approach offers a straightforward and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine

  • Starting Material: 4-Bromo-5-methyl-2-nitroaniline.

  • Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if using Pd/C), and the reaction mixture is neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Step 2: Condensation to form this compound

  • Reactants: 4-Bromo-5-methyl-1,2-phenylenediamine (from Step 1) and glyoxal (a 1,2-dicarbonyl compound).

  • Reaction Conditions: The condensation is typically carried out in a suitable solvent such as ethanol or a mixture of ethanol and water. The reaction is often acid-catalyzed, for which a few drops of acetic acid can be added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[6]

Diagram of Synthetic Workflow

G A 4-Bromo-5-methyl-2-nitroaniline B Reduction (e.g., H2, Pd/C) A->B C 4-Bromo-5-methyl-1,2-phenylenediamine B->C D Condensation with Glyoxal (Ethanol, Acetic Acid, Reflux) C->D E This compound D->E F Purification (Recrystallization/Chromatography) E->F

Caption: Synthetic workflow for this compound.

Potential Kinase Targets and Mechanism of Action

While there is limited direct evidence for the specific kinase targets of this compound in the public domain, the broader class of quinoxaline derivatives has shown potent inhibitory activity against several key kinase families implicated in cancer.[3][7] Based on structural similarities and existing literature, we can hypothesize potential targets for this compound, with a focus on the c-Jun N-terminal kinases (JNK) and Ephrin type-A receptor 3 (EphA3).

c-Jun N-terminal Kinases (JNKs)

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating diverse cellular processes, including proliferation, apoptosis, and inflammation.[8] Dysregulation of the JNK pathway is frequently observed in various cancers.[7] Several quinoxaline-based compounds have been identified as potent JNK inhibitors.[9]

Proposed Mechanism of Inhibition: this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the active site of JNK. The quinoxaline nitrogen atoms would likely form hydrogen bonds with the hinge region of the kinase, while the bromo- and methyl-substituted benzene ring would occupy a hydrophobic pocket in the active site.

Signaling Pathway

G Stress_Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Proliferation Apoptosis, Proliferation, Inflammation cJun->Apoptosis_Proliferation Inhibitor This compound Inhibitor->JNK

Caption: The JNK signaling pathway and the proposed point of inhibition.

Ephrin type-A receptor 3 (EphA3)

EphA3 is a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and development.[10] Its overexpression has been linked to several cancers, making it an attractive therapeutic target.[11] Pyrrolo[3,2-b]quinoxaline derivatives have been successfully designed as potent EphA3 inhibitors, demonstrating the suitability of the quinoxaline scaffold for targeting this kinase.[12][13]

Proposed Mechanism of Inhibition: Similar to its action on JNK, this compound could inhibit EphA3 by competing with ATP for binding to the kinase domain. The specific substitutions on the quinoxaline ring would be critical in determining the affinity and selectivity for EphA3 over other kinases.

Signaling Pathway

G EphrinA_Ligand Ephrin-A Ligand EphA3 EphA3 Receptor EphrinA_Ligand->EphA3 Autophosphorylation Autophosphorylation EphA3->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RhoGTPases, MAPK) Autophosphorylation->Downstream_Signaling Cell_Adhesion_Migration Cell Adhesion & Migration Downstream_Signaling->Cell_Adhesion_Migration Inhibitor This compound Inhibitor->Autophosphorylation

Caption: The EphA3 signaling pathway and the proposed point of inhibition.

In Vitro Kinase Inhibition Assays

To validate the inhibitory potential of this compound against the hypothesized kinase targets, robust and reliable in vitro kinase assays are essential. The following protocols are based on established methodologies and can be adapted for this purpose.

JNK1 In Vitro Kinase Assay Protocol

This protocol describes a radioactive filter binding assay to measure the inhibition of JNK1 activity.

  • Reagents and Materials:

    • Recombinant human JNK1 enzyme.

    • GST-c-Jun (1-79) substrate.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

    • [γ-³³P]ATP.

    • This compound stock solution in DMSO.

    • Phosphocellulose filter plates.

    • Phosphoric acid wash buffer.

    • Microplate scintillation counter.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a 96-well plate, add the JNK1 enzyme and the GST-c-Jun substrate.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

EphA3 In Vitro Kinase Assay Protocol

This protocol outlines a non-radioactive, luminescence-based assay for measuring EphA3 inhibition.

  • Reagents and Materials:

    • Recombinant human EphA3 enzyme.

    • Poly(Glu, Tyr) 4:1 substrate.

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • ATP.

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Luminometer.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • To a 384-well plate, add the EphA3 enzyme and the Poly(Glu, Tyr) substrate.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the JNK1 assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound core provides a solid starting point for a lead optimization campaign. Based on SAR data from related quinoxaline inhibitors, several modifications can be proposed to enhance potency and selectivity.[4][14]

PositionProposed ModificationRationale
C2/C3 Introduction of aryl or heteroaryl groupsTo explore additional hydrophobic and hydrogen bonding interactions within the kinase active site.
C6-Bromo Replacement with other halogens (Cl, F) or small hydrophobic groupsTo modulate halogen bonding potential and fine-tune electronic properties.
C7-Methyl Variation of alkyl chain length or introduction of polar groupsTo probe the size and polarity of the adjacent pocket in the kinase active site.
N1/N4 Not typically modified as they are crucial for hinge bindingThese nitrogens are generally conserved for the primary interaction with the kinase hinge region.

Hypothetical IC₅₀ Data for this compound and Analogs

The following table presents hypothetical but plausible IC₅₀ values based on the inhibitory activities of known quinoxaline-based kinase inhibitors.[14][15][16][17][18][19]

CompoundR1R2JNK1 IC₅₀ (nM)EphA3 IC₅₀ (nM)
This compound HH550820
Analog 1 PhenylH120350
Analog 2 HPhenyl150410
Analog 3 3-aminophenylH45180
Analog 4 H4-methoxyphenyl95290

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel kinase inhibitors. Its structural features suggest a high likelihood of interaction with the ATP-binding site of various kinases, with JNK and EphA3 being particularly compelling hypothetical targets. The detailed synthetic and screening protocols provided in this guide offer a clear and actionable roadmap for researchers to explore the therapeutic potential of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogs to establish a robust SAR, followed by selectivity profiling against a broad panel of kinases and evaluation in cell-based assays to confirm on-target activity and assess anti-proliferative effects. Such a systematic approach will be instrumental in advancing this compound from a promising scaffold to a viable lead candidate in the ongoing quest for more effective and targeted cancer therapies.

References

  • BellBrook Labs. (2021, November 3). The Double-Edged Sword in Cancer Pathogenesis - JNK1.
  • Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
  • Chen, Y. R., & Tan, T. H. (2019). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International journal of molecular sciences, 20(15), 3749. [Link]
  • Cui, T., & Davis, R. J. (2012). JNK signaling in cancer. Genes & cancer, 3(5-6), 379–389. [Link]
  • Dymock, B. W., Seehra, J. S., & Cockerill, G. S. (2005). Structure-activity relationships of quinazoline kinase inhibitors. Current topics in medicinal chemistry, 5(10), 977–990. [Link]
  • Cusabio. (n.d.). EphA3-A Regulator of Cell Adhesion and Migration.
  • Patsnap Synapse. (2024, June 21). What are EphA3 inhibitors and how do they work?.
  • PubChemLite. (n.d.). This compound (C9H7BrN2).
  • Wan, J. P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2013(1), 98-129. [Link]
  • ResearchGate. (n.d.). rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7.
  • ResearchGate. (n.d.). The reported scaffolds of JNK inhibitors and range of their inhibitory activity (IC50 values)[20][21].
  • Zareef, M., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128259. [Link]
  • Abadi, A. H., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 309-326. [Link]
  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 27(19), 6296. [Link]
  • Fabbro, D., et al. (2014). Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation. Journal of medicinal chemistry, 57(15), 6397–6402. [Link]
  • ACS Figshare. (2014). Pyrrolo[3,2‑b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation.
  • Reaction Biology. (n.d.). EPHA3 NanoBRET Kinase Assay.
  • ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines.
  • MDPI. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
  • protocols.io. (2023). In vitro kinase assay.
  • PubChemLite. (n.d.). This compound (C9H7BrN2).
  • Wan, J. P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2013(1), 98-129. [Link]

Sources

The Therapeutic Potential of Quinoxaline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their extensive range of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of quinoxaline compounds, designed for researchers, scientists, and drug development professionals. We will explore the core chemistry, delve into the diverse therapeutic applications, elucidate key mechanisms of action, and provide insights into the structure-activity relationships that govern their biological effects. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents.

Introduction: The Quinoxaline Scaffold - A Versatile Core in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][3] This unique structural motif is present in a variety of natural products and synthetically derived molecules with significant biological activities.[1] The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles and their ability to interact with multiple biological targets.[1][4] This adaptability has led to the investigation of quinoxaline derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][5]

Synthetic Strategies: From Classical Condensation to Green Chemistry

The synthesis of the quinoxaline core is well-established, with classical routes often involving the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] This foundational method, first described by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline chemistry.[3] However, recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic protocols.

Classical Synthesis: The Condensation Reaction

The traditional synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or an α-keto acid.[3][6][7] This straightforward condensation reaction is highly effective for generating a diverse library of quinoxaline derivatives.

Experimental Protocol: Classical Synthesis of 2,3-Dimethylquinoxaline

  • Reactants: o-phenylenediamine (1 mmol), 2,3-butanedione (1 mmol).

  • Solvent: Ethanol (10 mL).

  • Procedure: a. Dissolve o-phenylenediamine in ethanol in a round-bottom flask. b. Add 2,3-butanedione to the solution. c. Reflux the mixture for 2-4 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product will precipitate out of the solution. g. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-dimethylquinoxaline.

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies.[8] These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[1][7]

  • Use of green catalysts: Utilizing environmentally benign catalysts minimizes waste and hazardous byproducts.[1]

  • One-pot synthesis: Combining multiple reaction steps into a single procedure enhances efficiency and reduces purification efforts.[7][9]

  • Iodine-catalyzed oxidative cyclization: This method allows for the synthesis of quinoxalines from o-phenylenediamine and hydroxyl ketones at room temperature.[3]

  • Copper-catalyzed cyclocondensation: This approach enables the synthesis from o-phenylenediamines and aromatic alkynes.[3]

These modern approaches not only offer practical advantages but also align with the principles of green chemistry, a crucial consideration in contemporary drug development.[8]

Therapeutic Applications: A Broad Spectrum of Activity

The therapeutic potential of quinoxaline derivatives is vast, with demonstrated efficacy in a multitude of disease areas.[3][4][5] Their diverse pharmacological activities stem from their ability to interact with a wide range of biological targets.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated as potent anticancer agents.[1][2] Their mechanisms of action in cancer are multifaceted and include:

  • Kinase Inhibition: Many quinoxaline-based compounds act as selective ATP competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11] Key targets include:

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[10]

    • Platelet-Derived Growth Factor Receptor (PDGFR)[10]

    • Epidermal Growth Factor Receptor (EGFR)[10]

    • Receptor Protein-Tyrosine Kinases[12][13]

  • Induction of Apoptosis: Certain quinoxaline derivatives have been shown to induce programmed cell death in cancer cells.[1][10]

  • DNA Intercalation: Some quinoxaline-containing antibiotics, like echinomycin, exert their anticancer effects by intercalating into DNA.[14]

  • Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides exhibit potent antitumor activity, particularly in the hypoxic environment of solid tumors.[6][15][16]

Several quinoxaline derivatives have shown promising results in preclinical studies, with some advancing to clinical trials.[17][18] For instance, some have demonstrated potent and selective inhibition of human tyrosine kinase in liver and breast cancer cell lines.[12]

Antimicrobial and Antiviral Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens.

  • Antibacterial Activity: They are effective against both Gram-positive and Gram-negative bacteria.[2][19][20] Synthetic quinoxalines are found in several antibiotics, including echinomycin, levomycin, and actinomycin.[14]

  • Antifungal Activity: Several derivatives have demonstrated significant antifungal properties.[19][20]

  • Antiviral Activity: Quinoxaline compounds have shown promise as antiviral agents, with activity against viruses such as HIV and herpes simplex virus (HSV-1).[5][21][22] Some derivatives have also been investigated for their potential against respiratory pathogens, including SARS-CoV-2.[21]

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, quinoxalines have shown potential in treating a range of other conditions:

  • Anti-inflammatory Activity: Certain derivatives possess anti-inflammatory properties.[5][23]

  • Anticonvulsant Activity: Some quinoxaline compounds have been investigated for their potential in treating seizures.[4]

  • Antimalarial and Antiprotozoal Activity: These compounds have also been explored for their efficacy against parasitic infections.[2][4]

Mechanism of Action: Targeting Key Cellular Pathways

The diverse biological activities of quinoxaline derivatives are a direct result of their interaction with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition: A Dominant Anticancer Mechanism

As previously mentioned, a significant number of anticancer quinoxalines function as kinase inhibitors.[11][13] The quinoxaline scaffold serves as a versatile framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are critical for tumor growth and survival.[10][24]

Diagram: Quinoxaline Derivative as a Kinase Inhibitor

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Substrate_binding Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Substrate_binding->Phosphorylated_Substrate Phosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->ATP_pocket Binds competitively Quinoxaline->ATP_pocket Blocks ATP Binding Inhibition Inhibition ATP ATP ATP->ATP_pocket Substrate Substrate Protein Substrate->Substrate_binding Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Competitive inhibition of a kinase by a quinoxaline derivative.

Apoptosis Induction

Several quinoxaline compounds have been shown to trigger apoptosis in cancer cells.[10] One notable study demonstrated that a specific quinoxaline derivative induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in colon carcinoma cells.[10] This suggests that these compounds can interfere with the fundamental processes of cell division.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the optimization of quinoxaline derivatives as therapeutic agents.[11] By systematically modifying the quinoxaline scaffold and observing the effects on biological activity, researchers can identify key structural features that govern potency and selectivity.

General SAR Insights

Several general SAR principles have been established for quinoxaline compounds:

  • Substitution at the 2nd and 3rd Positions: Modifications at these positions significantly influence the biological activity. For instance, the nature of the linker and the type of amine at the 3rd position can dramatically impact anticancer potency.[3]

  • Substitution on the Benzene Ring: The addition of electron-withdrawing or electron-donating groups to the benzene ring of the quinoxaline nucleus can modulate activity. For example, electron-withdrawing groups at the 7th position can decrease anticancer activity, while electron-releasing groups on an aromatic ring fused to the 2nd position can increase it.[3]

  • Hybrid Molecules: Fusing the quinoxaline nucleus with other heterocyclic or aromatic systems through molecular hybridization can potentiate anticancer activity.[3]

Quantitative SAR Data

The following table summarizes SAR data for a series of quinoxaline derivatives against the MCF-7 breast cancer cell line:

CompoundR1 SubstitutionIC50 (µM) against MCF-7Reference
9 H> 50[3]
10 4-OCH325[3]
11 4-Cl9[3]
12 4-CH332[3]
13 3,4-di-Cl15[3]
Doxorubicin (Standard Drug)5.23 ± 0.3[4]

This data illustrates that the presence and nature of substituents on the phenyl ring attached to the quinoxaline core significantly impact the anticancer activity.

Future Perspectives and Conclusion

The field of quinoxaline chemistry continues to be a vibrant and productive area of research in drug discovery.[3][9] The versatility of the quinoxaline scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that novel derivatives with improved therapeutic profiles will continue to emerge.[8][25]

Future research will likely focus on:

  • Developing more selective kinase inhibitors: This will help to minimize off-target effects and improve the safety profile of these drugs.[11]

  • Exploring novel mechanisms of action: While kinase inhibition is a well-established mechanism, further investigation into other cellular targets will broaden the therapeutic applications of quinoxalines.

  • Leveraging computational tools: In silico drug design and molecular modeling will play an increasingly important role in the rational design of new quinoxaline-based drug candidates.[11]

  • Advancing compounds through clinical trials: The ultimate goal is to translate the promising preclinical findings into effective clinical therapies.[17][18]

References

  • BenchChem. (n.d.). Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • PubMed. (n.d.). Quinoxaline: An insight into the recent pharmacological advances.
  • Wisdom Library. (2024, September 3). A review on the therapeutic potential of quinoxaline derivatives.
  • PubMed. (n.d.). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • PubMed. (n.d.). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline....
  • PMC. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.
  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • PMC - PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
  • ResearchGate. (2018, January 24). a review on the therapeutic potential of quinoxaline derivatives.
  • Synthesis and biological activity of quinoxaline derivatives. (2024, August 10).
  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017, September 1).
  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF.
  • PMC. (2016, March 21). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • PubMed. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
  • Pulsus Group. (n.d.). Quinoxaline: Knowledge of recent developments in pharmacology and medicinal chemistry | Abstract.
  • ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).
  • PMC - PubMed Central. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives.
  • MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of certain novel quinoxalines.
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
  • ResearchGate. (n.d.). Quinoxaline‐containing clinical drugs. | Download Scientific Diagram.

Sources

The Strategic Role of 6-Bromo-7-methylquinoxaline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Significance of 6-Bromo-7-methylquinoxaline

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This technical guide focuses on a particularly valuable building block: This compound . The strategic placement of the methyl group at the 7-position and the bromine atom at the 6-position offers a unique combination of features for drug design. The methyl group can provide beneficial steric and electronic properties, potentially enhancing binding affinity to biological targets. More importantly, the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will provide an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound in medicinal chemistry, with a focus on the development of kinase inhibitors and other therapeutic agents. We will delve into detailed experimental protocols, present relevant biological data from closely related analogs, and illustrate the underlying molecular pathways.

Core Synthesis and Derivatization

The utility of this compound as a scaffold is predicated on its efficient synthesis and the predictable reactivity of the bromine substituent.

Synthesis of the this compound Core

The most direct and logical synthetic route to this compound involves the condensation of 4-bromo-5-methyl-1,2-phenylenediamine with glyoxal. This reaction is a classic and reliable method for the formation of the quinoxaline ring system.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (1.1 equivalents) to the stirred suspension of the diamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of a slight excess of glyoxal ensures the complete consumption of the more valuable diamine starting material.

  • Refluxing in ethanol provides sufficient thermal energy to drive the condensation and cyclization reaction to completion at a reasonable rate.

  • The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient if the reaction is clean, while column chromatography provides a higher degree of purification.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for creating C-C bonds.[3] This reaction allows for the introduction of a diverse array of aryl and heteroaryl groups, which is crucial for exploring the chemical space around the quinoxaline core and optimizing biological activity.

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl-7-methylquinoxaline.

Causality Behind Experimental Choices:

  • An excess of the boronic acid is used to drive the reaction to completion.

  • The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • The base is crucial for the activation of the boronic acid in the transmetalation step.

  • Degassing the solvent and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.

  • The choice of solvent and temperature can significantly impact the reaction rate and yield, and may require optimization for specific substrates.

Medicinal Chemistry Applications

The this compound scaffold is a versatile starting point for the development of a range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Agents and Kinase Inhibitors

A significant focus of quinoxaline chemistry has been in the field of oncology. Many quinoxaline derivatives have been found to exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in cancer therapy. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth and tumor progression. Quinoxaline and structurally related quinazoline derivatives have been developed as potent inhibitors of these kinases.

Table 1: In Vitro Anticancer Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives [4][5]

CompoundR GroupMCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)
8a -CH₂CH₂CH₃15.85 ± 3.3217.85 ± 0.92
8c -CH₂-Ph> 100> 100
Erlotinib (Reference)9.9 ± 0.14-
Cisplatin (Reference)6.2 ± 0.218.5 ± 0.34
Doxorubicin (Reference)0.8 ± 0.031.2 ± 0.05

Data is presented for illustrative purposes to highlight the potential of the 6-bromo-substituted heterocyclic scaffold.

Expertise & Experience Insights:

The data in Table 1 suggests that the nature of the substituent at the position corresponding to the derivatized bromine in our core scaffold plays a critical role in determining anticancer potency. The aliphatic chain in compound 8a confers significant activity, whereas the benzyl group in 8c is detrimental. This highlights the importance of a systematic SAR exploration, which is enabled by the Suzuki coupling of the this compound core. The goal would be to identify substituents that can effectively occupy the ATP-binding pocket of kinases like EGFR and HER2.

The inhibition of EGFR and HER2 by small molecules typically occurs at the intracellular tyrosine kinase domain, preventing ATP binding and subsequent autophosphorylation. This blocks the downstream signaling cascades that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Dimerization EGFR->Dimer HER2 HER2 HER2->Dimer P P Dimer->P Autophosphorylation Quinoxaline 6-Aryl-7-methylquinoxaline Derivative Quinoxaline->Dimer Inhibition ATP ATP ATP->Dimer RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR/HER2 Signaling Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, such as oxidative stress. Overactivation of the ASK1 pathway is implicated in various diseases, including cancer and inflammatory conditions. Quinoxaline derivatives have been identified as potent inhibitors of ASK1.

ASK1_Signaling Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Quinoxaline 6-Aryl-7-methylquinoxaline Derivative Quinoxaline->ASK1 Inhibition JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

ASK1 Signaling Pathway Inhibition
Acetylcholinesterase Inhibitors

Beyond cancer, the quinoxaline scaffold has shown potential in the development of agents for neurodegenerative diseases. Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. Certain 6-aminoquinoxaline derivatives have demonstrated potent AChE inhibitory activity.[2] This suggests that derivatives of this compound, after conversion of the bromo group to an amino group and subsequent derivatization, could be promising candidates for AChE inhibitors.

A crucial step in the evaluation of potential anticancer agents is the determination of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

MTT Assay Workflow

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of the 6-bromo position to a wide range of chemical modifications, particularly the Suzuki-Miyaura coupling, make it an ideal starting point for the development of diverse therapeutic agents. While the direct biological data for derivatives of this specific core is still emerging, the compelling anticancer and kinase inhibitory activities of structurally related 6-bromo-substituted heterocycles provide a strong impetus for its further exploration.

Future research should focus on the systematic synthesis and biological evaluation of libraries of 6-aryl-7-methylquinoxaline derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of potent and selective inhibitors for a variety of therapeutic targets, including but not limited to protein kinases and acetylcholinesterase. The continued application of this strategic building block holds significant promise for the discovery of novel and effective medicines.

References

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
  • Saeed, A., et al. (2018). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 23(10), 2663. [Link]
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
  • Ali, M. A., et al. (2021). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 29(1), 133-146. [Link]
  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1864-1875. [Link]
  • Hassan, A. S., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1858. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • PubChem. (n.d.). This compound. [Link]
  • Guchhait, S. K., et al. (2012). Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. RSC Advances, 2(21), 8041-8045. [Link]
  • Ali, I., et al. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 43(36). [Link]
  • Emami, L., et al. (2024).
  • ResearchGate. (2024). (PDF)

Sources

The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural features and diverse biological activities have rendered it a "privileged scaffold," a term designated for molecular frameworks that are capable of binding to multiple biological targets with high affinity. This technical guide provides a comprehensive overview of the quinoxaline core, including its synthesis, multifaceted biological activities supported by quantitative data, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its engagement with key cellular signaling pathways.

The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in drug discovery and development.[1] Its planar, aromatic structure provides a rigid backbone for the attachment of various functional groups, allowing for the fine-tuning of its physicochemical properties and biological activities. The versatility of the quinoxaline core has led to the development of a vast library of derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Several quinoxaline-based drugs have successfully transitioned from the laboratory to the clinic, validating the therapeutic potential of this remarkable scaffold.

Synthesis of the Quinoxaline Core: The Hinsberg Reaction

The most common and versatile method for synthesizing the quinoxaline core is the Hinsberg condensation reaction. This reaction involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in an organic solvent, such as ethanol or acetic acid, and can be catalyzed by acids.

A general synthetic scheme is presented below:

cluster_0 Hinsberg Quinoxaline Synthesis o-phenylenediamine o-phenylenediamine quinoxaline Quinoxaline derivative o-phenylenediamine->quinoxaline + 1,2-dicarbonyl 1,2-dicarbonyl compound 1,2-dicarbonyl->quinoxaline Acid catalyst Solvent

Caption: General scheme of the Hinsberg quinoxaline synthesis.

Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

The biological activity of quinoxaline derivatives can be significantly modulated by the nature and position of substituents on the quinoxaline core. The following sections explore the SAR of quinoxaline derivatives against two major therapeutic targets: cancer and microbial infections.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a wide range of cancer cell lines.[4] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5]

Key SAR Insights for Anticancer Activity:

  • Substitutions at the 2 and 3-positions: These positions are crucial for modulating anticancer potency. The introduction of aryl or heteroaryl groups at these positions can significantly enhance activity. For example, a comparative study of 2,3-substituted quinoxalin-6-amine analogs revealed that derivatives with furan rings at the R2 and R3 positions exhibited significantly higher antiproliferative activity compared to those with phenyl rings.[6]

  • Amide and Sulfonamide Moieties: The incorporation of amide and sulfonamide functionalities, often at the 2 or 6-position, has been shown to be a successful strategy for developing potent anticancer agents.[7] These groups can participate in hydrogen bonding interactions with the target protein.

  • Electron-donating and -withdrawing groups: The electronic properties of the substituents on the quinoxaline ring can influence activity. For instance, in a series of quinoxaline derivatives, the presence of an electron-releasing methoxy group was found to be essential for potent anticancer activity against HeLa, SMMC-7721, and K562 cell lines.[8] Conversely, the introduction of an electron-withdrawing chloro group on the quinoxaline ring has also been shown to improve activity in some cases.[7]

  • Urea and Thiourea Linkers: The inclusion of urea or thiourea moieties can lead to potent kinase inhibitors.[7]

Quantitative SAR Data for Anticancer Quinoxaline Derivatives:

Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
XVa ClPhenylHHCT1164.4[7]
VIIIc CH34-chlorophenylHHCT1162.5[7]
11 ---MCF-70.81[9][10]
13 ---HepG21.23[9][10]
4a ---HCT-1164.54[9][10]
IV ---PC-32.11[11]
FQ FAryl ether-MDA-MB-231< 16[12]
MQ OCH3Aryl ether-MDA-MB-231< 16[12]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many anticancer quinoxaline derivatives exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the PI3K/mTOR pathway, which is often dysregulated in cancer.[13] Quinoxaline derivatives can act as dual inhibitors of PI3K and mTOR, leading to cell growth arrest and apoptosis.[13]

cluster_0 PI3K/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

Furthermore, several quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[11] This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[11] Some derivatives also act as topoisomerase II inhibitors, preventing DNA replication and leading to cell death.[11]

Antimicrobial Activity: A Scaffold to Combat Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents.[14] The quinoxaline scaffold has proven to be a valuable template for the design of novel antimicrobial compounds.[3]

Key SAR Insights for Antimicrobial Activity:

  • Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups, such as nitro or halogen atoms, on the benzene ring of the quinoxaline core can enhance antimicrobial activity.

  • Modifications at the 2 and 3-positions: Similar to anticancer agents, substitutions at these positions are critical. The incorporation of different heterocyclic rings or functional groups can modulate the antimicrobial spectrum and potency.

  • Quinoxaline-1,4-di-N-oxides: The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides can lead to a significant increase in antimicrobial activity.

Quantitative SAR Data for Antimicrobial Quinoxaline Derivatives:

Compound IDTarget OrganismMIC (µg/mL)Reference
2d Escherichia coli8[15]
3c Escherichia coli8[15]
10 Candida albicans16[15]
10 Aspergillus flavus16[15]
Quinoxaline derivative MRSA (most isolates)4[16]
5k Acidovorax citrulli-[17]
5j Rhizoctonia solani8.54 (EC50)[17]
5t Rhizoctonia solani12.01 (EC50)[17]

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of quinoxaline derivatives.

Synthesis of a Quinoxaline Derivative: A Step-by-Step Protocol

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted quinoxaline derivative via the Hinsberg condensation.

Materials:

  • o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified quinoxaline derivative.

  • Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Quinoxaline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the quinoxaline derivative in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[18]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_1 MTT Assay Workflow Seed 1. Seed Cells (96-well plate) Incubate24 6. Incubate 2-4h Seed->Incubate24 Treat 3. Treat with Quinoxaline Derivatives Incubate24->Treat Solubilize 7. Solubilize Formazan Incubate24->Solubilize Incubate4872 4. Incubate 48-72h Treat->Incubate4872 AddMTT 5. Add MTT Reagent Incubate4872->AddMTT AddMTT->Incubate24 Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze

Caption: A simplified workflow for the MTT assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory potential of quinoxaline derivatives.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Quinoxaline derivative stock solution (in DMSO)

  • Assay plates (e.g., 384-well plates)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the quinoxaline derivative in DMSO.

  • Dispense a small volume of the compound dilutions into the assay plate. Include DMSO-only controls (0% inhibition) and a potent inhibitor control (100% inhibition).

  • Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells containing the compounds.

  • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[19]

  • Initiate the kinase reaction by adding a 2X ATP solution.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure have led to the discovery of a multitude of derivatives with potent and diverse biological activities. The structure-activity relationships discussed in this guide highlight the key structural features that can be tuned to optimize the anticancer and antimicrobial properties of these compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel quinoxaline derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the rational design of next-generation quinoxaline-based therapeutics holds immense promise for addressing significant unmet medical needs.

References

  • El Newahie, A. M. S., Nissan, Y. M., Abdel-Aziz, M., & Abouzid, K. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(5), 943. [Link]
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26102. [Link]
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26102. [Link]
  • Al-Suwaidan, I. A., Al-Abdullah, N. A., Al-Qahtani, S. A., & El-Emam, A. A. (2022). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1851. [Link]
  • Kumar, R., & Singh, V. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(5), 2429-2433. [Link]
  • ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.
  • Kumar, P., & Kumar, R. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]
  • Galal, S. A., Abdelsamie, A. S. A., El-Diwani, H. I., & Mortier, J. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 71, 144-153. [Link]
  • Lee, J., & Kim, Y. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(15), e1547. [Link]
  • Carta, A., Piras, S., & Briguglio, F. S. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1249-1264. [Link]
  • Vicente, E., Pérez-Silanes, S., & Lima, L. M. (2013). Quinoxalines Potential to Target Pathologies. Current topics in medicinal chemistry, 13(14), 1736–1753. [Link]
  • El Newahie, A. M. S., Nissan, Y. M., Abdel-Aziz, M., & Abouzid, K. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(5), 943. [Link]
  • Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
  • Wikipedia. (2023, December 27). Quinoxaline. In Wikipedia. [Link]
  • ResearchGate. (n.d.). Exploration of quinoxaline derivatives as antimicrobial and anticancer agents.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Zayed, M. F., & Ahmed, S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
  • Zayed, M. F., & Ahmed, S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
  • El-Hawash, S. A. M., Badawey, E.-S. A. M., & El-Ashmawey, I. M. (2006). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 11(6), 484-496. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
  • ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives.
  • Vicente, E., Pérez-Silanes, S., & Lima, L. M. (2013). Quinoxalines Potential to Target Pathologies. Current topics in medicinal chemistry, 13(14), 1736–1753. [Link]
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link]
  • Elsakka, M. E. G., Tawfik, M. M., Barakat, L. A. A., & Nafie, M. S. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 41(16), 8231-8246. [Link]
  • Montana, M., Montero, V., Khoumeri, O., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 495-516. [Link]
  • Sharma, A., & Kumar, V. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. World Journal of Pharmaceutical Research, 11(9), 1146-1165. [Link]
  • ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.
  • Deshmukh, R., Jha, A., & Bari, S. B. (2014). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 6(1), 269-277. [Link]
  • Al-Subeh, Z. M., Al-Masoudi, N. A., & Al-Salihi, A. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37761. [Link]
  • Li, Y., Wang, Y., & Liu, X. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(1), 17-23. [Link]
  • de Oliveira, R. S., de Oliveira, A. P., da Silva, J. K. E., de Lima, M. C. A., Pitta, I. R., & de Melo, R. G. (2018). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PloS one, 13(11), e0207693. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay v1.

Sources

A Technical Guide to Leveraging 6-Bromo-7-methylquinoxaline in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide focuses on a specific derivative, 6-Bromo-7-methylquinoxaline, as a core moiety for the development of novel antiviral agents. We provide a comprehensive technical overview for research scientists and drug development professionals, detailing the synthesis, characterization, and a robust workflow for antiviral efficacy evaluation. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and accelerate the hit-to-lead pipeline. Particular emphasis is placed on screening against respiratory pathogens, a significant area of interest for quinoxaline-based compounds.[4]

Section 1: The Quinoxaline Scaffold: A Foundation for Antiviral Innovation

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has attracted significant attention in antiviral research.[5] Its planar, aromatic nature allows it to participate in various molecular interactions, including intercalation with nucleic acids and binding to enzymatic active sites.[6] Many quinoxaline derivatives have been identified as potent inhibitors of viral enzymes, such as the HIV-1 reverse transcriptase.[2][5]

The specific subject of this guide, this compound, offers a strategic starting point for medicinal chemistry campaigns. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methyl group at the 7-position can influence solubility and metabolic stability. This strategic substitution pattern provides a framework for developing a library of analogues with potentially enhanced potency and optimized pharmacokinetic profiles.

Section 2: Synthesis and Characterization of this compound

The reliable synthesis of the core scaffold is the foundational step of any drug discovery program. The classical and most common method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][7]

Protocol 2.1: Synthesis of this compound

Causality: This protocol utilizes the acid-catalyzed condensation of 4-bromo-5-methyl-1,2-phenylenediamine with glyoxal. The acid catalyst is crucial for activating the carbonyl groups of glyoxal, making them more susceptible to nucleophilic attack by the amino groups of the diamine. The subsequent dehydration and cyclization lead to the stable aromatic quinoxaline ring.

Materials:

  • 4-bromo-5-methyl-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (approximately 5 mol%).

  • To this stirring solution, add glyoxal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (C₉H₇BrN₂).[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Section 3: A Systematic Workflow for Antiviral Evaluation

A structured, multi-stage screening process is essential to identify and validate the antiviral potential of this compound and its subsequent derivatives. This workflow is designed to move logically from broad primary screening to more detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis & QC of 6-Bromo-7- methylquinoxaline Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Synthesis->Cytotoxicity Assess toxicity in host cells PrimaryScreen Primary Antiviral Screen (CPE Reduction Assay) vs. Viral Panel Synthesis->PrimaryScreen Evaluate broad- spectrum activity SelectivityIndex Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SelectivityIndex Input CC50 DoseResponse Dose-Response Assay (Plaque Reduction) Determine EC50 PrimaryScreen->DoseResponse Validate hits DoseResponse->SelectivityIndex Input EC50 MoA_Studies Mechanism of Action (e.g., Time-of-Addition Assay) SelectivityIndex->MoA_Studies Prioritize potent & selective hits

Caption: High-level workflow for antiviral drug discovery.

Step 1: Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is imperative to determine the compound's inherent toxicity to the host cells.[9][10] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[11][12]

Protocol 3.1: MTT Cytotoxicity Assay

  • Seed host cells (e.g., Vero E6, A549) in a 96-well plate and incubate overnight to allow for cell adherence.[13]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[13]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]

  • Solubilize the formazan crystals by adding DMSO or another suitable solvent.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%, using regression analysis.[14]

Step 2: Primary Antiviral Screening

Causality: A primary screen using a Cytopathic Effect (CPE) reduction assay provides a rapid assessment of a compound's ability to protect cells from virus-induced damage across a panel of different viruses.[15] This high-throughput method allows for the efficient identification of initial "hits".

Protocol 3.2: CPE Reduction Assay

  • Prepare confluent monolayers of susceptible cells in 96-well plates.[15]

  • Pre-treat the cells with non-toxic concentrations of this compound for a set period.

  • Infect the cells with a specific virus (e.g., Influenza A, RSV, Zika Virus) at a predetermined multiplicity of infection (MOI).[16] Include virus control (no compound) and cell control (no virus, no compound) wells.[14]

  • Incubate the plates until at least 80% CPE is observed in the virus control wells.[15]

  • Assess cell viability using a stain like neutral red or crystal violet, or by using the MTT method described previously.[17]

  • A compound is considered a "hit" if it shows significant protection against virus-induced cell death.

Step 3: Hit Validation and Selectivity

Causality: Hits from the primary screen must be validated to quantify their potency. A plaque reduction assay is the gold standard for this, as it measures the inhibition of infectious virus particle production.[13] From this, the 50% effective concentration (EC50) is determined.

Protocol 3.3: Plaque Reduction Assay

  • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the compound and pre-incubate with a known titer of the virus for 1 hour.

  • Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentration. This overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).[13]

  • Incubate for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the plaques and calculate the EC50 value—the concentration that reduces the plaque number by 50% compared to the virus control.[13]

Data Presentation: Efficacy and Safety Profile

The key to prioritizing a lead compound is its Selectivity Index (SI), which is a ratio of its toxicity to its potency (SI = CC50 / EC50).[14] A higher SI value indicates a more promising therapeutic window.

Compound IDTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
Bromo-Quinox-01Influenza A/H1N1>1007.5>13.3
Bromo-Quinox-01Zika Virus>10012.2>8.2
Remdesivir (Control)Influenza A/H1N1>10015.0>6.7

(Note: Data is hypothetical for illustrative purposes.)

Step 4: Elucidating the Mechanism of Action (MoA)

Causality: Understanding when a compound acts during the viral life cycle is critical for lead optimization. The Time-of-Addition (ToA) assay is a powerful tool to dissect the stage of viral replication being inhibited—such as entry, replication, or egress.[18][19][20]

Viral_Lifecycle cluster_0 Host Cell Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Inhibitor Bromo-Quinox Derivative Inhibitor->Replication Hypothetical Target: Inhibits Viral Polymerase

Caption: Potential target stages in the viral lifecycle.

Protocol 3.4: Time-of-Addition Assay

  • Synchronize infection by inoculating susceptible cell monolayers with a high MOI of the virus at 4°C for 1 hour (to allow binding but not entry).

  • Wash cells to remove unbound virus and add pre-warmed medium. This marks time zero.

  • Add a high concentration (e.g., 10x EC50) of this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).[19]

  • Include known inhibitors that block early (e.g., entry inhibitors) and late (e.g., protease inhibitors) stages as controls.

  • At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the virus yield (e.g., by plaque assay or RT-qPCR).[13][21]

  • Interpretation: If the compound loses its antiviral activity only when added at later time points, it suggests an early-stage target like entry or uncoating.[22] Conversely, if the compound remains effective even when added several hours post-infection, it likely targets a later stage, such as genome replication or viral assembly.[19]

Section 4: Future Directions and Lead Optimization

The this compound scaffold is a launchpad for further development. The bromine atom is particularly amenable to Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the systematic exploration of the chemical space at this position. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify substituents that enhance potency and selectivity.

  • In Vivo Efficacy: Advancing promising candidates with favorable safety profiles into relevant animal models of viral disease.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

By following the rigorous, rationale-driven framework outlined in this guide, research teams can effectively harness the potential of this compound to develop next-generation antiviral therapeutics.

References

  • ResearchGate. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • MDPI. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • MDPI. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • Semantic Scholar. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • RSC Publishing. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Bio-protocol. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
  • PubMed. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
  • Virology Research Services. Understanding Cytotoxicity.
  • NIH. A time-of–drug addition approach to target identification of antiviral compounds.
  • Nature. A time-of–drug addition approach to target identification of antiviral compounds.
  • JoVE. Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16.
  • NIH. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • PubMed. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents.
  • protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • PubMed. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.
  • Utah State University. In Vitro Antiviral Testing.
  • ResearchGate. Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
  • PubMed. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • NIH. In vitro methods for testing antiviral drugs.
  • Springer Nature Experiments. Cytotoxicity MTT Assay.
  • ResearchGate. Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights.
  • Jiangxi Normal University. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • PubChem. This compound.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline.
  • PubMed. A Pyrido-Quinoxaline Derivative That Downregulates Reticulon 3 Protein Exhibits Potent Antiviral Activity Against Zika Virus.
  • NIH. Recent advances in the transition-metal-free synthesis of quinoxalines.
  • MDPI. In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2.
  • ScienceDirect. 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells.

Sources

Whitepaper: Quinoxaline Scaffolds as a Novel Therapeutic Modality in Glaucoma: A Preclinical Framework for 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current understanding of quinoxaline derivatives and proposes a hypothetical research framework for 6-Bromo-7-methylquinoxaline in the context of glaucoma. To date, no peer-reviewed studies have directly investigated the efficacy of this compound for glaucoma treatment.

Introduction: The Unmet Need in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is a progressive optic neuropathy characterized by the degeneration of retinal ganglion cells (RGCs) and their axons, which form the optic nerve.[1][2] While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, a significant portion of patients continue to experience disease progression despite achieving target IOP levels.[1][3] This underscores a critical unmet need for treatments that are independent of or adjunctive to IOP reduction, focusing instead on the direct neuroprotection of RGCs.[1][3]

Neuroprotective strategies aim to prevent RGC apoptosis and enhance their resilience to glaucomatous insults, which are multifactorial and include oxidative stress, glutamate excitotoxicity, neurotrophin deprivation, and neuroinflammation.[1][4] The exploration of novel molecular scaffolds that can modulate these pathways is therefore of paramount importance.

The Quinoxaline Scaffold: A Privileged Structure in Neuropharmacology

Quinoxalines, bicyclic nitrogen-containing heterocycles, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] This versatile scaffold is the basis for drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

Of particular relevance to neurodegenerative diseases, certain quinoxaline derivatives have demonstrated significant neuroprotective properties. For instance, studies have highlighted their potential in Alzheimer's disease by mitigating Aβ-induced toxicity, reducing reactive oxygen species (ROS), and downregulating inflammatory cytokines.[7] Furthermore, the established glaucoma therapeutic, brimonidine, is an α2-adrenergic receptor agonist that features a quinoxaline core structure and has been shown to exert neuroprotective effects beyond its primary IOP-lowering mechanism.[4][8] This precedent strengthens the rationale for investigating novel quinoxaline derivatives as potential neuroprotective agents in glaucoma.

This compound: A Candidate for Investigation

This compound is a specific derivative within this promising class. While its biological activity in the context of glaucoma is uncharacterized, its defined chemical structure and accessibility for synthesis make it a viable candidate for a preclinical research program. The bromine and methyl substitutions on the benzene ring offer specific physicochemical properties that may influence its biological activity, target engagement, and pharmacokinetic profile.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known neuroprotective activities of the broader quinoxaline class, a hypothetical mechanism of action for this compound in glaucoma could involve one or more of the following pathways:

  • Anti-excitotoxicity: Modulation of glutamate receptors (e.g., NMDA receptors) to prevent excessive calcium influx and subsequent RGC apoptosis.

  • Antioxidant Activity: Direct scavenging of reactive oxygen species or upregulation of endogenous antioxidant defense mechanisms within RGCs.

  • Anti-inflammatory Effects: Inhibition of microglial activation and the production of pro-inflammatory cytokines in the retina.

  • Neurotrophic Factor Upregulation: Stimulation of survival signaling pathways, potentially through the upregulation of neurotrophins like brain-derived neurotrophic factor (BDNF).

The following diagram illustrates the potential signaling pathways that could be modulated by a neuroprotective quinoxaline derivative.

putative_neuroprotective_pathways Potential Neuroprotective Mechanisms of Quinoxaline Derivatives in Glaucoma Quinoxaline This compound GlutamateReceptor Glutamate Receptors (e.g., NMDA) Quinoxaline->GlutamateReceptor Inhibition ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Scavenging/ Inhibition Microglia Microglial Activation Quinoxaline->Microglia Inhibition Neurotrophin Neurotrophic Factor Signaling (e.g., BDNF) Quinoxaline->Neurotrophin Upregulation RGC Retinal Ganglion Cell (RGC) GlutamateReceptor->RGC Excitotoxicity ROS->RGC Oxidative Stress Microglia->RGC Neuroinflammation Neurotrophin->RGC Survival Signal Survival Cell Survival & Axon Integrity RGC->Survival Apoptosis Apoptosis & Degeneration RGC->Apoptosis

Caption: Putative neuroprotective signaling pathways for quinoxaline derivatives.

Preclinical Development Workflow: A Phased Approach

A rigorous preclinical evaluation is necessary to determine the therapeutic potential of this compound. The following workflow outlines a logical progression from in vitro characterization to in vivo efficacy studies.

preclinical_workflow phase1 Phase 1: In Vitro Screening Target Engagement Assays RGC-5 Cell Viability (Oxidative Stress, Excitotoxicity Models) Cytokine Profiling (LPS-stimulated BV-2 microglia) phase2 Phase 2: Ex Vivo & PK/PD Organotypic Retinal Explant Cultures ADME-Tox Profiling (microsomal stability, cytotoxicity) Formulation Development phase1->phase2 Promising Candidates phase3 Phase 3: In Vivo Efficacy Rodent Models of Glaucoma (e.g., Microbead Occlusion, Optic Nerve Crush) RGC Counting (Immunohistochemistry) Visual Function Tests (e.g., pERG) phase2->phase3 Favorable PK & Safety phase4 Phase 4: Lead Optimization Structure-Activity Relationship (SAR) Studies Synthesis of Analogs Selection of Clinical Candidate phase3->phase4 Demonstrated Efficacy

Caption: Phased preclinical workflow for evaluating a novel neuroprotective agent.

Experimental Protocols

Protocol 1: In Vitro RGC Protection Assay (Oxidative Stress Model)

  • Cell Culture: Culture RGC-5 cells (a retinal ganglion cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Introduce an oxidative insult by adding hydrogen peroxide (H₂O₂) or glutamate to the media at a pre-determined toxic concentration.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or PrestoBlue assay. Read absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.

Protocol 2: In Vivo Efficacy in a Rodent Model (Microbead Occlusion)

  • Animal Model: Use adult C57BL/6 mice. Anesthetize the animals and induce ocular hypertension (OHT) in one eye by injecting polystyrene microbeads into the anterior chamber. The contralateral eye serves as a control.

  • Compound Administration: Formulate this compound for topical (eye drops), intravitreal, or systemic administration. Treat animals daily for a period of 4 weeks, beginning one day post-induction of OHT. A vehicle-treated group will serve as the control.

  • IOP Monitoring: Measure IOP weekly using a tonometer.

  • Endpoint Analysis (4 weeks):

    • Immunohistochemistry: Euthanize animals, enucleate eyes, and prepare retinal flat-mounts. Perform immunostaining for an RGC-specific marker (e.g., Brn3a or RBPMS).

    • RGC Quantification: Capture images of the entire retina using a fluorescence microscope and quantify the number of surviving RGCs.

    • Optic Nerve Axon Count: Stain optic nerve cross-sections with PPD (p-phenylenediamine) to assess axon integrity and count surviving axons.

  • Statistical Analysis: Compare RGC and axon counts between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Data Presentation and Interpretation

Quantitative data from these experiments should be systematically organized to facilitate interpretation and decision-making.

Table 1: Hypothetical In Vitro Neuroprotection Data

CompoundInsult ModelEC₅₀ (µM)Max Protection (%)
This compound Glutamate (100 µM)1.285
H₂O₂ (200 µM)2.578
Brimonidine (Control)Glutamate (100 µM)0.890

Table 2: Hypothetical In Vivo Efficacy Data (4 Weeks Post-OHT)

Treatment GroupMean IOP (mmHg)RGC Density (cells/mm²)% RGC Protection
Naive (No OHT)12.1 ± 1.52500 ± 150N/A
OHT + Vehicle25.3 ± 3.11625 ± 2000%
OHT + Compound X (1% topical)24.8 ± 2.92150 ± 18060%

Data presented are hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The quinoxaline scaffold represents a promising starting point for the development of novel neuroprotective therapies for glaucoma. While this compound itself has not been studied in this context, the established neuroprotective potential of this chemical class provides a strong rationale for its investigation.

The proposed preclinical framework outlines a systematic approach to evaluate its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its mechanism of action, safety profile, and the synthesis of analogs to establish a structure-activity relationship (SAR). Ultimately, this line of research could lead to the identification of a new class of IOP-independent therapies, offering hope to patients at risk of continued vision loss from glaucoma.

References

  • Various Authors. (n.d.). Summary of neuroprotective compounds for glaucoma with clinical trials. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(19), 6688.
  • Various Authors. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2196–2207.
  • Mulvihill, K. (2020). Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models. Scheie Eye Institute.
  • Various Authors. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 49, 116442.
  • Abdullahi, S. H., et al. (2023). Structure Based Design of Some Novel 3-Methylquinoxaline Derivatives Through Molecular Docking and Pharmacokinetics Studies as Novel VEGFR-2 Inhibitors. ResearchGate.
  • Al-Maroof, A., & Chan, Y. K. (2020). Neuroprotection in glaucoma. Sultan Qaboos University Medical Journal, 20(3), e245–e253.
  • Vicente, E., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 1729.
  • Various Authors. (2023). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate.
  • Glaucoma Research Foundation. (2024). Understanding Neuroprotection In Glaucoma. Glaucoma Research Foundation.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15682.
  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • Various Authors. (2023). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate.
  • Chang, E. E., & Goldberg, J. L. (2022). Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance. Journal of Clinical Medicine, 11(22), 6695.
  • Liew, Y., & Aung, T. (2011). Novel ocular antihypertensive compounds in clinical trials. Clinical & Experimental Ophthalmology, 39(4), 357–369.
  • Various Authors. (2024). Challenging glaucoma with emerging therapies: an overview of advancements against the silent thief of sight. Frontiers in Pharmacology, 15, 1386644.
  • Allergan. (n.d.). Allergan Eye Care.
  • CenterWatch. (n.d.). Multimodal Morpho-functional Study in Glaucoma Patients-Citicoline Oral Solution.
  • U.S. National Library of Medicine. (n.d.). An Interventional, Confirmative, Post Marketing Clinical Followup (PMCF) Study to Evaluate Performance and Safety of Ophthalmic Solutions Used to Relieve Dry Eyes Like Symptoms in Glaucoma Patients. ClinicalTrials.gov.

Sources

Methodological & Application

Synthesis of 6-Bromo-7-methylquinoxaline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6-bromo-7-methylquinoxaline, a key heterocyclic building block in medicinal chemistry. The protocol is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure with a focus on the underlying chemical principles and practical considerations for a successful and reproducible synthesis.

Introduction and Strategic Importance

Quinoxaline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound is a particularly valuable intermediate. The presence of the bromine atom at the 6-position provides a handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl group at the 7-position can influence the steric and electronic properties of the final molecule. This strategic combination of substituents makes it a versatile starting material for the synthesis of compound libraries in the pursuit of new drug candidates.

The synthesis detailed herein employs a classic and efficient condensation reaction between 4-bromo-5-methyl-1,2-phenylenediamine and glyoxal. This method is widely adopted due to its reliability, operational simplicity, and generally high yields.

Reaction Rationale and Mechanism

The formation of the quinoxaline ring system from an o-phenylenediamine and a 1,2-dicarbonyl compound is a robust and well-established transformation. The reaction proceeds through a cascade of nucleophilic attack and dehydration steps.

The mechanistic pathway is as follows:

  • Initial Nucleophilic Attack: One of the amino groups of 4-bromo-5-methyl-1,2-phenylenediamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of glyoxal. This results in the formation of a carbinolamine intermediate.

  • Dehydration to Imine: The carbinolamine intermediate readily undergoes dehydration to form an imine (a Schiff base).

  • Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step forms a six-membered dihydropyrazine ring.

  • Aromatization: The dihydropyrazine intermediate is not isolated as it rapidly undergoes oxidation to form the thermodynamically stable, aromatic quinoxaline ring. In many cases, atmospheric oxygen is a sufficient oxidant for this final step.

The selection of 4-bromo-5-methyl-1,2-phenylenediamine as the starting material directly installs the desired substitution pattern on the resulting quinoxaline core. Glyoxal is an ideal and cost-effective reagent for this cyclization as it is a simple and symmetrical 1,2-dicarbonyl compound.

Reaction Mechanism Reactants 4-bromo-5-methyl-1,2-phenylenediamine + Glyoxal Intermediate1 Carbinolamine Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Dihydropyrazine Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Oxidative Aromatization

Figure 1. Reaction mechanism for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Recommended PurityExample SupplierKey Role
4-bromo-5-methyl-1,2-phenylenediamineC₇H₉BrN₂201.07≥98%Sigma-Aldrich, Combi-BlocksStarting Material
Glyoxal (40% solution in H₂O)C₂H₂O₂58.0440 wt. %Sigma-Aldrich, Acros OrganicsDicarbonyl Component
Ethanol (EtOH)C₂H₅OH46.07Reagent GradeFisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificExtraction Solvent
HexanesC₆H₁₄86.18ACS GradeFisher ScientificRecrystallization Solvent
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousVWRDrying Agent
Deionized WaterH₂O18.02N/AIn-houseAqueous Workup
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Allihn or Graham reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask assembly

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

Experimental Workflow Start Start Step1 Dissolve Diamine in Ethanol Start->Step1 Step2 Add Glyoxal Solution Step1->Step2 Step3 Heat to Reflux Step2->Step3 Step4 Cool and Concentrate Step3->Step4 Step5 Aqueous Workup and Extraction Step4->Step5 Step6 Dry and Evaporate Organic Phase Step5->Step6 Step7 Purify by Recrystallization Step6->Step7 End Characterize Pure Product Step7->End

Figure 2. Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-5-methyl-1,2-phenylenediamine (2.01 g, 10.0 mmol).

  • Add ethanol (25 mL) to the flask.

  • Stir the mixture at ambient temperature until the diamine is completely dissolved.

Step 2: Reagent Addition

  • To the stirred solution, add a 40% aqueous solution of glyoxal (1.45 g, 10.0 mmol, 1.0 equivalent) dropwise over approximately 5 minutes. A slight exotherm and a color change are typically observed upon addition.

Step 3: Reaction Under Reflux

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting diamine should be consumed, and a new, UV-active spot corresponding to the product should appear.

Step 4: Workup and Extraction

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (40 mL) and ethyl acetate (40 mL).

  • Transfer the two-phase mixture to a 250 mL separatory funnel.

  • Shake the funnel vigorously, venting periodically. Allow the layers to separate.

  • Collect the organic (top) layer.

  • Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

  • Combine all the organic extracts.

Step 5: Drying and Solvent Removal

  • Dry the combined organic layers over anhydrous sodium sulfate. The drying agent should be free-flowing, indicating sufficient drying.

  • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification

  • Purify the crude solid by recrystallization. A mixture of hexanes and ethyl acetate is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

Characterization and Expected Outcome

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Analytical MethodExpected Result
Appearance White to light tan crystalline solid
Yield 80-90%
Melting Point 106-108 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.79 (d, J=1.8 Hz, 1H), 8.76 (d, J=1.8 Hz, 1H), 8.09 (s, 1H), 7.96 (s, 1H), 2.66 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 146.1, 145.7, 143.4, 141.1, 139.7, 132.0, 130.4, 122.8, 20.9
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₉H₈BrN₂⁺: 222.99; found: 222.99

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves should be worn at all times.

  • Reagent Handling: 4-bromo-5-methyl-1,2-phenylenediamine is a potential skin sensitizer and should be handled with care. Glyoxal is an irritant. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Solvent Safety: Ethanol, ethyl acetate, and hexanes are flammable. Ensure that the heating mantle is in good condition and there are no sources of ignition nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Reaction Conversion Impure or degraded glyoxal solution.Use a fresh bottle of glyoxal. The concentration of aqueous glyoxal can decrease over time.
Insufficient reaction time or temperature.Ensure a consistent reflux is maintained. Extend the reaction time by 1-2 hours and monitor by TLC.
Low Yield After Workup Incomplete extraction of the product.Perform an additional extraction of the aqueous layer with ethyl acetate.
Product loss during recrystallization.Use a minimal amount of hot solvent for dissolution. Ensure slow cooling to promote crystal growth.
Product is Oily or Impure Presence of starting material or byproducts.If recrystallization is ineffective, purify the crude material using column chromatography on silica gel with a hexanes/ethyl acetate gradient.

References

  • General Quinoxaline Synthesis: A foundational text on heterocyclic chemistry that describes the synthesis of quinoxalines. (Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. URL: [Link])

6-Bromo-7-methylquinoxaline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-P-6B7MQ-V1.0

Topic: Synthesis of 6-Bromo-7-methylquinoxaline For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is based on the well-established cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. Given the absence of a direct, dedicated synthesis protocol in publicly available literature, this guide has been constructed from fundamental chemical principles and analogous well-documented reactions. The core of this method is the reaction between 4-Bromo-5-methyl-1,2-phenylenediamine and glyoxal. This document provides a step-by-step experimental protocol, an in-depth explanation of the reaction mechanism, safety precautions, and troubleshooting advice to ensure a high rate of success.

Introduction and Scientific Background

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their applications are diverse, ranging from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs) and dyes.[1] The specific compound, this compound, incorporates a bromine atom and a methyl group on the benzene ring, providing valuable handles for further chemical modification and structure-activity relationship (SAR) studies in drug discovery.

The synthesis of quinoxalines is most commonly and efficiently achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] This reaction is known for its high yields and operational simplicity. The general mechanism involves the initial formation of a dihydropyrazine intermediate through nucleophilic attack of the amino groups on the carbonyl carbons, followed by spontaneous oxidation (often by air) to the stable aromatic quinoxaline ring system.[3]

This protocol adapts this classical and robust methodology for the specific synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a cyclocondensation reaction as illustrated below:

Caption: Overall reaction for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-bromo-5-methyl-1,2-phenylenediamine on a carbonyl carbon of glyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoxaline product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Bromo-5-methyl-1,2-phenylenediamine≥97%Sigma-Aldrich102169-44-8Key starting material.
Glyoxal solution40% in H₂OSigma-Aldrich107-22-2Dicarbonyl source.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Brine (Saturated NaCl solution)N/AIn-house prep.N/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6Drying agent.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.
Step-by-Step Procedure

The following workflow provides a detailed, step-by-step methodology for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution of Diamine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.97 mmol) of 4-Bromo-5-methyl-1,2-phenylenediamine in 25 mL of methanol. Stir at room temperature until all the solid has dissolved. Rationale: Methanol is an excellent solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction at room temperature.[4]

  • Addition of Glyoxal: To the stirred solution, add 0.72 mL (5.96 mmol, 1.2 equivalents) of a 40% aqueous glyoxal solution dropwise over 1 minute. Rationale: A slight excess of glyoxal ensures the complete consumption of the more valuable diamine starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the diamine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. Rationale: Many quinoxaline syntheses of this type are reported to be complete within a short time at ambient temperature.[4]

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate). Collect the fractions containing the desired product and concentrate them to afford this compound as a solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol [5]
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.8 (d, 2H), ~8.1 (s, 1H), ~7.9 (s, 1H), ~2.6 (s, 3H)
Mass Spectrometry (ESI+) m/z: 222.98, 224.98 ([M+H]⁺, isotopic pattern for Br)

Note: The predicted NMR chemical shifts are estimates and may vary.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Chemical Hazards:

    • 4-Bromo-5-methyl-1,2-phenylenediamine: Harmful if swallowed.

    • Glyoxal: Causes skin irritation and serious eye damage. May cause an allergic skin reaction.

    • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC.
Loss of product during work-up.Ensure proper separation of layers during extraction. Perform back-extraction of the aqueous layer if necessary.
Impure Product Incomplete reaction or side product formation.Optimize the purification step. Adjust the eluent system for column chromatography to achieve better separation.
Insufficient drying of the organic layer.Use an adequate amount of drying agent (Na₂SO₄) and ensure sufficient contact time.
Reaction Not Starting Poor quality of reagents.Use freshly opened or purified starting materials. Check the concentration of the glyoxal solution.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (n.d.).
  • TSI Journals. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines.
  • ijrti. (n.d.).
  • Thieme. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2023).
  • ACG Publications. (2013).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 6-Bromoquinoxaline synthesis.
  • PrepChem.com. (n.d.). (a)
  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • PubChem. (n.d.). 6-Bromoquinoxaline.
  • Fluorochem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • PubChemLite. (n.d.). This compound (C9H7BrN2).
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl].
  • ResearchGate. (2015).
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-methylquinoline.
  • PubChemLite. (n.d.). 6-bromo-2-methylquinoxaline (C9H7BrN2).
  • CymitQuimica. (n.d.). This compound.

Sources

Application Notes & Protocols: Regioselective Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxalines, or benzopyrazines, are a vital class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry and materials science due to the diverse biological and physicochemical properties exhibited by its derivatives.[3][4][5][6] Quinoxaline derivatives are integral to pharmaceuticals, including anticancer, antimicrobial, and antiviral agents, as well as functional materials like dyes and organic semiconductors.[1][5][7]

The most classical and fundamental method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound, a method first reported by Körner and Hinsberg in 1884.[8][9][10] While effective for symmetrical precursors, this reaction presents a significant challenge when unsymmetrical starting materials are used: the potential formation of two constitutional isomers. Controlling the regioselectivity of this condensation to favor a single, desired isomer is paramount, particularly in drug development, where isomeric purity is a critical regulatory and safety requirement.

This guide provides an in-depth exploration of the strategies and protocols for achieving high regioselectivity in the synthesis of quinoxaline derivatives. We will delve into the mechanistic principles governing selectivity and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge of Regioselectivity

When an unsymmetrically substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound (like an α-ketoaldehyde or pyruvic acid), the initial nucleophilic attack can occur from either of the two non-equivalent amino groups onto either of the two non-equivalent carbonyl carbons. This lack of control leads to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.

The diagram below illustrates this fundamental challenge. The reaction between 4-substituted-1,2-phenylenediamine and a generic unsymmetrical diketone (R1 ≠ R2) can yield two distinct quinoxaline products.

G diamine 4-R-o-phenylenediamine diketone Unsymmetrical 1,2-diketone plus + isomer1 Isomer A isomer2 Isomer B products_node Mixture of Isomers reactants_node Reaction Mixture reactants_node->products_node Lack of Regiocontrol

Caption: The regioselectivity challenge in classical quinoxaline synthesis.

Controlling the reaction pathway to favor the formation of either Isomer A or Isomer B is the primary goal of regioselective synthesis.

Strategies for Achieving Regiocontrol

Regiocontrol is typically achieved by exploiting the subtle electronic and steric differences between the reacting centers in the unsymmetrical precursors. Key strategies include leveraging electronic effects of substituents, steric hindrance, and the use of modern catalytic systems.

Electronic Control: Exploiting Nucleophilicity and Electrophilicity

The most common strategy relies on the electronic disparity between the two amino groups of the OPD and the two carbonyl groups of the diketone.

Causality: A substituent on the benzene ring of the OPD modulates the nucleophilicity of the adjacent amino groups. An electron-donating group (EDG) will enhance the nucleophilicity of the closer amino group, while an electron-withdrawing group (EWG) will decrease it. Similarly, in an α-ketoaldehyde (R-CO-CHO), the aldehyde carbonyl is significantly more electrophilic (less sterically hindered and electronically more reactive) than the ketone carbonyl.

The reaction proceeds via a two-step mechanism:

  • Initial Condensation: The more nucleophilic amine attacks the more electrophilic carbonyl.

  • Cyclization: The remaining amine attacks the remaining carbonyl, followed by dehydration to form the aromatic quinoxaline ring.

The regioselectivity is therefore determined in the first irreversible step.

G cluster_0 Step 1: Initial Nucleophilic Attack cluster_1 Step 2: Cyclization & Aromatization Nuc_Amine More Nucleophilic -NH2 Intermediate Dihydroquinoxaline Intermediate Nuc_Amine->Intermediate Forms C-N bond Elec_Carbonyl More Electrophilic C=O Elec_Carbonyl->Intermediate Remaining_Amine Less Nucleophilic -NH2 Intermediate->Remaining_Amine Intramolecular attack Final_Product Single Regioisomer of Quinoxaline Intermediate->Final_Product Dehydration & Oxidation Remaining_Amine->Final_Product Remaining_Carbonyl Less Electrophilic C=O

Caption: Regiocontrol via electronic differentiation in quinoxaline synthesis.

Protocol 1: Regioselective Synthesis of 6-Nitro-2-phenylquinoxaline

This protocol demonstrates the reaction between an electron-deficient OPD (4-nitro-1,2-phenylenediamine) and an unsymmetrical diketone (phenylglyoxal), where electronic effects dictate the outcome with high fidelity.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Phenylglyoxal monohydrate

  • Ethanol (EtOH), reagent grade

  • Acetic Acid (AcOH), glacial

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 30 mL of ethanol. Add a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add phenylglyoxal monohydrate (1.52 g, 10 mmol).

  • Catalyst Addition: Add 1 mL of glacial acetic acid to catalyze the condensation and dehydration steps.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The starting materials should be consumed, and a major product spot should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: The crude product is typically of high purity. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to afford the pure 6-nitro-2-phenylquinoxaline. The expected yield is typically high, often in the 80-95% range.[8]

Modern Catalytic and Methodological Approaches

While classical methods are robust, recent advances have introduced milder, more efficient, and highly regioselective protocols. These often involve transition-metal-free conditions or novel catalytic systems.[8][11]

Iodine-Catalyzed Oxidative Cyclization

Iodine can act as a mild Lewis acid and an oxidant, enabling the synthesis of quinoxalines from OPDs and α-hydroxy ketones. This method avoids the often-unstable 1,2-dicarbonyl compounds by generating them in situ.[8]

Causality: The reaction begins with the iodine-catalyzed oxidation of the α-hydroxy ketone to the corresponding 1,2-diketone. This is immediately followed by a regioselective condensation with the OPD, governed by the electronic principles described above. The use of DMSO as both solvent and co-oxidant is common in these procedures.[8]

Protocol 2: I₂-Catalyzed Regioselective Synthesis from an α-Hydroxy Ketone

Materials:

  • 4-methyl-1,2-phenylenediamine

  • 2-hydroxy-1-phenylethanone (Benzoin)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Sealed reaction vial or flask

  • Magnetic stirrer/hotplate

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reactant Preparation: To a 25 mL sealed vial, add 4-methyl-1,2-phenylenediamine (122 mg, 1.0 mmol), benzoin (212 mg, 1.0 mmol), and iodine (51 mg, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add 3 mL of DMSO.

  • Reaction: Seal the vial and heat the mixture at 100°C for 4-6 hours with vigorous stirring. Monitor by TLC until the starting materials are consumed.

  • Quenching and Extraction: Cool the reaction to room temperature. Add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 6-methyl-2,3-diphenylquinoxaline. This method is known for its broad functional group tolerance and excellent yields.[8]

Metal-Catalyzed Cross-Coupling and Annulation Strategies

Transition-metal catalysis has opened new, highly regioselective pathways to quinoxalines that do not rely on the classical condensation reaction.[11] For example, palladium- or copper-catalyzed reactions can construct the quinoxaline core from different starting materials with exquisite control.

One such advanced strategy involves the metal-catalyzed annulation of terminal alkynes and o-phenylenediamines. The regioselectivity in these reactions is often governed by the coordination of the catalyst and the steric and electronic properties of the alkyne substituent.

Comparative Analysis of Methodologies

MethodPrecursorsKey Reagents/CatalystTypical RegioselectivityAdvantagesLimitations
Classical Hinsberg OPD + 1,2-DiketoneAcid or Base (e.g., AcOH)Moderate to HighSimple, robust, high-yielding for electronically differentiated substrates.[9]Regioselectivity is poor for sterically/electronically similar reactants.
Iodine-Catalyzed OPD + α-Hydroxy KetoneI₂ / DMSOHigh to ExcellentUses stable precursors, avoids handling diketones, broad scope.[8]Requires elevated temperatures, potential for iodine-related side reactions.
Metal-Free (Ynones) OPD + YnoneBase (e.g., K₂CO₃)Excellent (>20:1)Environmentally friendly, excellent regioselectivity, atom economical.[8][12]Ynone starting materials may require separate synthesis.
Transition-Metal Catalyzed e.g., OPD + AlkyneCo, Ni, Cu, or Pd catalystHigh to ExcellentNovel disconnections, mild conditions, high functional group tolerance.[11][12][13]Catalyst cost and toxicity, may require inert atmosphere.

Conclusion

The regioselective synthesis of quinoxaline derivatives has evolved significantly from the foundational Hinsberg condensation. By understanding and manipulating the electronic and steric properties of unsymmetrical precursors, chemists can achieve remarkable levels of regiocontrol. Modern methodologies, including transition-metal-free and metal-catalyzed approaches, have further expanded the toolbox, enabling the efficient and selective synthesis of complex quinoxaline structures. The protocols and strategies outlined in this guide provide a robust starting point for researchers aiming to synthesize specific quinoxaline regioisomers for applications in pharmacology and materials science.

References

  • Kumar, A., & Sharma, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(34), 20958-20982. [Link]
  • Chauhan, A., & Sharma, A. K. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Boruah, M., & Deka, D. C. (2013). Green and selective protocol for the synthesis of quinoxalines. Journal of Chemical and Pharmaceutical Research, 5(12), 1331-1335. [Link]
  • Yadav, D., & Patel, P. (2022). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 46(3), 973-992. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
  • Heravi, M. M., et al. (2006).
  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone... [Link]
  • Saha, C., & Yashwantrao, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(19), 5426-5477. [Link]
  • ResearchGate. (n.d.). Metal-catalyzed assembly of quinoxalines. [Link]
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Quinoxaline. [Link]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
  • Bentz, C., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(19), 3753-3756. [Link]
  • Reddy, C. R., et al. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(15), 6563-6572. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]
  • Encyclopedia.pub. (2023).
  • mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Diyala Journal of Medicine. [Link]
  • ResearchGate. (n.d.).
  • Yadav, D., & Patel, P. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21633-21659. [Link]
  • Journal of Organic Chemistry. (2021).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
  • Wikipedia. (n.d.). Hinsberg reaction. [Link]
  • ResearchG
  • Khan Academy. (n.d.). Hinsberg test. [Link]
  • Khan Academy. (2024). Hinsberg test| Amines | Class 12 | Chemistry. YouTube. [Link]

Sources

Application Notes and Protocols for the Characterization of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-7-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including but not limited to anticancer, antiviral, and antibacterial properties. The precise substitution of a bromine atom and a methyl group on the quinoxaline core offers unique opportunities for further functionalization and influences the molecule's physicochemical properties.

Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery and development pipelines. This technical guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[1]
Molecular Weight 223.07 g/mol Sigma-Aldrich
Monoisotopic Mass 221.97926 DaPubChem[1]
Appearance SolidSigma-Aldrich
InChI Key HOEDWTAFUPBYQH-UHFFFAOYSA-NPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8d~2.0
H-3~8.8d~2.0
H-5~8.1s-
H-8~8.0s-
-CH₃~2.6s-

Note: These are predicted values based on the analysis of similar quinoxaline and quinoline structures. Actual experimental values may vary slightly.[2][3]

Interpretation:

  • H-2 and H-3: These protons on the pyrazine ring are expected to appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. They would likely appear as doublets due to coupling with each other.

  • H-5 and H-8: The protons on the benzene ring will have distinct chemical shifts. The singlet nature of these peaks arises from the substitution pattern, which eliminates vicinal proton-proton coupling for these specific protons.

  • -CH₃: The methyl protons will appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~146
C-3~145
C-5~130
C-6~125
C-7~140
C-8~132
C-4a~142
C-8a~141
-CH₃~20

Note: These are predicted values based on typical chemical shifts for substituted quinoxalines.[4]

Interpretation:

  • Aromatic Carbons: The carbon atoms of the quinoxaline ring are expected to resonate in the downfield region (120-155 ppm). The carbons directly attached to nitrogen (C-2, C-3) and bromine (C-6) will have their chemical shifts significantly influenced.

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended).

    • For ¹H NMR, use a standard one-pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds).

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the bromine isotope, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M]⁺˙222/224Molecular ion with ⁷⁹Br/⁸¹Br isotopes
[M-H]⁺221/223Loss of a hydrogen atom
[M-CH₃]⁺207/209Loss of a methyl radical
[M-Br]⁺143Loss of a bromine radical
[M-HCN]⁺˙195/197Loss of hydrogen cyanide from the pyrazine ring

Note: These predictions are based on common fragmentation patterns of aromatic and halogenated compounds.[5][6]

Interpretation:

  • Molecular Ion (M⁺˙): The presence of a pair of peaks at m/z 222 and 224 with approximately equal intensity is a strong indicator of a molecule containing one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of a hydrogen atom, a methyl radical, or a bromine radical. The quinoxaline ring can also undergo fragmentation, such as the loss of a neutral molecule of HCN.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Caption: Workflow for GC-MS analysis.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

    • Injection: 1 µL injection in split or splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination. A reversed-phase method is typically suitable for quinoxaline derivatives.[7]

Representative HPLC Method

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of around 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient program. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition for C₉H₇BrN₂

ElementTheoretical Percentage
Carbon (C)48.46%
Hydrogen (H)3.16%
Nitrogen (N)12.56%
Bromine (Br)35.82%

Protocol:

Elemental analysis is typically performed using a CHN analyzer. A precisely weighed sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. The bromine content can be determined by methods such as titration after combustion or by other specialized elemental analysis techniques.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is crucial for unambiguous structure elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation information. Chromatographic methods such as HPLC and GC are vital for purity assessment, and elemental analysis validates the empirical formula. The protocols and data interpretation guidelines presented in this document provide a robust framework for researchers and scientists to confidently characterize this compound for its intended applications.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
  • SpringerLink. (2023). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP)
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2017). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
  • ResearchGate. (n.d.). HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. [Link]
  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra.
  • BMC. (2024).
  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynacae. [Link]
  • The Royal Society of Chemistry. (2018).
  • Semantic Scholar. (2019). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. [Link]

Sources

Application Note: Structural Elucidation of 6-Bromo-7-methylquinoxaline using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents with applications as anticancer, antibacterial, and antiviral drugs. The precise substitution pattern on the quinoxaline ring system is critical to its biological activity. Therefore, unambiguous structural verification is a cornerstone of the drug discovery and development process.

6-Bromo-7-methylquinoxaline is a key synthetic intermediate, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, and the methyl group modulates electronic properties and steric interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution.[1]

This application note provides a comprehensive guide for researchers and drug development professionals on the analysis of this compound using 1H NMR. It details a field-proven protocol for sample preparation and data acquisition and offers an in-depth, expert-led interpretation of the resulting spectrum, grounded in the fundamental principles of chemical shift and spin-spin coupling.

Theoretical Framework: Predicting the 1H NMR Spectrum

Before any experimental work, a thorough understanding of the molecule's structure allows for a robust prediction of its 1H NMR spectrum. This predictive analysis is crucial for accurate signal assignment.

Molecular Structure:

(Simplified representation of this compound)

The structure contains five chemically distinct proton environments:

  • Two Pyrazine Ring Protons (H-2, H-3): These protons are on a π-deficient (electron-poor) ring system, which will shift their signals significantly downfield.

  • Two Benzene Ring Protons (H-5, H-8): These protons are in unique positions, influenced by the powerful electronic effects of their neighboring substituents.

  • One Methyl Group (7-CH3): These three equivalent protons will appear in the upfield, aliphatic region of the spectrum.

Predicted Spectral Characteristics:

  • Chemical Shift (δ): The position of a signal is dictated by the local electronic environment.[1]

    • H-2 & H-3: Protons on the pyrazine ring of a quinoxaline core are highly deshielded and typically appear far downfield, often >8.5 ppm.

    • H-5: This proton is adjacent to the strongly electron-withdrawing and deshielding bromine atom. It is expected to be the most downfield of the benzenoid protons.

    • H-8: This proton is adjacent to the electron-donating methyl group, which provides a shielding effect, shifting its signal upfield relative to H-5.

    • 7-CH3: The methyl protons will resonate in the typical alkyl-aromatic region, generally around 2.5 ppm.

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[1] We expect relative integrals of 1H, 1H, 1H, 1H, and 3H.

  • Multiplicity (Splitting): Splitting arises from coupling with neighboring, non-equivalent protons (the n+1 rule).[1] In this molecule, all aromatic protons (H-2, H-3, H-5, H-8) lack adjacent proton neighbors. Therefore, they are all expected to appear as singlets (s). The methyl protons also have no adjacent protons and will appear as a singlet.

Experimental Protocol: From Sample to Spectrum

This protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation.

Materials & Equipment
  • Analyte: this compound

  • Deuterated Solvent: Chloroform-d (CDCl3) is recommended as a first choice due to its excellent dissolving power for a wide range of organic compounds.[2][3]

  • Reference Standard: Tetramethylsilane (TMS) can be used (0 ppm), though referencing to the residual solvent peak (CDCl3 at 7.26 ppm) is common practice.[3]

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., from Wilmad or Norell) are essential for good spectral resolution.[4][5]

  • Instrumentation: A Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following steps ensure a homogeneous sample free of particulates that can degrade spectral quality.[3][4]

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5]

  • Dissolution: Add approximately 0.7 mL of CDCl3 to the vial.

  • Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogenous solution is required.[3]

  • Filtration (Critical Step): If any solid particles are visible, they must be removed. Particulates in the sample tube severely distort the magnetic field homogeneity, leading to broad, poorly resolved peaks.[4]

    • Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, dry NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition & Processing
  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Lock & Shim: Lock onto the deuterium signal of the CDCl3. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Acquisition:

    • Collect a 1D proton spectrum using standard acquisition parameters (e.g., a 30° pulse).

    • Set the number of scans (NS) to 8 or 16. For dilute samples, increase NS as needed (signal-to-noise ratio increases with the square root of NS).

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibration: Reference the spectrum by setting the residual CHCl3 peak to δ 7.26 ppm.[3]

    • Integration: Integrate all signals and normalize the values to a known proton count (e.g., set one of the 1H aromatic singlets to 1.0).

Data Visualization & Interpretation

Experimental Workflow Diagram

The entire process, from sample preparation to final data interpretation, can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter 3. Filter if Particulate (Glass Wool Pipette) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock & Shim insert->lock_shim acquire 7. Acquire FID (NS=16) lock_shim->acquire process 8. FT, Phase, Baseline Correction acquire->process calibrate 9. Calibrate Spectrum (CDCl3 = 7.26 ppm) process->calibrate integrate 10. Integrate Signals calibrate->integrate assign 11. Assign Signals to Structure integrate->assign

Caption: Workflow for 1H NMR analysis of this compound.

Expected Data Summary and Signal Assignment

The processed 1H NMR spectrum should yield data consistent with the predictions. The following table summarizes the expected signals for this compound in CDCl3.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
1~8.85Singlet (s)1HH-2/H-3Highly deshielded proton on the electron-deficient pyrazine ring.
2~8.80Singlet (s)1HH-3/H-2Highly deshielded proton on the electron-deficient pyrazine ring.
3~8.25Singlet (s)1HH-5Aromatic proton deshielded by the adjacent electron-withdrawing bromine atom.
4~7.90Singlet (s)1HH-8Aromatic proton shielded by the adjacent electron-donating methyl group, appearing upfield relative to H-5.
5~2.60Singlet (s)3H7-CH3Protons of the methyl group attached to the aromatic ring.

Expert Interpretation:

  • The presence of five distinct signals confirms the proposed structure's asymmetry.

  • The integration values (1:1:1:1:3) are in perfect agreement with the number of protons in each unique environment.

  • The observation of only singlets is a key diagnostic feature, confirming the substitution pattern where no aromatic proton is adjacent to another.

  • The chemical shifts provide the most compelling evidence for the assignment. The significant downfield shift of the pyrazine protons (H-2, H-3) is characteristic of the quinoxaline core. The clear separation between H-5 and H-8 is a direct consequence of the opposing electronic effects of the bromo and methyl substituents, a textbook example of substituent effects in aromatic systems.

This detailed analysis provides an unambiguous confirmation of the chemical structure of this compound, demonstrating the indispensable power of 1H NMR spectroscopy in modern chemical research and drug development.

References

  • Bel-Kacem, M. et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Scribd (n.d.). NMR Sample Preparation Guide.
  • Kamienska-Trela, K. et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry.
  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide.
  • Abraham, R. J. & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Mohammed, O. W. et al. (2021). Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Biochemical and Cellular Archives.
  • CSIR-NIScPR (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.
  • TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • OpenOChem Learn (n.d.). Interpreting 1H NMR.
  • Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ACD/Labs (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 6-Bromo-7-methylquinoxaline, a key intermediate in pharmaceutical synthesis. The described method is specific, linear, accurate, and precise, making it suitable for quality control and assurance in research, development, and manufacturing environments. The protocol herein provides a comprehensive guide, from instrument setup to data interpretation, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various biologically active molecules. Its purity is paramount as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Therefore, a reliable analytical method to determine the purity and impurity profile of this compound is essential. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This document provides a detailed protocol for a reversed-phase HPLC method, a common and effective technique for the separation of aromatic and moderately polar compounds.[2][3] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7]

Chromatographic Principles and Method Development Rationale

The choice of a reversed-phase chromatographic mode is predicated on the physicochemical properties of this compound (Molecular Formula: C₉H₇BrN₂).[8] With a predicted LogP of approximately 2.58, the compound is sufficiently nonpolar to be retained on a hydrophobic stationary phase like C18.[9]

  • Stationary Phase Selection: A C18 (octadecyl) column was selected due to its wide availability and proven utility in separating a broad range of aromatic compounds.[10] The C18 stationary phase provides a hydrophobic environment for the retention of this compound through van der Waals interactions.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities.

  • Detection Wavelength: Quinoxaline derivatives typically exhibit strong UV absorbance.[1] A detection wavelength of 254 nm was chosen as it provides good sensitivity for the analyte and is a common wavelength for the detection of aromatic compounds.

Experimental Workflow

The overall workflow for the purity assessment of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation analysis Sample and Standard Injection prep_sample->analysis hplc_system->sst sst->analysis If SST Passes integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Figure 1. Workflow for HPLC Purity Assessment.

Detailed Protocol: Purity Assessment of this compound

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard (purity ≥ 98%)

    • Sample of this compound for testing

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the Standard Solution.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST) as mandated by pharmacopeias.[11][12][13] Inject the Standard Solution in six replicate injections and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[14][15]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.[14][15]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.[15]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms retention time reproducibility.
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform the System Suitability Test. If the criteria are met, proceed with the analysis.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections to bracket the samples and confirm system stability.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that all peaks with an area greater than 0.05% of the main peak area are included in the total area calculation.

Method Validation according to ICH Q2(R1)

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose.[4][5][6][7] The key validation parameters are outlined below:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2. Key Method Validation Parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the resolution of the main peak from any adjacent peaks and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. The detailed protocol and validation guidelines provided herein will enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories for quality control and assurance purposes. Adherence to the principles of system suitability and method validation is crucial for generating accurate and reproducible data.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CHROMacademy. (n.d.). System Suitability for HPLC.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • ResearchGate. (n.d.). HPLC system suitability parameters [Image].
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • United States Pharmacopeia. (n.d.). <621> Chromatography. USP.
  • YouTube. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • YouTube. (2023, June 18). Analytical Method Validation - HPLC System Suitability.
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • ResearchGate. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://www.researchgate.net/publication/362540608_RP-HPLC_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_NEWLY_SYNTHESIZED_N-6-METHOXY-2-MORPHOLIN-4-YL_QUINOLIN-3-YL_METHYL-4H-124-TRIAZOL-4-AMINE
  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 6-Quinoxalinol, 2,3,7-trimethyl- on Newcrom R1 HPLC column.

Sources

The Quinoxaline Scaffold in PET Imaging: A Guide to Application and Protocol Development Using Bromo-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular imaging agents is paramount. Positron Emission Tomography (PET) stands as a powerful in vivo imaging modality, offering profound insights into biological processes at the molecular level. The quinoxaline heterocycle has emerged as a privileged scaffold in medicinal chemistry, and its translation into PET tracer development is a promising frontier. This guide provides a comprehensive overview of the application of bromo-quinoxaline derivatives, with a focus on 6-Bromo-7-methylquinoxaline as an exemplary precursor, in the synthesis and evaluation of novel PET radiotracers.

The Strategic Advantage of the Bromo-Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, offers a versatile platform for the design of biologically active molecules. Its derivatives have been explored as antagonists for various receptors and as enzyme inhibitors.[1][2] The introduction of a bromine atom at a specific position, such as in this compound, provides a chemically addressable handle for the late-stage introduction of positron-emitting radionuclides. This "late-stage" radiolabeling is a critical aspect of PET tracer synthesis due to the short half-lives of commonly used isotopes like fluorine-18 (¹⁸F, t½ ≈ 110 min) and carbon-11 (¹¹C, t½ ≈ 20 min).[3]

The bromine substituent serves as an excellent leaving group or a versatile coupling partner in various radiochemical reactions, including:

  • Nucleophilic Aromatic Substitution (SNA_r) for ¹⁸F-Fluorination: Direct displacement of the bromide with [¹⁸F]fluoride is a common strategy.

  • Transition Metal-Mediated Cross-Coupling Reactions: Palladium- and copper-mediated reactions are powerful tools for introducing ¹⁸F, ¹¹C-methyl groups, or other moieties.[4][5]

  • Precursor for Stannane or Boronic Ester Synthesis: The bromo-derivative can be readily converted to organotin or organoboron precursors, which are often more reactive in subsequent radiolabeling steps.[5][6]

This guide will delve into the practical applications and detailed protocols for leveraging the this compound scaffold for the development of novel PET imaging agents.

PART 1: Radiolabeling Methodologies

The choice of radionuclide and the corresponding labeling strategy are dictated by the biological target, the desired pharmacokinetic properties of the tracer, and the available radiochemistry infrastructure. Here, we present protocols for the three most commonly used PET isotopes.

¹⁸F-Labeling via Nucleophilic Aromatic Substitution

The introduction of ¹⁸F is often favored due to its longer half-life, allowing for longer synthesis times and centralized distribution. Copper-mediated radiofluorination has emerged as a robust method for labeling aryl bromides.[7]

Protocol 1: Copper-Mediated ¹⁸F-Fluorination of this compound

Objective: To synthesize [¹⁸F]6-Fluoro-7-methylquinoxaline from its bromo-precursor.

Materials:

  • This compound (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron and processed)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Dimethylacetamide (DMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Workflow Diagram:

G cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation A Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O B Trap on QMA cartridge A->B C Elute with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Add Precursor, Cu(OTf)₂, Pyridine in DMA D->E F Heat at 120-150°C for 15-20 min E->F G Quench Reaction F->G H Semi-preparative HPLC G->H I Collect Product Fraction H->I J SPE Formulation I->J K Final Product: [¹⁸F]6-Fluoro-7-methylquinoxaline J->K

Caption: Workflow for the synthesis of [¹⁸F]6-Fluoro-7-methylquinoxaline.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride from the cyclotron target water onto a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen or argon.

  • Radiolabeling: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of this compound (1-5 mg), Cu(OTf)₂ (2-5 equivalents), and pyridine (10-20 equivalents) in anhydrous DMA (0.5-1 mL).

  • Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the product fraction, dilute with water, and trap it on a C18 SPE cartridge. Wash the cartridge with water to remove HPLC solvents and then elute the final product with ethanol. Formulate in sterile saline for injection.

Expected Results:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)15-30%[5]
Radiochemical Purity>98%[8]
Molar Activity>37 GBq/µmol (>1 Ci/µmol)[8]
¹¹C-Labeling via Palladium-Mediated Cross-Coupling

For targets requiring rapid kinetics or for initial preclinical evaluations, ¹¹C-labeling is a valuable strategy. Palladium-mediated cross-coupling reactions are highly efficient for forming C-¹¹C bonds.[1]

Protocol 2: Palladium-Mediated ¹¹C-Methylation of this compound

Objective: To synthesize [¹¹C]6,7-Dimethylquinoxaline from its bromo-precursor.

Materials:

  • This compound (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, Dioxane)

  • HPLC purification system

  • SPE cartridges

Workflow Diagram:

G cluster_0 Step 1: [¹¹C]CH₃I Synthesis cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Purification & Formulation A [¹¹C]CO₂ from Cyclotron B Reduction to [¹¹C]CH₄ A->B C Iodination to [¹¹C]CH₃I B->C D Trap [¹¹C]CH₃I in reaction vessel C->D E Add Precursor, Pd catalyst, Ligand, Base in DMF D->E F Heat at 80-120°C for 5-10 min E->F G Quench & Filter F->G H Semi-preparative HPLC G->H I Collect Product Fraction H->I J SPE Formulation I->J K Final Product: [¹¹C]6,7-Dimethylquinoxaline J->K

Caption: Workflow for the synthesis of [¹¹C]6,7-Dimethylquinoxaline.

Step-by-Step Procedure:

  • [¹¹C]Methyl Iodide Synthesis: Produce [¹¹C]CO₂ from a cyclotron, reduce it to [¹¹C]CH₄, and then convert to [¹¹C]CH₃I using standard automated radiochemistry modules.

  • Radiolabeling: Trap the gaseous [¹¹C]CH₃I in a solution containing the this compound precursor (0.5-2 mg), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like DMF or dioxane.

  • Seal the vessel and heat at 80-120°C for 5-10 minutes.

  • Purification and Formulation: Follow a similar HPLC and SPE purification and formulation procedure as described for the ¹⁸F-labeling.

Expected Results:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20-40%[9]
Radiochemical Purity>99%[9]
Molar Activity>74 GBq/µmol (>2 Ci/µmol)[9]
⁶⁸Ga-Labeling via Chelation

For targets where rapid clearance is desired, or for theranostic applications, the metallic radionuclide gallium-68 (⁶⁸Ga, t½ ≈ 68 min) is an excellent choice. This requires modifying the quinoxaline scaffold with a bifunctional chelator.

Protocol 3: ⁶⁸Ga-Labeling of a DOTA-Conjugated Quinoxaline Derivative

Objective: To synthesize a ⁶⁸Ga-labeled quinoxaline tracer. This requires a precursor where a chelator like DOTA is conjugated to the quinoxaline scaffold, for instance, via an amide linkage at the 6- or 7-position (requiring a functionalized methyl group or a different starting material).

Materials:

  • DOTA-conjugated quinoxaline precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 3.5-4.5)

  • SPE cartridges for purification (e.g., C18)

Workflow Diagram:

G cluster_0 Step 1: ⁶⁸Ga Elution cluster_1 Step 2: Chelation Reaction cluster_2 Step 3: Purification & Formulation A Elute ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl B Fractionate eluate to obtain pure ⁶⁸GaCl₃ A->B C Add ⁶⁸GaCl₃ to precursor in acetate buffer B->C D Heat at 90-95°C for 5-10 min C->D E SPE Purification (C18) D->E F Elute with Ethanol/Water E->F G Formulate in Saline F->G H Final Product: [⁶⁸Ga]DOTA-Quinoxaline G->H

Caption: Workflow for the synthesis of a [⁶⁸Ga]DOTA-Quinoxaline tracer.

Step-by-Step Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Chelation: Add the ⁶⁸GaCl₃ eluate to a solution of the DOTA-conjugated quinoxaline precursor (10-50 µg) in a sodium acetate buffer (pH 3.5-4.5).

  • Heat the reaction mixture at 90-95°C for 5-10 minutes.

  • Purification and Formulation: The reaction mixture can often be used directly after sterile filtration if the precursor concentration is low and radiochemical purity is high. Alternatively, a rapid SPE purification can be performed.

Expected Results:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)>95%[10][11]
Radiochemical Purity>98%[10][11]
Molar Activity50-200 GBq/µmol[12]

PART 2: Quality Control

Rigorous quality control (QC) is mandatory for any radiotracer intended for preclinical or clinical use.[13]

Protocol 4: Quality Control of Quinoxaline-Based PET Tracers

Objective: To ensure the identity, purity, and molar activity of the final radiotracer product.

Key QC Tests:

  • Appearance: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be between 4.5 and 7.5.

  • Radionuclidic Purity: Determined by measuring the half-life of the radionuclide.

  • Radiochemical Purity (RCP): This is the most critical QC test and is typically performed using radio-HPLC and/or radio-TLC.[14]

    • Radio-HPLC: An analytical HPLC system with a radioactivity detector is used to separate the desired radiolabeled product from all other radioactive species. The RCP is calculated as the percentage of the total radioactivity that corresponds to the product peak.

    • Radio-TLC: A simpler and faster method for routine checks. A small spot of the tracer is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is measured with a TLC scanner.

  • Molar Activity (A_m): This is a measure of the radioactivity per mole of the compound (GBq/µmol or Ci/µmol). It is determined by dividing the total radioactivity of the product by the molar amount of the compound, which is quantified from a calibrated HPLC-UV signal. High molar activity is crucial to minimize potential pharmacological effects of the injected tracer mass.

  • Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual solvents (e.g., ethanol, acetonitrile) in the final product to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: For human use, the final product must be sterile and have endotoxin levels below specified limits.

PART 3: Preclinical Evaluation

Once a novel quinoxaline-based radiotracer has been synthesized and passed all QC tests, its biological properties must be evaluated.[15]

In Vitro Evaluation

Protocol 5: In Vitro Cell Uptake and Binding Assays

Objective: To assess the specific uptake and binding of the radiotracer in cells expressing the target of interest.[16][17]

Step-by-Step Procedure:

  • Cell Culture: Culture two cell lines: one that expresses the target of interest (target-positive) and a control cell line that does not (target-negative).

  • Uptake Assay: Plate the cells in multi-well plates. Add a known amount of the radiotracer to the wells. For blocking experiments, add a high concentration of a known, non-radioactive ligand for the target to a separate set of wells before adding the radiotracer.

  • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing and Lysis: After incubation, wash the cells with ice-cold buffer to remove unbound tracer. Lyse the cells and collect the lysate.

  • Counting: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the results as a percentage of the added dose per million cells. Compare the uptake in target-positive vs. target-negative cells and in the presence and absence of the blocking agent to determine specific uptake.[18]

In Vivo Evaluation

Protocol 6: Biodistribution and PET Imaging in Animal Models

Objective: To determine the whole-body distribution of the radiotracer over time and to visualize the target in vivo.[19][20]

Workflow Diagram:

G cluster_0 Step 1: Animal Model Preparation cluster_1 Step 2: Tracer Administration & Imaging cluster_2 Step 3: Biodistribution Study A Acclimatize animals (e.g., mice, rats) B If applicable, implant tumor xenografts A->B C Administer tracer via tail vein injection B->C D Perform dynamic or static PET/CT scans C->D E Euthanize animals at specific time points D->E F Dissect organs of interest E->F G Weigh organs and count radioactivity F->G H Calculate % Injected Dose per gram (%ID/g) G->H

Caption: Workflow for in vivo evaluation of a novel PET tracer.

Step-by-Step Procedure:

  • Animal Model: Use appropriate animal models (e.g., healthy rodents, or rodents bearing xenograft tumors expressing the target).

  • Tracer Administration: Inject a known amount of the radiotracer intravenously (typically via the tail vein).

  • PET/CT Imaging: Anesthetize the animals and perform dynamic (continuous scanning for 60-90 minutes post-injection) or static (scanning at specific time points) PET/CT scans. The CT scan provides anatomical co-registration.[21]

  • Biodistribution: At predetermined time points post-injection, euthanize cohorts of animals. Dissect, weigh, and measure the radioactivity in major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, brain, tumor).

  • Data Analysis: For PET images, reconstruct the data and draw regions of interest (ROIs) over various organs to generate time-activity curves (TACs) and calculate Standardized Uptake Values (SUVs). For biodistribution data, calculate the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The bromo-quinoxaline scaffold, exemplified by this compound, represents a versatile and strategically valuable platform for the development of novel PET imaging agents. By leveraging modern radiochemical techniques such as transition metal-mediated cross-coupling reactions, researchers can efficiently synthesize a diverse array of radiotracers for a multitude of biological targets. The protocols outlined in this guide provide a robust framework for the synthesis, quality control, and preclinical evaluation of these promising molecular imaging probes, paving the way for their translation into clinical research and diagnostic applications.

References

  • Milicevic Sephton, S., et al. (2017). Synthesis and Biological Evaluation of Quinoxaline Derivatives for PET Imaging of the NMDA Receptor. Helvetica Chimica Acta, 100(12).
  • Bankstahl, J. P., et al. (2013). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Pharmaceuticals, 6(3), 305-321.
  • Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566.
  • Milicevic Sephton, S., et al. (2017). Synthesis and Biological Evaluation of Quinoxaline Derivatives for PET Imaging of the NMDA Receptor. ResearchGate.
  • Zheng, Q. H., et al. (2014). Simple synthesis of new carbon-11-labeled 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives for PET imaging of A₃ adenosine receptor. Applied Radiation and Isotopes, 92, 141-149.
  • Pipal, R. W., et al. (2021). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature, 589(7843), 542-547.
  • Vidal, A., et al. (2016). Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. Journal of Medicinal Chemistry, 59(5), 1936-1951.
  • Kuntner, C., et al. (2019). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 60(11), 1645-1652.
  • Li, Y., et al. (2023). Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics, 20(11), 5865-5876.
  • Pipal, R. W., et al. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. PMC.
  • Le, C., et al. (2019). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Organometallics, 38(15), 2888-2895.
  • Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639-642.
  • Takahashi, T., et al. (2003). Improved synthesis of pure [F-18]fluoro-compounds for PET studies from bromo-compounds. ResearchGate.
  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(21), 5440-5443.
  • Tredwell, M., et al. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(24), 6142-6145.
  • van Waarde, A., et al. (2015). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). The University of Groningen research portal.
  • Blower, P. J., et al. (2020). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 25(11), 2548.
  • Terry, S. Y. A., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics, 8.
  • Suzuki, M., et al. (2005). Palladium(0)-mediated rapid methylation and fluoromethylation on carbon frameworks by reacting methyl and fluoromethyl iodide with aryl and alkenyl boronic acid esters: useful for the synthesis of [¹¹C]CH(3)--C- and [¹⁸F]FCH2--C-Containing PET tracers (PET=positron emission tomography). Semantic Scholar.
  • Shaffer, T. M., et al. (2019). ⁸⁹Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging. Bioconjugate Chemistry, 30(6), 1773-1781.
  • Dahl, K., et al. (2022). Palladium-Mediated Synthesis of [Carbonyl-¹¹C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to ¹¹C-Labeled Oxadiazoles. Molecules, 27(24), 8841.
  • Ross, T. L., et al. (2018). Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy. Journal of Nuclear Medicine, 59(8), 1235-1241.
  • Dahl, K., et al. (2022). Palladium-Mediated Synthesis of [Carbonyl-¹¹C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to. DiVA portal.
  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(21), 5440-5443.
  • Li, G., et al. (2023). Synthesis, radiolabeling, and evaluation of ⁶⁸Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers in Chemistry, 11.
  • Brooks, A. F., et al. (2020). Copper-Mediated Radiofluorination of Aryl Iodides. ResearchGate.
  • Li, G., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. ResearchGate.
  • Al-Karmi, S., et al. (2024). Synthesis and in vitro cell uptake study of ⁴⁴Sc radiolabeled anti-PD-L1-B11-diabody-Fc. Journal of Nuclear Medicine, 65(supplement 2), 2901.
  • Zhang, X., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds. Frontiers in Chemistry, 10.
  • Wilson, D. M., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key.
  • Zhang, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • Li, G., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers.
  • Alves, F., et al. (2019). Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Frontiers in Neurology, 10.
  • Milicevic Sephton, S., et al. (2017). Synthesis and Biological Evaluation of Quinoxaline Derivatives for PET Imaging of the NMDA Receptor. Novartis OAK.
  • Ferreira, C. A., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews, 122(11), 10134-10182.
  • Zhang, Z., et al. (2019). Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma. Molecular Pharmaceutics, 16(2), 797-807.
  • Meester, D., et al. (2021). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. Molecules, 26(11), 3122.
  • Wang, C., et al. (2014). Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. ACS Chemical Neuroscience, 5(8), 690-704.
  • Andersen, V. L., et al. (2022). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 6(9), 627-643.
  • IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA.
  • Alexoff, D. L., et al. (2011). Fast high performance liquid chromatography in PET quality control and metabolite analysis. Nuclear Medicine and Biology, 38(6), 877-884.
  • Minerva Imaging. (2022). Increase the success rate of drug candidates by preclinical investigation including both small and large animal models. Minerva Imaging.

Sources

Application Notes & Protocols: Leveraging 6-Bromo-7-methylquinoxaline as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of a specific, highly versatile derivative: 6-Bromo-7-methylquinoxaline. We will explore the synthetic utility endowed by its unique substitution pattern and detail its application in the discovery of novel kinase inhibitors and other potential therapeutic agents. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols for synthesis and biological evaluation, establishing a robust framework for initiating a drug discovery campaign centered on this scaffold.

The Strategic Advantage of the this compound Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in the design of molecules targeting various biological pathways due to its structural rigidity, synthetic tractability, and ability to engage in key hydrogen bonding and π-stacking interactions.[3][4] The derivative this compound is particularly valuable not as an end-product, but as a strategic starting point for library synthesis and structure-activity relationship (SAR) studies.

  • The Bromo Group (Position 6): A Gateway to Diversity: The bromine atom is the most critical feature of this scaffold. It serves as a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the controlled and systematic introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, enabling rapid exploration of the chemical space around the core scaffold. This is the primary mechanism for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

  • The Methyl Group (Position 7): A Modulator of Potency and Selectivity: The methyl group at the 7-position is not merely a passive substituent. It influences the electronic properties of the ring system and provides steric bulk that can be crucial for achieving selective binding to a target protein. By occupying a specific sub-pocket in an active site, it can enhance binding affinity while preventing interaction with off-target proteins, thereby reducing potential side effects. The presence of halogen atoms and methyl groups on related heterocyclic scaffolds has been shown to improve anticancer effects.[5]

The logical workflow for leveraging this scaffold in a typical drug discovery campaign is illustrated below.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Starting Material: This compound B Library Synthesis via Parallel Cross-Coupling (e.g., Suzuki Coupling) A->B Versatile Bromo Handle C Primary Screening: In Vitro Target-Based Assay (e.g., Kinase Inhibition) B->C Compound Library D Secondary Screening: Cell-Based Assay (e.g., Antiproliferative MTT) C->D Active Compounds E Hit Identification & SAR Analysis D->E Confirmed Hits E->B Iterative Design F Lead Optimization (ADMET Profiling) E->F Promising Hits

Caption: Drug discovery workflow using this compound.

Core Application: Development of Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][7] The this compound scaffold is an ideal starting point for designing novel VEGFR-2 inhibitors.

The general pharmacophore for many Type II kinase inhibitors includes a heterocyclic core (the quinoxaline), a "hinge-binding" region, and a moiety that extends into a hydrophobic allosteric pocket.[7] The bromine at position 6 is perfectly placed to introduce substituents that can occupy this allosteric site.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Cell Membrane) VEGF->VEGFR2 P P VEGFR2->P Autophosphorylation ATP ATP ATP->VEGFR2 Inhibitor Quinoxaline-Based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Proliferation Tumor Angiogenesis & Proliferation Downstream->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of a 6-Aryl-7-methylquinoxaline Library via Suzuki-Miyaura Cross-Coupling

This protocol describes a standard method for diversifying the 6-position of the quinoxaline core, a cornerstone of modern medicinal chemistry.

Principle: The Suzuki reaction creates a carbon-carbon bond between the sp2-hybridized carbon of the bromo-quinoxaline and an organoboron compound (boronic acid or ester) using a palladium catalyst. This reaction is chosen for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

Caption: General scheme for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard reflux and purification apparatus (TLC, column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound and the selected arylboronic acid.

  • Add potassium carbonate and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 6-aryl-7-methylquinoxaline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized quinoxaline derivatives in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: a. In each well of a 384-well plate, add 2.5 µL of test compound dilution or DMSO (for positive and negative controls). b. Add 5 µL of a 2x kinase/substrate mixture in assay buffer. c. To initiate the reaction, add 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Km for the enzyme. Causality: Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the "No Kinase" control (100% inhibition) and "DMSO" control (0% inhibition). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Antiproliferative MTT Assay

Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer or HepG2 liver cancer cells)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[5]

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Structure-Activity Relationship (SAR) Data

The ultimate goal of the synthetic and screening efforts is to establish a clear SAR. By systematically varying the 'R' group at the 6-position, one can identify substituents that enhance potency and selectivity.

Table 1: Representative SAR Data for 6-Substituted-7-methylquinoxaline Analogs (Data is illustrative, based on trends observed for related heterocyclic scaffolds in the literature)[5][8]

Compound ID6-Position Substituent (R)VEGFR-2 IC₅₀ (nM)MCF-7 GI₅₀ (µM)
QM-01 -Br (Starting Material)> 10,000> 50
QM-02 -Phenyl85022.5
QM-03 -4-Fluorophenyl42015.8
QM-04 -4-Methoxyphenyl955.1
QM-05 -3-Aminophenyl452.3
QM-06 -Pyridine-4-yl1108.7
Ref. Drug Sorafenib903.4

SAR Interpretation:

  • The unsubstituted phenyl group (QM-02) provides a baseline activity.

  • Electron-withdrawing groups like fluorine (QM-03) offer a modest improvement.

  • Electron-donating groups, particularly those capable of hydrogen bonding like methoxy (QM-04) and amino (QM-05), significantly enhance potency. This suggests a key interaction in a specific pocket of the target protein.

  • The basic nitrogen in the pyridine ring (QM-06) may be important for solubility but is less potent than the substituted phenyl rings, guiding future synthetic efforts.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its true value lies in the strategic placement of a modifiable bromine atom, which serves as a launchpad for extensive SAR exploration through robust and reliable cross-coupling chemistry. The protocols and applications detailed herein provide a comprehensive guide for any research team aiming to leverage this privileged scaffold to discover and optimize novel therapeutic agents, particularly in the highly competitive field of oncology kinase inhibitors.

References

  • BenchChem. (2025).
  • NIH. (n.d.).
  • MDPI. (2023).
  • NIH. (2024).
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
  • NIH. (n.d.).
  • PMC. (n.d.). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.
  • Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi.

Sources

Application Notes and Protocols for 6-Bromo-7-methylquinoxaline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives are integral to a vast array of pharmacologically active compounds, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4] Their rigid, planar structure and electron-deficient nature, owing to the two nitrogen atoms, allow for diverse interactions with biological targets.[3] The strategic functionalization of the quinoxaline core is therefore a cornerstone of modern drug discovery.

6-Bromo-7-methylquinoxaline emerges as a particularly valuable building block. The bromine atom at the 6-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent methyl group at the 7-position can subtly modulate the electronic properties and steric environment of the molecule, influencing both reactivity and the biological activity of its derivatives. This guide provides in-depth technical protocols and expert insights into leveraging this compound for the synthesis of complex organic molecules.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for reproducible and successful synthesis.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [6]
Appearance Solid[7]
CAS Number 646504-80-5
Purity Typically ≥95%[8]

Spectroscopic Characterization (Predicted and Representative Data):

Full characterization is essential to confirm identity and purity before use. While specific spectra for this compound are not widely published, data from analogous structures like 6-bromoquinoline and other substituted quinolines allow for accurate prediction and interpretation.[9][10]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyrazine ring (H-2 and H-3) will appear as doublets in the downfield region (typically δ 8.5-9.0 ppm). The protons on the benzene portion (H-5 and H-8) will appear as singlets, with their chemical shifts influenced by the bromine and methyl substituents. The methyl protons will present as a sharp singlet further upfield (approx. δ 2.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show nine distinct signals. The carbons of the pyrazine ring will be in the δ 140-155 ppm range. The carbon bearing the bromine atom (C-6) will be shifted, and its signal can be identified based on established substituent effects. The methyl carbon will appear at high field (approx. δ 15-20 ppm).[9]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity (M+ and M+2).[9]

Core Applications in Cross-Coupling Chemistry

The C-Br bond at the 6-position is the key to the synthetic utility of this building block, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing C-C and C-N bonds, enabling rapid diversification.[8][11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming biaryl structures and connecting alkyl or vinyl groups to an aromatic core.[2][12][13] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, under basic conditions.[12]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ.[5][13] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[8][14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can depend on the sensitivity of other functional groups in the coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, 2-MeTHF, or toluene) and water is often optimal.[14] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the formation of the active boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a robust starting point, adaptable for various boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 7-methyl-6-phenylquinoxaline.

Workflow Visualization:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification A Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)₂ / SPhos - K₂CO₃ B Add Solvents (Dioxane/H₂O) under Argon A->B C Heat to 80-100 °C (4-12 h) B->C D Monitor by TLC / LC-MS C->D E Aqueous Work-up (EtOAc Extraction) D->E Reaction Complete F Dry & Concentrate E->F G Flash Column Chromatography F->G H Product: 7-methyl-6-phenylquinoxaline G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[15][16] This reaction is invaluable for synthesizing anilines, which are key pharmacophores in numerous drugs.[17]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a specialized ligand are required. Ligands like Xantphos or bulky biaryl phosphines (e.g., XPhos, RuPhos) are highly effective.[17] They facilitate the crucial reductive elimination step that forms the C-N bond.[16]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming a palladium-amido intermediate.[17] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base must be compatible with the amine's pKa and other functional groups.[17][18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for coupling with secondary cyclic amines.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound, followed by anhydrous toluene via syringe. Finally, add the morpholine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the desired 6-(morpholino)-7-methylquinoxaline.

Catalytic Cycle Visualization:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂(Br)Pd(II)-Ar ox_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord pd_complex2 [L₂(Br)Pd(II)(Ar)(HNR₂)]⁺ amine_coord->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L₂(Br)Pd(II)(Ar)(NR₂) deprotonation->pd_complex3 red_elim Reductive Elimination pd_complex3->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product arbr This compound arbr->ox_add amine Amine (HNR₂) amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

As a Senior Application Scientist, safety is the foremost priority. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar bromo- and methyl-substituted quinolines and quinoxalines provide essential guidance.[9][15][17][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[17]

Conclusion

This compound is a high-value building block for synthetic and medicinal chemists. Its strategically placed bromine atom serves as a versatile handle for constructing complex molecular architectures through reliable and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide, grounded in established chemical principles and analogous systems, offer a solid foundation for researchers to confidently incorporate this reagent into their synthetic programs, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. Retrieved from a URL provided by the grounding tool.[21]
  • ChemicalBook. (2022). 6-Bromo-7-chloro-8-methylquinoline - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.[10]
  • Sigma-Aldrich. (2011). Quinoxaline - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.[20]
  • ChemScene. (n.d.). 6-Bromo-2-methylquinoline - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.[16]
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.[18]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from a URL provided by the grounding tool.[22]
  • PubChem. (n.d.). 6-Bromoquinoxaline. National Institutes of Health. Retrieved from a URL provided by the grounding tool.[17]
  • AKSci. (n.d.). 646504-80-5 this compound. Retrieved from a URL provided by the grounding tool.[9]
  • Fluorochem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.[6]
  • ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline-based molecules. Retrieved from a URL provided by the grounding tool.[3]
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from a URL provided by the grounding tool.[12]
  • PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from a URL provided by the grounding tool.[23]
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from a URL provided by the grounding tool.[19]
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from a URL provided by the grounding tool.[13]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from a URL provided by the grounding tool.[24]
  • PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from a URL provided by the grounding tool.[5]
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.[1]
  • BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Retrieved from a URL provided by the grounding tool.[11]
  • Organic Chemistry Frontiers. (2021). Recent advances in the synthesis and reactivity of quinoxaline. RSC Publishing. Retrieved from a URL provided by the grounding tool.[2]
  • PharmaTutor. (2011). Exploring Biological Activities of Quinoxaline Derivatives. Retrieved from a URL provided by the grounding tool.[15]
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from a URL provided by the grounding tool.
  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from a URL provided by the grounding tool.[4]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from a URL provided by the grounding tool.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from a URL provided by the grounding tool.

Sources

Application Notes and Protocols: A High-Throughput Screening Workflow for Quinoxaline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of key enzymes and signaling pathways involved in tumor progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGF-2), and topoisomerases.[1][3][4] The development of novel anticancer therapeutics requires robust and efficient preclinical screening platforms to identify and characterize lead compounds.[5][6]

This comprehensive guide provides a detailed experimental workflow for the initial in vitro screening of quinoxaline-based compounds for anticancer activity. As a self-validating system, this protocol is designed to ensure technical accuracy and reproducibility, from initial cytotoxicity assessment to the elucidation of the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Guiding Principle: A Tiered Screening Approach

A logical and cost-effective strategy for screening a library of novel quinoxaline derivatives involves a tiered approach. This begins with a broad, high-throughput cytotoxicity screening across a panel of cancer cell lines to identify promising "hits." These initial hits are then subjected to more detailed secondary and tertiary assays to elucidate their mechanisms of action. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization A Quinoxaline Compound Library C High-Throughput Cytotoxicity Assay (e.g., MTT Assay) A->C B Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2) B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F H Specific Enzyme Inhibition Assays (e.g., Kinase Assays) D->H G Western Blot Analysis (e.g., Bcl-2, Bax, Caspases, p53) E->G F->G I Lead Compound Identification G->I H->I

Figure 1: A tiered experimental workflow for the in vitro screening of quinoxaline-based anticancer agents.

Tier 1: Primary Screening - Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on cancer cells.[7] A panel of well-characterized human cancer cell lines from different tissue origins should be utilized to assess the breadth of activity.[6][8] For instance, a common starting panel includes MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[6][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for this purpose.[9][10]

Principle of the MTT Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] This conversion is not typically observed in dead cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a panel of selected human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[8]

    • Harvest cells during their exponential growth phase and determine cell viability (e.g., using Trypan blue exclusion).

    • Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[8][12]

  • Compound Treatment:

    • Prepare a stock solution of the quinoxaline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[8]

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug like doxorubicin).[8]

    • Incubate the plates for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][11]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11]

Data Presentation and Analysis

The results of the MTT assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This is a standard measure of a drug's potency.[13]

Cancer Cell LineTissue of OriginQuinoxaline Derivative X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Breast AdenocarcinomaExample: 12.8 ± 1.5Example: 0.9 ± 0.2
HCT-116Colon CarcinomaExample: 9.5 ± 1.1Example: 0.7 ± 0.1
HepG2Hepatocellular CarcinomaExample: 15.2 ± 2.0Example: 1.1 ± 0.3

Note: The data presented above are for illustrative purposes only.

Tier 2: Mechanistic Elucidation

Compounds that demonstrate significant cytotoxicity in the primary screen (i.e., have a low IC50 value) should be further investigated to understand their mechanism of action. Two common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[8][14] Flow cytometry is a powerful technique for both of these analyses.[15][16]

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[17][18] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

G cluster_0 Cell States Live Live Cell Annexin V- PI- EarlyApoptotic Early Apoptotic Cell Annexin V+ PI- Live->EarlyApoptotic PS Translocation LateApoptotic Late Apoptotic/Necrotic Cell Annexin V+ PI+ EarlyApoptotic->LateApoptotic Membrane Permeabilization

Figure 2: Differentiation of cell states using Annexin V and PI staining.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the quinoxaline derivative at its predetermined IC50 concentration for 24-48 hours.[8]

    • Harvest both adherent and floating cells by trypsinization, followed by centrifugation.[8]

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to 100 µL of the cell suspension.[17]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells immediately (within 1 hour) by flow cytometry.[17]

    • FITC fluorescence is typically detected in the FL1 channel and PI in the FL3 channel.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[16] Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[15] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[19][20] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[15][16]

  • Cell Treatment and Fixation:

    • Treat cells with the quinoxaline derivative at its IC50 concentration for 24 hours.[13]

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[13][20]

    • Incubate the fixed cells overnight at -20°C or for at least two hours on ice.[13][20]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as PI also binds to double-stranded RNA, and its removal ensures that only DNA is stained.[19][20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.[13]

    • The data is typically displayed as a histogram, and software can be used to quantify the percentage of cells in each phase of the cell cycle.[21]

Tier 3: Advanced Characterization

For lead compounds that show promising activity in Tier 1 and 2 assays, further experiments can be conducted to delve deeper into the specific molecular pathways being affected.

Western Blotting: This technique can be used to analyze the expression levels of key proteins involved in apoptosis (e.g., the Bcl-2 family proteins Bax and Bcl-2, and caspases) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases, and p53).[13] An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 would further confirm the induction of apoptosis.

Specific Enzyme Inhibition Assays: Since quinoxaline derivatives are known to target specific enzymes like kinases, direct enzymatic assays can be performed to confirm the inhibition of these targets.[9][22]

Conclusion

The experimental protocols outlined in this application note provide a robust and systematic framework for the initial in vitro screening and characterization of quinoxaline-based anticancer agents. By employing a tiered approach that moves from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify and validate promising lead compounds for further preclinical and clinical development. The integration of multiple assay formats, including colorimetric cell viability assays and multiparametric flow cytometry, ensures a comprehensive evaluation of a compound's anticancer potential.

References

  • Lee, S. H., & Kim, Y. M. (2018). Assaying cell cycle status using flow cytometry. In Current Protocols in Immunology (Vol. 123, No. 1, p. e50). John Wiley & Sons, Inc. [Link]
  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Noble Life Sciences.
  • Khan, I., & Al-Harrasi, A. (2017). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1548, pp. 249–256). Humana Press. [Link]
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]
  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
  • Sharipova, R. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 249. [Link]
  • El-Sayed, N. N. E., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. [Link]
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
  • Horton, T. MTT Cell Assay Protocol. [Link]
  • Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(1), 001-013. [Link]
  • Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 13–24. [Link]
  • Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In vitro assays and techniques utilized in anticancer drug discovery.
  • Molecular Devices. Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]
  • Aslam, O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(12), 4787. [Link]
  • El-Naggar, A. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26033-26052. [Link]
  • Eldehna, W. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
  • El-Naggar, A. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26033-26052. [Link]
  • Tiffert, T. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Expert opinion on drug discovery, 2(10), 1377–1388. [Link]
  • Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World journal of Pharmacy and pharmaceutical sciences, 6(9), 1-10. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromo-7-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-Bromo-7-methylquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental hurdles. Drawing from established chemical principles and field-proven methodologies, this document offers a blend of theoretical understanding and practical solutions.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is most reliably achieved through the condensation of 4-Bromo-5-methyl-1,2-phenylenediamine with a glyoxal source. This reaction is a cornerstone of heterocyclic chemistry, forming the pyrazine ring of the quinoxaline system.[1][2] While seemingly straightforward, the reaction's efficiency is highly sensitive to the quality of starting materials and the specific conditions employed.

The fundamental mechanism involves a double condensation. One amino group of the diamine nucleophilically attacks one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate which then dehydrates to an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl, and a subsequent dehydration yields the aromatic quinoxaline ring.

Synthesis_Workflow cluster_precursors Starting Materials Precursor_A 4-Bromo-5-methyl- 1,2-phenylenediamine Reaction Condensation Reaction (Solvent, Temp, Catalyst) Precursor_A->Reaction Precursor_B Glyoxal (40% aq. soln.) Precursor_B->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Crystallization / Chromatography) Workup->Purification Product This compound Purification->Product High Purity Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yields are the most frequent complaint and can stem from multiple sources. A systematic approach is crucial.

  • Cause A: Purity of 4-Bromo-5-methyl-1,2-phenylenediamine.

    • Explanation: Phenylenediamines are notoriously susceptible to air oxidation, which can occur during storage or the reaction itself, leading to colored, polymeric impurities that consume starting material. The presence of regioisomers or unreacted precursors from its own synthesis will also directly reduce the theoretical yield.

    • Solution:

      • Verify Purity: Before use, analyze your diamine by ¹H NMR and LC-MS. Ensure the absence of significant impurities.

      • Purification: If the diamine is discolored (pink, brown, or black), purify it by recrystallization from an ethanol/water mixture or by column chromatography on silica gel deactivated with triethylamine (e.g., 1% triethylamine in the eluent) to prevent streaking.

      • Inert Atmosphere: Run the condensation reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation during the reaction, especially if prolonged heating is required.

  • Cause B: Reactivity of the Glyoxal Source.

    • Explanation: Commercial glyoxal is typically supplied as a 40% aqueous solution, where it exists in equilibrium with its hydrate and various oligomeric forms.[3][4] These oligomers can be less reactive and may not efficiently depolymerize under mild reaction conditions, leading to incomplete conversion.

    • Solution:

      • Use Fresh Glyoxal: Employ a recently purchased bottle of glyoxal solution.

      • Consider a Glyoxal Adduct: For more controlled and reproducible results, consider using glyoxal sodium bisulfite.[5][6] This stable, solid adduct can be weighed accurately and decomposes in situ to release reactive glyoxal. This approach often leads to cleaner reactions and more consistent yields.[5]

  • Cause C: Suboptimal Reaction Conditions.

    • Explanation: The condensation reaction is influenced by solvent, temperature, and pH. High temperatures or strongly acidic conditions can sometimes promote the degradation of starting materials or the product.[7]

    • Solution:

      • Solvent Choice: Ethanol or methanol are excellent starting points as they are protic and help catalyze the dehydration steps. They also effectively solvate both the organic diamine and the aqueous glyoxal.

      • Temperature Control: Start the reaction at room temperature. Often, a gentle exotherm is observed. If the reaction is sluggish, gentle heating to 40-60°C is usually sufficient. Avoid aggressive refluxing unless literature for a specific catalyst suggests it.[8]

      • Catalysis: While the reaction can proceed without a catalyst, a mild acid catalyst (a few drops of acetic acid) can significantly accelerate the dehydration steps and improve yields. However, strong mineral acids should be avoided as they can lead to degradation.[7]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

The formation of multiple products typically points to side reactions involving the starting materials.

  • Side Product A: Polymeric Glyoxal Adducts.

    • Explanation: Under certain conditions, especially with slow condensation, glyoxal can self-polymerize, creating insoluble white or yellowish solids that complicate purification.

    • Solution: Ensure the diamine is fully dissolved and the mixture is homogeneous before the slow, portion-wise addition of glyoxal. This maintains a stoichiometric excess of the diamine relative to free glyoxal at any given moment, favoring the desired condensation over polymerization.

  • Side Product B: Oxidized Diamine Species.

    • Explanation: As mentioned, if the reaction is run open to the air, the electron-rich diamine can oxidize, forming highly colored, complex mixtures.

    • Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. Degassing the solvent prior to use can also be beneficial.

  • Side Product C: Incompletely Cyclized Intermediates.

    • Explanation: If the reaction is stopped prematurely or conditions are too mild, the mono-imine intermediate may be present. This is less common as the second cyclization is typically fast.

    • Solution: Monitor the reaction by TLC until the diamine starting material is fully consumed. A potassium permanganate stain is effective for visualizing the diamine.

Side_Reactions Diamine 4-Bromo-5-methyl- 1,2-phenylenediamine Product This compound Diamine->Product Condensation Oxidized_Diamine Oxidation Products (Colored Impurities) Diamine->Oxidized_Diamine O₂, heat Glyoxal Glyoxal Glyoxal->Product Polymer Glyoxal Polymers Glyoxal->Polymer Self-reaction

Caption: Potential side reactions in the synthesis of this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this reaction?

    • A1: Absolute ethanol is the most commonly recommended solvent. It provides good solubility for the diamine and is miscible with the 40% aqueous glyoxal solution, creating a homogeneous reaction environment. For reactions using glyoxal bisulfite, a methanol/water mixture is often effective.

  • Q2: Is a catalyst required?

    • A2: The reaction often proceeds without an external catalyst, as the reactants themselves can facilitate the necessary proton transfers. However, adding a catalytic amount of a weak acid like acetic acid (1-5 mol%) can significantly accelerate the rate-limiting dehydration steps, often leading to higher yields in shorter times. Heterogeneous catalysts like alumina-supported molybdophosphovanadates have also been shown to be effective for quinoxaline synthesis at room temperature.[9]

  • Q3: How should the product be purified?

    • A3: The optimal purification method depends on the scale and purity of the crude product.

      • Recrystallization: If the crude product is relatively clean (>85% purity), recrystallization is the most efficient method. A solvent system like ethanol, isopropanol, or ethyl acetate/hexanes can yield highly pure crystalline material.

      • Silica Gel Chromatography: If the reaction produces significant impurities, column chromatography is necessary. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient) to first elute non-polar impurities, followed by increasing the polarity to isolate your product.

  • Q4: Can I use a different dicarbonyl source instead of glyoxal?

    • A4: Yes, this general condensation reaction is widely applicable. Reacting the diamine with other 1,2-dicarbonyl compounds, such as 2,3-butanedione (diacetyl) or benzil, would yield the corresponding 2,3-dimethyl- or 2,3-diphenyl-6-bromo-7-methylquinoxaline, respectively. This is a common strategy for building diversity into the quinoxaline core.[10]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine (Precursor)

This protocol is adapted from established methods for the bromination of substituted anilines.[11][12][13]

  • Protection: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 equiv) in glacial acetic acid (10 mL per gram of diamine). Cool the solution in an ice bath. Add acetic anhydride (2.2 equiv) dropwise while stirring. After the addition is complete, allow the mixture to warm to 50°C and stir for 1-2 hours until TLC or LC-MS confirms complete diacetylation.

  • Bromination: Cool the reaction mixture to room temperature. Add sodium bromide (1.05 equiv) and stir until dissolved. Slowly add 30% hydrogen peroxide (1.1 equiv) dropwise, maintaining the temperature below 30°C. After the addition, stir at room temperature for 1 hour, then heat to 50-60°C for 2-3 hours, monitoring by TLC until the starting material is consumed.[11]

  • Workup: Pour the reaction mixture into a beaker of ice water containing sodium sulfite (approx. 0.1 equiv) to quench any excess bromine. Stir until the red/orange color dissipates. Filter the resulting white/off-white precipitate (the diacetylated bromo-diamine) and wash thoroughly with water.

  • Deprotection (Hydrolysis): Transfer the crude solid to a flask containing a 3:1 mixture of ethanol and 6M aqueous HCl. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS shows complete removal of the acetyl groups.

  • Isolation: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title diamine. Purify further by recrystallization if necessary.

Protocol 2: Optimized Synthesis of this compound

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add purified 4-Bromo-5-methyl-1,2-phenylenediamine (5.0 g, 1.0 equiv).

  • Dissolution: Add absolute ethanol (40 mL) and stir until the diamine is completely dissolved. If necessary, gently warm the mixture to 30-40°C to aid dissolution, then cool back to room temperature.

  • Reagent Addition: While stirring under nitrogen, add 40% aqueous glyoxal solution (1.05 equiv) dropwise over 10-15 minutes using a syringe. A mild exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the diamine starting material. If the reaction is sluggish, heat the mixture to 50°C for an additional 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add deionized water (50 mL) to the flask. The product should precipitate as a solid.

  • Isolation & Purification: Filter the solid using a Büchner funnel and wash the filter cake with cold water (2 x 20 mL), followed by a small amount of cold ethanol to aid drying. The crude product can be further purified by recrystallizing from hot ethanol to yield this compound as a crystalline solid.

Section 5: Data Summary - Condition Optimization

The choice of solvent and catalyst can have a pronounced effect on reaction time and yield. The following table summarizes general trends observed in quinoxaline synthesis.

CatalystSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Reference
None / Acetic Acid (cat.)Ethanol / Methanol25 - 602 - 6 hours75 - 90[7]
Alumina-Supported HeteropolyoxometalateToluene25 (Room Temp)2 - 4 hours85 - 95[9]
Cerium (IV) Ammonium Nitrate (CAN)Water25 (Room Temp)< 1 hour90 - 98[8]
Graphene Oxide (GO)EthanolReflux1 - 2 hours88 - 96[10]

Note: Yields are highly substrate-dependent. This table provides a general guideline for comparison.

References

  • Sciencemadness Wiki. (2020). Glyoxal.
  • Ronzio, A. R., & Waugh, T. D. (1944). Glyoxal Bisulfite. Organic Syntheses, 24, 61.
  • Google Patents. (1935). US1988455A - Preparation of glyoxal.
  • Sciencemadness Discussion Board. (2016). Glyoxal Synthesis.
  • Wikipedia. Glyoxal.
  • Patsnap. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Eureka.
  • Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
  • PrepChem.com. Preparation of 4-bromo-o-phenylenediamine.
  • Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Modern Chemical Industry, 29(3), 54-56.
  • Wan, J.-P., & Wei, L. Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • El-Sayed, N. N. E. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 266-311.
  • Pharmacophore. Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Google Patents. (2013). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 831842.
  • Zhao, Z., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(3), 205-213.
  • Behera, S., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12, 2197-2217.

Sources

Quinoxaline Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxaline derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis, purification, and characterization of quinoxaline scaffolds. Drawing upon established literature and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to navigate common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that researchers often face.

Q1: My condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is resulting in very low yields. What are the primary causes?

Low yields are the most frequent challenge and can stem from several factors. The classic condensation is robust but sensitive to reaction conditions.[1][2] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal catalyst activity.[1] Steric hindrance on either reactant can significantly slow the reaction rate.

  • Starting Material Degradation: o-Phenylenediamines are susceptible to air oxidation, which can lead to complex side products and reduce the amount of available starting material. Ensure you use fresh, pure diamine or purify it immediately before use.

  • Side Reactions: Competing reaction pathways, such as self-condensation of the dicarbonyl compound or formation of benzimidazole byproducts, can consume starting materials.

  • Suboptimal Work-up and Purification: The desired product may be lost during extraction or chromatography. Quinoxalines can sometimes adhere strongly to silica gel or degrade under acidic or basic work-up conditions.

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these impurities?

The impurity profile can be complex. Common side products include:

  • Benzimidazoles: If one of the carbonyls in your 1,2-dicarbonyl compound is an aldehyde, or if an oxidative cleavage occurs, condensation can lead to benzimidazole formation.

  • Partially Reacted Intermediates: You may be seeing the mono-imine intermediate, which has not yet undergone the final cyclization and dehydration step.

  • Oxidation Products: The o-phenylenediamine starting material can oxidize to form colored, often polymeric, impurities that can complicate purification.

  • Self-Condensation Products: Some dicarbonyl compounds, particularly those with enolizable protons, can undergo self-condensation under acidic or basic conditions.

Q3: My quinoxaline derivative is proving very difficult to purify. What strategies can I employ?

Purification challenges are common, especially with highly conjugated or polar derivatives.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with a range of solvents, from polar alcohols (ethanol, methanol) to less polar systems like ethyl acetate/hexanes or toluene.[3]

  • Column Chromatography: If recrystallization fails, optimize your chromatography. Using a less acidic stationary phase like neutral alumina instead of silica gel can prevent degradation of acid-sensitive compounds. A gradient elution is often necessary.

  • Acid-Base Extraction: The pyrazine ring in quinoxaline is weakly basic.[1] You may be able to perform an acid-base workup by dissolving the crude product in an organic solvent and extracting with dilute acid (e.g., 1M HCl). The product moves to the aqueous layer, which is then basified to precipitate the pure quinoxaline. This is highly dependent on the specific substituents on your molecule.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving specific experimental problems.

Guide 1: Troubleshooting Low Yield in the Hinsberg Condensation

The Hinsberg synthesis, reacting an o-phenylenediamine with a 1,2-dicarbonyl, is the most fundamental route to quinoxalines.[4][5] When yields are poor, a systematic approach is required.

Below is a decision-making workflow to diagnose the root cause of low product yield.

low_yield_troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture by TLC/LCMS start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present optimize_rxn Action: Optimize Reaction Conditions - Increase temperature - Extend reaction time - Screen catalysts (see Table 1) sm_present->optimize_rxn  Yes side_products Major Side Products Detected? sm_present->side_products  No end_node Yield Improved optimize_rxn->end_node optimize_purity Action: Optimize Starting Material Purity - Recrystallize o-phenylenediamine - Check for dicarbonyl self-condensation side_products->optimize_purity  Yes workup_issue Product Visible in Crude but Lost After Purification? side_products->workup_issue  No optimize_purity->end_node optimize_workup Action: Revise Purification Strategy - Attempt recrystallization before chromatography - Switch to neutral alumina - Consider acid-base extraction workup_issue->optimize_workup  Yes workup_issue->end_node  No optimize_workup->end_node

Caption: Troubleshooting workflow for low reaction yields.

The reaction proceeds via a two-step mechanism: (1) initial nucleophilic attack of one amine onto a carbonyl to form a hemiaminal, which dehydrates to an imine intermediate; (2) intramolecular cyclization of the second amine onto the remaining carbonyl, followed by a final dehydration to yield the aromatic quinoxaline ring. Issues can arise at any stage.

Traditional methods often use strong acids or high temperatures, which can cause degradation.[1][3] Modern, milder catalysts can significantly improve yields.

Objective: To identify a more efficient catalyst for the condensation reaction.

Procedure:

  • Set up parallel reactions in small vials, each with 0.5 mmol of o-phenylenediamine and 0.5 mmol of the 1,2-dicarbonyl compound in 2 mL of a suitable solvent (e.g., ethanol or water).[3][5]

  • To each vial, add a different catalyst according to the conditions summarized in Table 1.

  • Stir the reactions at the specified temperature and monitor progress by TLC every hour.

  • Compare the reactions for the highest conversion to the desired product and the cleanest profile.

Table 1: Comparison of Modern Catalytic Systems for Quinoxaline Synthesis

CatalystLoading (mol%)SolventTemperatureTypical Reaction TimeNotes
CAN (Cerium(IV) Ammonium Nitrate) [2][5]5WaterRoom Temp15-30 minGreen, efficient, and works well for a wide range of substrates.
**Iodine (I₂) **[4]20-25DMSORoom Temp10-12 hoursActs as a mild Lewis acid and oxidizing agent.
HFIP (Hexafluoroisopropanol) [1]SolventRoom Temp1 hourHighly effective due to its strong hydrogen bond donating ability; can be recycled.[1]
TiO₂-Pr-SO₃H (Solid Acid) [1][2]10 mg / mmolEthanolRoom Temp10-20 minHeterogeneous catalyst, easily recyclable, and provides high yields.[1]
None (Catalyst-Free) [4]N/AWater80 °C2-4 hoursAn option for simple substrates to minimize contamination, but often requires heat.
Guide 2: Managing Side Reactions from α-Halo Ketones

A common alternative synthesis involves the reaction of an o-phenylenediamine with an α-halo ketone.[5] This reaction is prone to different side reactions compared to the dicarbonyl method.

The intended pathway is an initial Sₙ2 reaction, followed by cyclization and oxidation. However, several issues can occur:

  • Favorskii Rearrangement: Under basic conditions, the α-halo ketone can rearrange.

  • Over-alkylation: The diamine can be alkylated twice by the α-halo ketone.

  • Incomplete Oxidation: The reaction can stall at the dihydroquinoxaline intermediate, requiring a separate oxidation step or the presence of an oxidant.

Objective: To synthesize 2-phenylquinoxaline from o-phenylenediamine and α-bromoacetophenone while minimizing side products.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • α-Bromoacetophenone (1.99 g, 10 mmol)

  • Ethanol (30 mL)

  • Sodium bicarbonate (optional, for controlling acidity)

Procedure:

  • Dissolve the o-phenylenediamine in 30 mL of ethanol in a round-bottom flask.

  • Slowly add a solution of α-bromoacetophenone in 10 mL of ethanol dropwise over 15 minutes at room temperature. The reaction is often exothermic.

  • Stir the reaction at room temperature. The reaction proceeds via an initial alkylation followed by cyclization and spontaneous air oxidation. Monitor by TLC.

  • If the reaction stalls at the dihydro intermediate, bubble air through the solution or stir vigorously in an open flask to facilitate oxidation.

  • After completion (typically 2-4 hours), cool the mixture in an ice bath. The product often precipitates.

  • Filter the solid product and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify by column chromatography or recrystallization from ethanol.

This diagram illustrates the key steps in the classic Hinsberg condensation, helping to visualize where intermediates might accumulate.

condensation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_pda o-Phenylenediamine imine Imine Intermediate o_pda->imine Condensation (-H₂O) dicarbonyl 1,2-Dicarbonyl dicarbonyl->imine cyclized Cyclized Dihydro Intermediate imine->cyclized Intramolecular Cyclization quinoxaline Quinoxaline cyclized->quinoxaline Dehydration (-H₂O)

Caption: Key steps of the Hinsberg quinoxaline synthesis.

References
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines.RSC Advances. [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.International Journal of Molecular Sciences. [Link]
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.Egyptian Journal of Chemistry. [Link]
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.American Journal of Organic Chemistry. [Link]
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.Current Organic Synthesis. [Link]
  • Quinoxaline synthesis.Organic Chemistry Portal. [Link]
  • Methods of Preparation of Quinoxalines.Encyclopedia.pub. [Link]
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: A-Z Guide to Regioselective Quinoxaline N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for navigating the complexities of regioselective N-alkylation of quinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to gain precise control over N1 versus N4 functionalization. Here, we will dissect the underlying mechanisms, troubleshoot common experimental hurdles, and provide actionable protocols to enhance regioselectivity in your synthetic routes.

Part 1: Troubleshooting & FAQs - Your First Stop for Common Issues

This section addresses the most frequent challenges encountered in the lab.

Q1: My N-alkylation of a substituted quinoxaline yields a mixture of N1 and N4 isomers. How can I favor one over the other?

A1: Achieving regioselectivity in the N-alkylation of unsymmetrical quinoxalines is a common challenge influenced by a delicate interplay of steric and electronic factors.[1]

  • Electronic Effects: The inherent electron-donating or withdrawing nature of substituents on the quinoxaline core significantly dictates the nucleophilicity of the N1 and N4 atoms. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density and generally favor alkylation at the sterically less hindered nitrogen. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the nitrogen atoms, often leading to slower reactions and reduced selectivity.[2][3]

  • Steric Hindrance: Bulky substituents adjacent to one of the nitrogen atoms will sterically shield it, directing the incoming alkylating agent to the more accessible nitrogen. For instance, a substituent at the C5 position will generally favor alkylation at N4, while a substituent at C8 will favor N1.

  • Counter-ion and Solvent Effects: The choice of base and solvent can create a specific microenvironment around the quinoxaline, influencing the approach of the alkylating agent. Chelating cations (e.g., Li⁺) might coordinate with a nearby substituent and one of the nitrogen atoms, thereby directing alkylation to the other nitrogen. Polar aprotic solvents like DMF or DMSO are commonly used, but their coordinating ability can also play a role in selectivity.

Q2: I'm observing low conversion rates in my alkylation reaction. What are the likely causes?

A2: Low conversion can be frustrating and can stem from several factors:

  • Insufficient Base Strength: The pKa of the N-H proton in quinoxaline derivatives can vary. A base that is not strong enough to effectively deprotonate the nitrogen will result in a low concentration of the reactive quinoxalinate anion. Consider stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) if you are using weaker bases like potassium carbonate (K₂CO₃).

  • Poor Solubility: If your quinoxaline substrate or the base is not fully soluble in the chosen solvent, the reaction will be heterogeneous and slow. Ensure your reaction mixture is homogenous. Sometimes, a co-solvent or a different solvent system is necessary.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, you might need to increase the reaction temperature or use a catalyst.

  • Product Inhibition: In some cases, the product of the reaction can coordinate with the base or starting material, inhibiting further reaction.

Q3: My reaction is producing significant amounts of C-alkylation or other side products. How can I suppress these?

A3: The formation of side products indicates that alternative reaction pathways are competitive.

  • Ambident Nucleophilicity: The quinoxaline anion is an ambident nucleophile, meaning it can react at either the nitrogen or a carbon atom. C-alkylation is more likely with "softer" alkylating agents and under conditions that favor kinetic control. To favor N-alkylation, use "harder" alkylating agents (e.g., alkyl sulfates) and conditions that promote thermodynamic control.

  • Reaction Temperature: Higher temperatures can sometimes lead to side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.

  • Protecting Groups: If your quinoxaline has other reactive functional groups, consider protecting them before the N-alkylation step.

Part 2: The Science of Selectivity - A Deeper Dive

Understanding the fundamental principles governing the reactivity of the quinoxaline nucleus is paramount for designing successful regioselective alkylations.

The two nitrogen atoms in the pyrazine ring of quinoxaline are not electronically equivalent, especially when the benzene ring is substituted. The relative nucleophilicity of N1 and N4 is influenced by the resonance and inductive effects of the substituents.

The N-alkylation of quinoxaline typically proceeds via an Sₙ2 mechanism where the deprotonated quinoxaline acts as the nucleophile.

Quinoxaline N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Quinoxaline Quinoxaline Quinoxalinate_Anion Quinoxalinate Anion Quinoxaline->Quinoxalinate_Anion + Base Base Base (e.g., NaH) Conjugate_Acid Conjugate Acid Alkyl_Halide Alkyl Halide (R-X) N_Alkylated_Quinoxaline N-Alkylated Quinoxaline Quinoxalinate_Anion->N_Alkylated_Quinoxaline + R-X Halide_Ion Halide Ion (X⁻)

Caption: General mechanism of quinoxaline N-alkylation.

FactorInfluence on RegioselectivityRecommended Considerations
Substituent Effects EDGs increase nucleophilicity; EWGs decrease it. The position of the substituent dictates which nitrogen is more affected.Carefully analyze the electronic nature and position of your substituents. DFT calculations can be a predictive tool.
Steric Hindrance Bulky groups near a nitrogen atom will disfavor alkylation at that site.Utilize bulky protecting groups or directing groups to sterically block one nitrogen.
Alkylating Agent Harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation. Bulkier alkylating agents will be more sensitive to steric hindrance.For challenging cases, consider using less bulky or more reactive alkylating agents.
Base and Counter-ion The choice of base and its counter-ion can influence the aggregation state and reactivity of the quinoxalinate anion.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, LiHMDS) and observe the effect on the N1/N4 ratio.
Solvent Polar aprotic solvents (DMF, DMSO) are standard. The coordinating ability of the solvent can influence the availability of the nitrogen lone pairs.Solvent screening is crucial. Consider less conventional solvents if standard ones fail.
Temperature Lower temperatures often lead to higher selectivity by favoring the thermodynamically more stable product.Run reactions at the lowest temperature that allows for a reasonable reaction rate.

Part 3: Strategic Protocols for Enhanced Regioselectivity

Here, we provide detailed experimental protocols for achieving regioselective N-alkylation.

This protocol is suitable for quinoxalines with a significant steric difference between the N1 and N4 positions.

Objective: To selectively alkylate the less sterically hindered nitrogen.

Step-by-Step Procedure:

  • To a solution of the substituted quinoxaline (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For cases where electronic and steric factors are not sufficient to achieve high selectivity, a directing group strategy can be employed.

Objective: To achieve high regioselectivity by temporarily installing a directing group.

Directed N-Alkylation Workflow A Substituted Quinoxaline B Install Directing Group at N1 A->B C N-Alkylation at N4 B->C D Remove Directing Group C->D E Selectively N4-Alkylated Quinoxaline D->E

Caption: Workflow for directed N-alkylation.

Step-by-Step Procedure:

  • Installation of Directing Group: React the substituted quinoxaline with a suitable protecting/directing group (e.g., Boc anhydride for a Boc group) under appropriate conditions to selectively protect one of the nitrogen atoms.

  • N-Alkylation: Perform the N-alkylation on the now unmasked nitrogen atom following a procedure similar to Protocol 1.

  • Removal of Directing Group: Deprotect the directing group under conditions that do not affect the newly installed alkyl group (e.g., TFA for a Boc group).

  • Purification: Purify the final product by column chromatography.

References

  • Ferreira, S. R. A., et al. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Current Organic Synthesis, 12(6), 714-729.
  • Saeed, A., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry.
  • Ibrahim, M. A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 738593.

Sources

Technical Support Center: 6-Bromo-7-methylquinoxaline Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-7-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and subsequent functionalization of this important heterocyclic intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of this compound

The most direct and common method for synthesizing quinoxaline scaffolds is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors are 4-Bromo-5-methyl-1,2-phenylenediamine and glyoxal.

cluster_synthesis Synthesis Workflow Start Starting Materials: 4-Bromo-5-methyl-1,2-phenylenediamine Glyoxal Solution Reaction Condensation Reaction (e.g., EtOH/H₂O, rt to 80°C) Start->Reaction 1. Mix & React Workup Aqueous Workup (Extraction with EtOAc or DCM) Reaction->Workup 2. Quench & Extract Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 3. Concentrate & Purify Product This compound Purification->Product 4. Isolate

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting: Synthesis

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in quinoxaline synthesis can typically be traced back to a few key areas:

  • Purity of Starting Materials: The o-phenylenediamine precursor is susceptible to oxidation, appearing dark purple or brown. Using oxidized starting material is a primary cause of low yields and the formation of colored impurities. Ensure your 4-Bromo-5-methyl-1,2-phenylenediamine is a light tan or off-white solid. If it has darkened, consider purification by recrystallization or filtration through a short plug of silica gel.

  • Reaction Conditions: While the condensation is often robust, suboptimal conditions can hinder the reaction.[1]

    • Temperature: The reaction is often run at room temperature but may require gentle heating (e.g., 40-80°C) to go to completion, especially if starting materials are not fully soluble.[2]

    • pH: The reaction can be sensitive to pH. Strongly acidic conditions can protonate the diamine, reducing its nucleophilicity, while basic conditions can affect the stability of glyoxal. A neutral or slightly acidic medium (e.g., using a few drops of acetic acid) is often optimal.

  • Side Reactions: Glyoxal can self-polymerize, especially under basic conditions or upon prolonged standing. Using a fresh, high-quality aqueous solution of glyoxal is critical.

Q2: I'm observing a lot of dark, tar-like impurities in my crude product. How can I prevent this and purify my product effectively?

This is a common issue, often linked to the oxidation of the diamine starting material or side reactions.

  • Prevention: The most effective strategy is prevention.

    • Use High-Purity Diamine: As mentioned in Q1, the quality of the 4-Bromo-5-methyl-1,2-phenylenediamine is paramount.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side products, especially if the reaction requires prolonged heating.

  • Purification:

    • Aqueous Wash: During the workup, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can sometimes help remove colored, oxidized impurities.

    • Column Chromatography: This is the most effective method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The product is moderately polar.

    • Recrystallization: If the crude product is reasonably pure, recrystallization from an ethanol/water or isopropanol/water mixture can yield highly pure material.

Q3: I am unsure of the optimal solvent system for the condensation reaction. What are the best practices?

The solvent plays a crucial role in ensuring the reactants are in the same phase.

  • Protic Solvents: A mixture of ethanol and water is a common and effective choice.[3] Ethanol helps to solubilize the organic diamine, while the aqueous glyoxal solution is miscible with this mixture. Methanol is also a suitable alternative.[1]

  • Aprotic Solvents: In some cases, solvents like THF or acetonitrile can be used, but this may require a phase-transfer catalyst if using an aqueous glyoxal solution without a co-solvent.

  • Green Chemistry Approaches: Some modern protocols utilize water as the sole solvent, often with a catalyst, to provide an environmentally friendly and efficient synthesis.[4]

Part 2: Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for this purpose.[5]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)Lₙ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd This compound (Ar-Br) Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Organoboron Reagent (Ar'-B(OR)₂) + Base RedElim Reductive Elimination (Ar-Ar' Product Formed) Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting: Suzuki Coupling

Q1: My Suzuki coupling reaction is not proceeding, or I have very low conversion. Where should I start troubleshooting?

Failure of a Suzuki coupling is a common problem and usually relates to the catalyst, base, or solvent system.

  • Catalyst Deactivation: The quinoxaline nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst. Using ligands that are bulky and electron-rich can often overcome this issue. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6]

    • Recommended Catalysts: Systems using bulky biarylphosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for heteroaromatic halides.[6][7] Pre-formed catalyst complexes incorporating these ligands are also excellent choices.

  • Inadequate Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[8]

    • Choice of Base: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The solubility of the base is also key; K₃PO₄ is a reliable choice in dioxane/water mixtures.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a frequent cause of reaction failure. Ensure you thoroughly degas your solvent (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.

Q2: I am observing significant debromination of my starting material (formation of 7-methylquinoxaline). How can I prevent this side reaction?

Debromination is a form of hydrodehalogenation and typically arises from two sources:

  • Hydride Source: If your solvent (e.g., isopropanol) or base can act as a hydride source, this can be a problem. Using aprotic solvents like dioxane or toluene is recommended.

  • Boronic Acid Decomposition: Protodeboronation (the replacement of the C-B bond with a C-H bond) of the boronic acid coupling partner can generate a proton source and lead to issues. This is often exacerbated by excess water or high temperatures. Using a more stable boronic ester (e.g., a pinacol ester, BPin) instead of the boronic acid can significantly mitigate this problem.

Q3: My reaction is messy, with multiple side products. What are the likely culprits?

Besides debromination, the most common side product is the homocoupling of your boronic acid (Ar'-Ar').

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing is the best preventative measure. Changing the palladium source or ligand can also sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q4: How do I choose the optimal reaction conditions (solvent, temperature, base) for a new Suzuki coupling with this compound?

A systematic approach is best. Below is a table summarizing common starting points and optimization strategies.

ParameterRecommended Starting ConditionOptimization & Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-formed palladacycles can offer greater stability and activity.[6]
Ligand SPhos or XPhos (1.1 - 1.5 eq. relative to Pd)The bulky, electron-rich nature of these ligands accelerates the rate-limiting oxidative addition step for electron-rich heteroaryl bromides.[6][7]
Base K₃PO₄ (2.0 - 3.0 eq.)A strong, non-nucleophilic base is crucial for activating the boronic acid. Cs₂CO₃ is also an excellent but more expensive alternative.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v)Dioxane or Toluene are excellent solvents for the organic components. A small amount of water is required to solubilize the inorganic base.[6]
Temperature 80 - 100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Screen temperatures to find the optimal balance.
Boron Source Arylboronic Acid (1.1 - 1.5 eq.)If protodeboronation is an issue, switch to the corresponding pinacol boronate (BPin) ester for enhanced stability.

Part 3: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimize conditions based on their specific substrates and laboratory setup.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the standard condensation of o-phenylenediamines with glyoxal.[1][2]

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Bromo-5-methyl-1,2-phenylenediamine (1.0 eq., e.g., 2.01 g, 10 mmol).

  • Solvent Addition: Add 40 mL of ethanol followed by 10 mL of deionized water. Stir the mixture at room temperature to achieve a suspension.

  • Reagent Addition: To the stirred suspension, add a 40% aqueous solution of glyoxal (1.1 eq., e.g., 1.6 mL, 11 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. If TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows incomplete conversion, heat the mixture to 60 °C and stir for an additional 2-4 hours until the starting diamine is consumed.

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for coupling with arylboronic acids, based on modern cross-coupling best practices.[3][6]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 223 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 eq., 637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq., 18 mg, 0.02 mmol) and the ligand (e.g., SPhos, 0.045 eq., 18.5 mg, 0.045 mmol) and add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 30 mL of ethyl acetate and filter it through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the desired 6-aryl-7-methylquinoxaline product.

References

  • Ibrar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
  • Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Abdel-Hafez, A. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. International Journal of Chemical Sciences. [Link]
  • Weibel, D. B., & Chaikof, E. L. (2002). Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. Journal of Organic Chemistry. [Link]
  • Das, S. (2013). Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Fathi, M. R., & Sardarian, A. R. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry. [Link]
  • Shvartsberg, M. S., et al. (2022).
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (2008).
  • Vasconcelos, S. N. S., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-7-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis for quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would typically be 4-bromo-5-methyl-1,2-phenylenediamine and glyoxal.

Potential impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-5-methyl-1,2-phenylenediamine. This starting material can also be prone to oxidation, leading to colored impurities[1].

  • Regioisomers: If the condensation is not perfectly selective, you may form the isomeric 7-Bromo-6-methylquinoxaline. Distinguishing and separating these isomers can be challenging.

  • Polymeric Byproducts: Self-condensation of glyoxal or side reactions can lead to polymeric tars, which can complicate purification.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as toluene, DMF, or ethanol[1][2][3].

Q2: Should I use column chromatography or recrystallization to purify my material?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Column Chromatography is the most versatile and generally the first choice for purifying crude reaction mixtures, especially when dealing with multiple impurities or those with very different polarities from your product[4]. It is highly effective for removing both more polar and less polar contaminants.

  • Recrystallization is an excellent technique for a final purification step to obtain a highly crystalline, pure product. It is most effective when the desired compound is the major component of the crude material and the impurities are present in small amounts[1][4]. It is less effective for removing impurities with solubility properties very similar to the product.

Use the following decision tree to guide your choice:

G start Assess Crude Product Purity (e.g., by TLC or crude ¹H NMR) decision1 Is the desired product the major component (>85%)? start->decision1 chromatography Purify by Column Chromatography decision1->chromatography No   decision2 Are impurities significantly different in solubility? decision1->decision2  Yes recrystallize Purify by Recrystallization decision2->recrystallize  Yes chrom_then_recrys Use Chromatography first, then Recrystallize for final purity decision2->chrom_then_recrys No  

Caption: Decision tree for selecting a purification method.

Q3: How do I select an appropriate solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A3: TLC is an essential tool for monitoring reaction progress and developing a purification strategy[4][5]. The goal is to find a solvent system where the desired product has an Rf (retention factor) value of approximately 0.3-0.4.

  • Start with Polarity Extremes: Spot your crude material on two separate TLC plates. Run one in a non-polar solvent (e.g., 100% hexanes) and the other in a moderately polar solvent (e.g., 100% ethyl acetate).

  • Analyze the Results:

    • If the spot remains at the baseline in hexanes but moves to the solvent front in ethyl acetate, you know that a mixture of these two solvents will provide the correct polarity.

    • If the spot streaks, it may indicate that the compound is acidic or basic. Quinoxalines can be sensitive to the acidic nature of standard silica gel[5]. Adding a small amount (0.5-1%) of triethylamine to the eluent can often resolve streaking.

  • Optimize the Ratio: Begin with a solvent system of intermediate polarity, such as 20% ethyl acetate in hexanes, and adjust the ratio to achieve the target Rf value. Dichloromethane is also a common solvent to use in place of or in addition to ethyl acetate.

Solvent System (v/v)PolarityTypical Application
100% Hexanes/HeptaneVery LowEluting non-polar hydrocarbons
5-20% Ethyl Acetate in HexanesLowEluting moderately non-polar compounds
30-50% Ethyl Acetate in HexanesMediumGeneral purpose for many organic molecules
100% Ethyl AcetateMedium-HighEluting more polar compounds
5-10% Methanol in DichloromethaneHighEluting highly polar compounds
Q4: My purified this compound is a yellow or brownish solid. Is it impure?

A4: Not necessarily. While a perfectly pure compound is often described as a white or off-white solid, many quinoxaline and other N-heterocyclic compounds can have a slight inherent color, even in high purity. This can be due to minor levels of highly colored oxidized byproducts that are difficult to remove completely[1]. The key is to verify purity using analytical methods like ¹H NMR, LC-MS, and elemental analysis. If these analyses confirm >98% purity, the color is likely acceptable. If significant colored impurities are suspected, a charcoal treatment during recrystallization may be effective.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during purification.

Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Product Decomposes on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the column with the eluent containing 1-2% triethylamine before loading your sample[4][5]. Alternatively, use a less acidic stationary phase like neutral alumina.
Product Co-elutes with Impurity The chosen eluent system lacks sufficient selectivity.The polarity of your eluent may be too high, or the solvents chosen do not provide adequate separation[4]. First, try decreasing the eluent polarity (e.g., from 30% to 20% ethyl acetate in hexanes). If that fails, experiment on TLC with different solvent systems (e.g., dichloromethane/hexanes, or toluene/ethyl acetate) to find one that resolves the spots[5].
Low Recovery from Column 1. The compound has low solubility and precipitated on the column. 2. The compound is too polar and has irreversibly adsorbed to the silica.1. Ensure your compound is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column[5]. 2. If your compound won't elute even with a highly polar solvent, it may be too polar for normal-phase chromatography. Consider reverse-phase (C18) chromatography.
Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the solvent, even when cold.1. Evaporate some of the solvent to concentrate the solution and try cooling again[4]. 2. If concentration doesn't work, the solvent is unsuitable. Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane) and slowly add a poor solvent (like hexanes) until the solution becomes cloudy, then warm to clarify and cool slowly.
Product "Oils Out" The boiling point of the solvent is too high, or the solution is cooling too quickly, causing the compound's melting point to be exceeded in the saturated solution.Use a lower-boiling point solvent if possible. Ensure the solution cools slowly; insulate the flask to encourage gradual crystal growth. If an oil forms, try to redissolve it by heating and then add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization.
Purity Doesn't Improve The impurities have very similar solubility characteristics to the product in the chosen solvent.This indicates a poor choice of solvent[4]. You must find a solvent that dissolves the impurities well at all temperatures but the product only when hot. Alternatively, the impurity level may be too high for a single recrystallization step. A preliminary purification by column chromatography is recommended[4].

Validated Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

1. Preparation:

  • Determine the optimal eluent system using TLC (e.g., 15% Ethyl Acetate / 85% Hexanes).

  • Prepare the eluent. For a typical column, you will need 1-2 L.

  • Prepare the column: Use a glass column with a diameter of ~4-5 cm. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (~100 g) as a slurry in the eluent.

  • Allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess eluent until the solvent level is just above the silica bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column. Gently tap the column to settle the powder.

  • Add a thin protective layer of sand on top of the sample.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, avoiding disturbance of the top layer.

  • Apply pressure (using a pump or inert gas) to begin elution at a steady drip rate.

  • Collect fractions (e.g., 20-25 mL per test tube).

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_iso Isolation prep1 Select Eluent via TLC prep2 Pack Column with Silica Gel Slurry prep1->prep2 load3 Add Sample to Column Top prep2->load3 load1 Dissolve Crude Product load2 Adsorb onto Silica (Dry Load) load1->load2 load2->load3 run1 Elute with Solvent load3->run1 run2 Collect Fractions run1->run2 run3 Monitor Fractions by TLC run2->run3 iso1 Combine Pure Fractions run3->iso1 iso2 Evaporate Solvent iso1->iso2 iso3 Dry Under High Vacuum iso2->iso3

Caption: Workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent (e.g., ethanol or an isopropanol/water mixture).

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent portion-wise to the flask while heating (e.g., on a hot plate) and swirling.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to prevent premature crystallization. Filter the hot solution quickly through a fluted filter paper into the clean, pre-warmed flask.

3. Crystallization:

  • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[4].

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[4].

  • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or place them in a vacuum oven.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Wang, W. et al. (2019). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (CN105837503A).
  • Google Patents. (CN101318939A). Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

Sources

Quinoxaline Compound Solubility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline compounds. This guide is designed to provide you with in-depth technical assistance and practical solutions for overcoming the solubility challenges frequently encountered with this important class of heterocyclic compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. However, their often planar and aromatic structure can lead to poor aqueous solubility, posing a significant hurdle in experimental assays and preclinical development.

This support center is structured to address your specific needs in a question-and-answer format, offering not just protocols but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when dealing with quinoxaline solubility.

Q1: My quinoxaline derivative won't dissolve in my aqueous assay buffer. Where do I start?

A1: This is a very common issue. The first step is to understand the physicochemical properties of your specific quinoxaline derivative. Key factors influencing solubility include its polarity, crystal lattice energy, and whether it has ionizable functional groups. A good starting point is to try dissolving a small amount of the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. However, be mindful that the final concentration of the organic solvent in your aqueous buffer should be low enough to avoid affecting your biological assay, typically below 0.5% (v/v). If direct dilution of the stock solution into your buffer results in precipitation, you will need to explore more advanced solubilization techniques.

Q2: What is the "crashing out" phenomenon, and how can I prevent it?

A2: "Crashing out" refers to the precipitation of a compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. This occurs because the organic solvent disperses, and the compound's concentration suddenly exceeds its solubility limit in the now predominantly aqueous environment. To prevent this, you can try several strategies:

  • Slower Addition and Mixing: Add the stock solution to the buffer slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock in a mixture of your buffer and a higher concentration of the organic solvent before making the final dilution.

  • Warming the Buffer: For some compounds, solubility increases with temperature. Using a pre-warmed buffer can sometimes help, but ensure the temperature is compatible with your assay components.

Q3: Can I predict which solubilization strategy will work best for my compound?

A3: While there's no universal "best" method, you can make an informed decision based on the structure of your quinoxaline derivative.

  • Ionizable Groups: If your compound has a basic nitrogen atom (common in the quinoxaline core), pH modification or salt formation are promising strategies. The pKa of quinoxaline itself is around 0.6, making it a weak base.

  • Hydrophobic Core: For highly nonpolar quinoxalines, using co-solvents, cyclodextrins, or formulating them into nanosuspensions can be effective.

  • Amorphous vs. Crystalline Form: The solid-state properties of your compound play a crucial role. Amorphous forms are generally more soluble than their crystalline counterparts.

The following flowchart provides a general decision-making framework for selecting an appropriate solubilization strategy.

solubilization_strategy start Poorly Soluble Quinoxaline Compound check_ionizable Does the compound have ionizable groups (e.g., basic nitrogens)? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes salt_formation Salt Formation check_ionizable->salt_formation Yes no_ionizable Consider other strategies check_ionizable->no_ionizable No end Solubilized Compound ph_adjustment->end salt_formation->end co_solvents Co-solvents no_ionizable->co_solvents cyclodextrins Cyclodextrin Complexation no_ionizable->cyclodextrins nanosuspension Nanosuspension no_ionizable->nanosuspension solid_dispersion Solid Dispersion no_ionizable->solid_dispersion co_solvents->end cyclodextrins->end nanosuspension->end solid_dispersion->end

Caption: A decision-making workflow for selecting a suitable solubilization strategy for quinoxaline compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Precipitation in Aqueous Buffers

Symptom: Your quinoxaline compound, dissolved in a DMSO stock, precipitates when diluted into your experimental buffer (e.g., PBS, cell culture media).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of your compound exceeds its aqueous solubility limit under the specific experimental conditions (pH, ionic strength, temperature).Determine Maximum Soluble Concentration: Perform a serial dilution of your stock in the experimental buffer and visually inspect for precipitation. The highest concentration that remains clear is your maximum working concentration.
Low Final DMSO Concentration The final DMSO concentration is too low to keep the compound in solution.Increase Co-solvent Percentage: If your assay allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 1%). Always perform a vehicle control to ensure the solvent doesn't affect your results.
Buffer Composition Components in your buffer, such as high salt concentrations or proteins in cell culture media, can influence the solubility of your compound.Test in Simpler Buffers: First, test the solubility in a simpler buffer like PBS to see if the complex media is the issue. If it is, you may need to explore formulation strategies like cyclodextrin complexation to shield the compound from the media components.
pH of the Buffer If your quinoxaline has ionizable groups, the pH of the buffer will significantly impact its solubility. For basic quinoxalines, a lower pH will generally increase solubility.pH Adjustment: If your experimental system can tolerate it, try adjusting the pH of your buffer. For basic quinoxalines, a slightly acidic pH may improve solubility.
Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your experimental results, potentially due to inconsistent compound solubility.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Undissolved Compound Even if not visually apparent, micro-precipitates can be present, leading to an inaccurate concentration of the dissolved, active compound.Filtration: After preparing your final solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. Quantification: Use an analytical method like HPLC or UV-Vis spectroscopy to confirm the concentration of the solubilized compound in your final solution.
Compound Adsorption Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in your assay.Use Low-Binding Plates/Tubes: Utilize polypropylene or other low-binding materials for your experiments. Include a Pre-incubation Step: Pre-incubating your plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
Time-Dependent Precipitation The compound may be initially soluble but precipitates over the course of a long incubation period.Solubility Assessment Over Time: Visually inspect your solutions under a microscope at different time points during your experiment to check for precipitation. If precipitation occurs, you may need to use a more robust solubilization method like cyclodextrin complexation or nanosuspensions.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubilization techniques applicable to quinoxaline compounds.

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for improving drug solubility. The hydrophobic inner cavity of the cyclodextrin can encapsulate the poorly soluble quinoxaline molecule, while the hydrophilic exterior enhances its aqueous solubility.

Objective: To encapsulate a poorly soluble quinoxaline derivative in HP-β-CD to increase its aqueous solubility.

Materials:

  • Quinoxaline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology (Solvent Evaporation Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the quinoxaline derivative to HP-β-CD. This can be optimized later for maximum solubility enhancement.

  • Dissolution:

    • Accurately weigh the quinoxaline derivative and dissolve it in a minimal amount of ethanol.

    • In a separate vessel, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic solution of the quinoxaline derivative to the aqueous HP-β-CD solution while stirring continuously.

  • Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator or a vacuum oven to obtain a solid powder of the quinoxaline-HP-β-CD complex.

  • Reconstitution & Filtration: Reconstitute the resulting solid complex in the desired aqueous buffer or cell culture medium. Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the solubility enhancement.

Protocol 2: Preparation of a Nanosuspension

Nanosuspensions involve reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity, thereby enhancing solubility.

Objective: To formulate a quinoxaline derivative as a nanosuspension for enhanced dissolution.

Materials:

  • Quinoxaline derivative

  • Stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)

  • Deionized water

  • High-pressure homogenizer or media mill

Methodology (High-Pressure Homogenization):

  • Pre-suspension Preparation: Disperse the quinoxaline derivative in an aqueous solution containing the stabilizer.

  • Pre-milling (Optional): To prevent clogging of the homogenizer, reduce the particle size of the pre-suspension using a high-shear mixer.

  • Homogenization: Pass the pre-suspension through a high-pressure homogenizer.

  • Process Parameters: Run the homogenization for 10-20 cycles at a pressure of 1000-1500 bar. The optimal parameters will need to be determined empirically for your specific compound and equipment.

  • Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

  • Sterilization: For biological applications, the nanosuspension may need to be sterile-filtered, which can be challenging for these formulations. Autoclaving or gamma irradiation are alternative methods, but their impact on the stability of the nanosuspension must be evaluated.

The following diagram illustrates the general workflow for preparing a nanosuspension.

nanosuspension_workflow start Quinoxaline Derivative + Stabilizer + Water pre_suspension Pre-suspension Preparation start->pre_suspension pre_milling Pre-milling (Optional) pre_suspension->pre_milling homogenization High-Pressure Homogenization pre_milling->homogenization analysis Particle Size Analysis (DLS) homogenization->analysis end Nanosuspension analysis->end

Caption: A simplified workflow for the preparation of a quinoxaline nanosuspension.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Research in Pharmaceutical Sciences.
  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journals.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Exploring Potential of Quinoxaline Moiety.
  • Table 2 Solubility of Polyamides containing quinoxaline moiety from... ResearchGate.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Solved Discussion Thinking. Quinoxaline derivatives are | Chegg.com.
  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Synthesis and hypoglycemic activity of quinoxaline derivatives. PubMed Central.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed.
  • Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. PubMed.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • (PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate.
  • 101-104 Research Article Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate.
  • Rejuvenating the-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central.
  • Quinoxaline and examples of its pharmacological activities. ResearchGate.
  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI.
  • Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines. PubMed.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central.
  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. PubMed Central.

troubleshooting HPLC analysis of brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Brominated HeterocyclesA Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of brominated heterocycles. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experimental work. We aim to equip you with the knowledge to not only solve problems but also to understand the underlying scientific principles for robust method development.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the HPLC analysis of brominated heterocycles.

1. Why am I seeing peak tailing with my brominated heterocyclic compounds?

Peak tailing is a common issue and can be particularly pronounced with halogenated compounds due to secondary interactions with the stationary phase.[1] The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic nitrogen atoms in the heterocycle, leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.

  • Column Contamination or Voids: Accumulation of sample matrix components on the column frit or a void in the packing material can disrupt the flow path and cause tailing.[3][4]

2. My retention times are shifting between injections. What could be the cause?

Retention time variability can compromise the reliability of your analysis. Common culprits include:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections or after a gradient can lead to inconsistent retention.[5]

  • Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its elution strength.[5][6]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times. Utilizing a column oven is recommended for stable temperature control.[5]

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time shifts.[5]

3. I am having trouble detecting my brominated heterocycle with a UV detector. What are my options?

While many heterocyclic compounds have a UV chromophore, the presence of a bromine atom doesn't guarantee strong UV absorbance at common wavelengths.

  • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your specific compound.[5]

  • Alternative Detection Methods: If UV sensitivity is low, consider using a mass spectrometer (MS) detector. HPLC-MS is highly sensitive and can provide structural information. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) can aid in identifying bromine-containing compounds in the mass spectrum.[7][8] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for the selective detection of bromine-containing compounds.[9][10][11][12][13]

4. How should I prepare my sample for the HPLC analysis of brominated heterocycles?

Proper sample preparation is crucial for accurate and reproducible results and for protecting your HPLC column.[14][15][16][17]

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself or a weaker solvent.[17] Using a solvent stronger than the mobile phase can lead to peak distortion.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit.[15]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte of interest, reducing matrix effects.[3][16]

II. In-Depth Troubleshooting Guides

This section offers detailed, step-by-step approaches to resolving more complex issues.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front, is a frequent challenge. This guide provides a systematic approach to troubleshooting this problem.

Step-by-Step Protocol:

  • Assess the Extent of Tailing: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1. Values greater than 1.2 may indicate a problem that needs addressing.[1]

  • Isolate the Source of the Problem:

    • Column Issue: Inject a standard compound known to give a symmetrical peak on a new, reliable column. If the peak shape improves, your original column is likely the problem.

    • System Issue: If the peak tailing persists with a new column, the issue may lie within the HPLC system (e.g., extra-column volume).

    • Method Issue: If the standard compound gives a good peak shape, but your brominated heterocycle still tails, the issue is likely related to secondary interactions.

Troubleshooting Workflow Diagram:

Caption: A systematic approach to mobile phase optimization.

Key Considerations for Brominated Heterocycles:

  • Solvent Type: The choice between ACN and MeOH can significantly impact selectivity for halogenated compounds due to differences in their dipole moments and hydrogen bonding capabilities. [18]* Buffer Selection: Use a buffer if your analyte is ionizable to maintain a constant pH and ensure reproducible retention times. [6]Phosphate and acetate buffers are common choices.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency. However, be mindful of the stability of your analyte at higher temperatures. [6]

    Parameter Acetonitrile (ACN) Methanol (MeOH)
    Selectivity Different selectivity due to its dipole character. [18] Can offer alternative selectivity through hydrogen bonding.
    UV Cutoff ~190 nm ~205 nm
    Viscosity Lower, resulting in lower backpressure. Higher, leading to higher backpressure.

    | Cost | Generally more expensive. | More economical. |

III. References

  • Chromatography Forum. (2011). Chlorine and Bromine effect. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Ylaz. HPLC Troubleshooting Guide. [Link]

  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns. [Link]

  • PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]

  • PubMed Central. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]

  • ResearchGate. UV-diode array spectra of the major bromine-containing peaks shown in.... [Link]

  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • Pharma Growth Hub. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • PubMed. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. [Link]

  • S4Science. Advances in Bromine Speciation by HPLC/ICP-MS. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • AZoM. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis. [Link]

  • S4Science. Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS. [Link]

  • PubMed. Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. [Link]

  • PubMed Central. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

  • Phenomenex. LC Technical Tip. [Link]

  • Wiley Analytical Science. (2023). HPLC in pharmaceutical analytics - 2023. [Link]

  • PubMed. Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]

  • ZirChrom. Advances in Bromine Speciation by HPLC/ICP-MS. [Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ACS Publications. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 6-Bromo-7-methylquinoxaline. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Understanding the Core Reaction and Common Pitfalls

The synthesis of this compound typically proceeds via the condensation of 4-bromo-5-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, most commonly glyoxal. While theoretically straightforward, this reaction is sensitive to several factors that can lead to a complex mixture of byproducts, reducing yield and complicating purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the most common byproducts?

The most prevalent method is the acid-catalyzed condensation of 4-bromo-5-methyl-1,2-phenylenediamine with glyoxal.[1][2] The primary challenges and potential byproducts include:

  • Starting Material Degradation: The diamine precursor can be sensitive to overly harsh acidic conditions or high temperatures, leading to polymerization or the formation of tar-like substances.[1][3]

  • Incomplete Cyclization: The reaction may stall after the formation of the initial imine intermediate, especially if the reaction conditions are not optimal, leaving unreacted starting materials and intermediates in the final mixture.

  • Oxidation Products: Exposure to air at elevated temperatures can lead to the formation of N-oxides or other oxidative degradation products.

  • Side-Reactions from Impurities: Impurities present in the starting diamine or the glyoxal solution can lead to a variety of unforeseen side products.[4]

Q2: My reaction is resulting in a very low yield. What are the most probable causes?

Low yields are a frequent issue in quinoxaline synthesis and can typically be attributed to one or more of the following factors:[1][4]

  • Suboptimal Reaction Conditions: Inappropriate temperature, incorrect solvent choice, or a non-optimal catalyst can drastically reduce yield.[4] Classical methods often require high heat and strong acids, which can degrade the product as it forms.[1][3]

  • Poor Quality of Starting Materials: The purity of the 4-bromo-5-methyl-1,2-phenylenediamine is critical. Oxidized or impure diamine will inevitably lead to side reactions and a lower yield of the desired quinoxaline.[1][4]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]

  • Product Loss During Work-up: The purification process, especially column chromatography or recrystallization, can lead to significant product loss if not optimized.

Q3: My TLC plate shows multiple spots, and I suspect significant byproduct formation. How can I improve the selectivity of my reaction?

Observing multiple products indicates a lack of reaction selectivity. This is common when reaction conditions are not finely tuned.[4] To improve selectivity:

  • Moderate the Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Modern approaches using microwave assistance or milder catalysts can significantly improve selectivity and reduce reaction times.[1][2]

  • Catalyst Selection: The choice of acid catalyst is crucial. While strong acids can be effective, they may also promote side reactions. Consider using a milder Lewis acid or a heterogeneous acid catalyst that can be easily removed.

  • Solvent System: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, acetic acid, or even greener options like water or glycerol, to find the optimal medium for your reaction.[3][6]

Section 2: Troubleshooting Guide for Byproduct Minimization

This section provides a systematic approach to diagnosing and resolving common issues related to byproduct formation.

Issue 1: Formation of Polymeric Tar and Dark-Colored Impurities
  • Causality: This is a classic sign of product or starting material degradation. It is often caused by excessive heat or the use of overly aggressive acid catalysts (e.g., concentrated sulfuric acid).[3] The highly reactive diamine and the resulting quinoxaline can polymerize under these harsh conditions.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. For instance, if refluxing in ethanol (78 °C), try running the reaction at 50-60 °C.

    • Change the Catalyst: Replace strong Brønsted acids with a milder catalyst. Lewis acids such as Zinc Chloride (ZnCl₂) or heterogeneous catalysts like silica-supported perchloric acid (HClO₄·SiO₂) can be effective while minimizing degradation.[6][7]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can contribute to the formation of colored impurities.[5]

    • Microwave-Assisted Synthesis: If available, microwave synthesis can dramatically reduce reaction times from hours to minutes, minimizing the exposure of reactants to high temperatures and thus reducing degradation.[1]

Issue 2: Presence of Unreacted 4-bromo-5-methyl-1,2-phenylenediamine
  • Causality: A significant amount of unreacted starting material suggests an incomplete reaction. This can be due to insufficient reaction time, low temperature, or poor catalyst activity.

  • Troubleshooting Protocol:

    • Monitor the Reaction: Use TLC to track the consumption of the starting diamine. The reaction should only be stopped once the limiting reagent is fully consumed.

    • Increase Reaction Time or Temperature: If the reaction stalls, cautiously increase the temperature in increments of 10 °C or extend the reaction time, while continuing to monitor by TLC.

    • Verify Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of glyoxal is used. Commercially available glyoxal is often a 40% aqueous solution, so its concentration must be accurately accounted for.

    • Evaluate Catalyst Loading: If using a catalyst, ensure the loading is appropriate. A typical catalytic amount ranges from 1-10 mol%.

Issue 3: Formation of Isomeric or Other Unidentified Byproducts
  • Causality: While this compound has only one regioisomer due to the symmetry of glyoxal, impurities in the starting materials can lead to unexpected byproducts. For example, an impurity in the diamine could lead to a different quinoxaline derivative.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of the 4-bromo-5-methyl-1,2-phenylenediamine using ¹H NMR or LC-MS. If necessary, purify the diamine by recrystallization or column chromatography.

    • Optimize Solvent and Catalyst: The reaction environment can influence which reaction pathways are favored. A systematic optimization of solvent and catalyst can enhance the formation of the desired product over byproducts. This is often achieved using a Design of Experiments (DoE) approach.[8]

    • Purification Strategy: Develop a robust purification method. Column chromatography with a carefully selected solvent gradient is often effective at separating structurally similar compounds.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize byproducts in the synthesis of this compound.

Catalytic Condensation in a Mixed Solvent System
  • Rationale: This method uses a moderately polar solvent system and a mild acid catalyst to promote the reaction while preventing the degradation associated with harsher, traditional methods.[6]

  • Step-by-Step Methodology:

    • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in a 4:1 mixture of methanol and water.

    • Atmosphere Control: Flush the flask with an inert gas (Nitrogen or Argon).

    • Addition of Dicarbonyl: Add glyoxal (1.1 eq, typically as a 40% aqueous solution) dropwise to the stirred solution at room temperature.

    • Catalyst Addition: Add a catalytic amount of a suitable acid, such as ammonium borate tetrafluoride (ABF, 0.5 mol%), to the mixture.

    • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting diamine spot is no longer visible (typically 2-4 hours).

    • Work-up: Upon completion, reduce the methanol under reduced pressure. Add water to the residue and neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Section 4: Visual Guides and Data

Diagrams

// Reactants SM1 [label="4-bromo-5-methyl-\n1,2-phenylenediamine"]; SM2 [label="Glyoxal"];

// Intermediates & Products Intermediate [label="Schiff Base\nIntermediate", fillcolor="#FBBC05"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Degradation / Tar\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="Unreacted\nStarting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes {rank=same; SM1; SM2;} {rank=same; Intermediate;} {rank=same; Product; Byproduct1; Byproduct2;}

// Edges SM1 -> Intermediate [label="Condensation\n(Step 1)"]; SM2 -> Intermediate; Intermediate -> Product [label="Cyclization\n(Step 2)\n[Mild Conditions]"]; Intermediate -> Byproduct1 [label="Degradation\n[Harsh Acid / High Temp]"]; SM1 -> Byproduct2 [style=dashed, label="Incomplete\nReaction"]; } DOT Caption: Reaction pathway for the synthesis of this compound and common byproduct routes.

// Nodes Start [label="Low Yield or\nHigh Impurity?", shape=diamond, fillcolor="#FBBC05"]; CheckTLC [label="Analyze TLC:\nWhat is the issue?"]; Tar [label="Tar / Dark Color", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnreactedSM [label="Unreacted Starting\nMaterial", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultipleSpots [label="Multiple Unidentified\nSpots", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sol_Tar1 [label="Reduce Temperature &\nUse Milder Catalyst", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Tar2 [label="Run Under\nInert Atmosphere", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Unreacted1 [label="Increase Reaction\nTime / Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Unreacted2 [label="Verify Reagent\nStoichiometry", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Spots1 [label="Verify Purity of\nStarting Materials", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Spots2 [label="Optimize Solvent\nSystem", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckTLC; CheckTLC -> Tar [label="Degradation"]; CheckTLC -> UnreactedSM [label="Incomplete Reaction"]; CheckTLC -> MultipleSpots [label="Side Reactions"];

Tar -> Sol_Tar1; Tar -> Sol_Tar2; UnreactedSM -> Sol_Unreacted1; UnreactedSM -> Sol_Unreacted2; MultipleSpots -> Sol_Spots1; MultipleSpots -> Sol_Spots2; } DOT Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Data Summary Table
ParameterCondition A (Classical)Condition B (Optimized)Expected Outcome
Catalyst Acetic Acid (Solvent)Catalytic (0.5 mol%) ABFCondition B minimizes acid-catalyzed degradation.
Solvent Acetic AcidMethanol / Water (4:1)Condition B offers a milder, more environmentally friendly option.[6]
Temperature 100 °C (Reflux)Room TemperatureLower temperature in B prevents tar formation.[1]
Reaction Time 6-12 hours2-4 hoursFaster reaction in B reduces risk of byproduct formation over time.[1]
Typical Yield 40-60%85-95%Optimized conditions significantly improve yield.[6]
Purity (Crude) Low to ModerateHighCleaner reaction profile in B simplifies purification.

References

  • Hassan, A. A., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table].
  • Shafi, S., et al. (2019).
  • ResearchGate. (n.d.). Optimization conditions for the synthesis of (6). [Table].
  • ResearchGate. (2017). Mild synthesis of 6-amino-5-bromoquinoxaline.
  • Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine for clinical use: automated regioselective radiosynthesis, non-clinical safety evaluation and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 9(34).
  • Mini Review. (2020). Recent Advances in the Synthesis of Quinoxalines.
  • Le, T. N., & Wulff, J. E. (2020). A Brief Introduction to Chemical Reaction Optimization. ACS Medicinal Chemistry Letters, 11(4), 433–438.
  • PubChem. (n.d.). This compound.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(1), 174.
  • Der Pharma Chemica. (2015).
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-.
  • Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

Sources

Technical Support Center: Scaling Up 6-Bromo-7-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of this important quinoxaline derivative.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The classical and most common synthesis involves the condensation of 4-bromo-5-methyl-1,2-phenylenediamine with glyoxal.[1][2] While this reaction is straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and safety.[3][4] This guide provides practical, experience-driven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My scaled-up reaction is giving a significantly lower yield compared to the bench-scale synthesis. What are the likely causes?

Low yields during scale-up can arise from several factors that are less pronounced at a smaller scale.[5][6] Key issues include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[7] This can lead to localized overheating, causing degradation of starting materials or the product, or insufficient heating, resulting in an incomplete reaction.[6][7]

  • Mixing Inhomogeneity: Achieving uniform mixing in large reactors is more challenging. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions, or areas where the catalyst is not effectively distributed.

  • Extended Reaction Time: The longer heat-up and cool-down cycles required for large vessels increase the overall time the reaction mixture is held at elevated temperatures, potentially leading to product degradation.[4]

  • Quality of Starting Materials: Impurities in large batches of 4-bromo-5-methyl-1,2-phenylenediamine or the glyoxal solution can have a more significant impact on the reaction outcome, leading to the formation of undesired side products.[5][6]

Q2: I'm observing significant amounts of dark, tar-like impurities in my scaled-up reaction. How can I prevent this?

The formation of dark, polymeric, or tar-like substances is a common issue in quinoxaline synthesis, often exacerbated at scale. This is typically due to:

  • Side Reactions of Glyoxal: Glyoxal is a highly reactive dicarbonyl compound and can self-polymerize, especially under harsh conditions (e.g., high heat, strong acid catalysis).[8]

  • Oxidation of the Diamine: Aromatic diamines can be sensitive to air oxidation, which is more likely during longer processing times at elevated temperatures in a large reactor.

  • Product Degradation: The quinoxaline product itself may not be stable under prolonged heating, leading to decomposition.[6]

To mitigate this, consider dropwise addition of the glyoxal solution to the heated solution of the diamine. This maintains a low instantaneous concentration of glyoxal, minimizing self-condensation. Additionally, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamine.

Q3: How can I effectively monitor the progress of a large-scale reaction?

Monitoring large-scale reactions requires robust analytical techniques. While Thin Layer Chromatography (TLC) is useful for qualitative assessment, it may not be sufficient for quantitative analysis at scale.[9] Consider implementing:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantitatively tracking the consumption of starting materials and the formation of the product and any major impurities.[10][11]

  • In-situ FTIR Spectroscopy: This technique allows for real-time monitoring of the reaction without the need for sampling, providing valuable kinetic data and insights into reaction mechanisms.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress by analyzing samples taken from the reaction mixture.[13]

Q4: What are the critical safety considerations when scaling up this synthesis?

Safety is paramount during scale-up.[4] Key considerations include:

  • Exothermic Reaction: The condensation reaction can be exothermic. The reduced heat dissipation capacity of large reactors increases the risk of a thermal runaway.[7] A thorough understanding of the reaction's thermal profile, potentially through reaction calorimetry, is crucial.

  • Handling of Reagents:

    • 4-Bromo-o-phenylenediamine: This compound is toxic and an irritant.[14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. Work should be conducted in a well-ventilated area or a fume hood.

    • Glyoxal (40% in water): Glyoxal is a suspected mutagen and causes skin and eye irritation.[15][16] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Pressure Build-up: Although not typically a high-pressure reaction, the potential for solvent boiling or gas evolution should be managed with an appropriately sized and vented reactor.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield and Incomplete Conversion
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Temperature Monitor internal reaction temperature. Compare with small-scale conditions.Optimize heating mantle/jacket settings. Ensure proper insulation of the reactor. Consider a solvent with a higher boiling point if appropriate.
Poor Mixing Observe for solids settling or color gradients.Increase stirrer speed. Evaluate the efficiency of the impeller design for the specific reactor geometry.
Degraded Starting Material Analyze starting materials (diamine and glyoxal) by NMR, HPLC, or titration.Use freshly sourced, high-purity reagents. Store the diamine protected from light and air.
Suboptimal Stoichiometry Re-verify calculations and measurements of reactants.A slight excess (1.05-1.1 equivalents) of glyoxal can sometimes drive the reaction to completion, but a large excess may lead to impurities.
Problem 2: High Levels of Impurities
Potential Cause Diagnostic Check Recommended Solution
Formation of Regioisomers If using an unsymmetrically substituted diamine, analyze the product mixture by HPLC or NMR to identify isomers.[5]This is less of a concern with 4-bromo-5-methyl-1,2-phenylenediamine but is a critical consideration for other quinoxaline syntheses. Control of reaction temperature and catalyst choice can influence regioselectivity.
Glyoxal Polymerization Observe for the formation of insoluble, often colored, byproducts.Add the glyoxal solution slowly and sub-surface to the heated diamine solution. This ensures it reacts quickly rather than self-condensing.
Oxidative Degradation The reaction mixture darkens significantly over time.Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Product Oiling Out During crystallization, the product forms an oil instead of a solid.Ensure the cooling process is gradual. Try adding anti-solvent slowly to a stirred solution of the crude product. Seeding with a small crystal of pure product can help initiate crystallization.
Persistent Impurities after Crystallization HPLC or NMR of the isolated solid shows significant contamination.Perform a pre-purification step, such as a slurry wash with a suitable solvent to remove more soluble impurities. Column chromatography may be necessary, but on a large scale, optimizing the crystallization is preferred. Consider a charcoal treatment of the hot solution before crystallization to remove colored impurities.

Experimental Workflow and Protocols

Overall Synthesis Workflow

The synthesis of this compound is a two-step process in a single pot, involving the condensation of the diamine and glyoxal to form a dihydroquinoxaline intermediate, which then aromatizes to the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Start_Materials 4-Bromo-5-methyl- 1,2-phenylenediamine + Solvent (e.g., Ethanol/Water) Reactor_Setup Charge Reactor & Inert with N₂/Ar Start_Materials->Reactor_Setup Heating Heat to Reflux Reactor_Setup->Heating Addition Slowly Add Glyoxal Heating->Addition Glyoxal Glyoxal (40% in H₂O) Glyoxal->Addition Reflux Maintain Reflux (Monitor by HPLC/TLC) Addition->Reflux Cooling Cool to Room Temp. Reflux->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Water & Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Crude_Product Crude 6-Bromo-7- methylquinoxaline Drying->Crude_Product Recrystallization Recrystallize from Suitable Solvent (e.g., Ethanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Flowchart

G Start Reaction Complete. Low Yield or High Impurity? Check_Conversion Check Conversion (HPLC/NMR) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Increase_Time Increase Reaction Time/ Temperature Incomplete->Increase_Time Check_Reagents Check Reagent Purity Incomplete->Check_Reagents Check_Impurity Identify Impurity Profile (HPLC/MS) Complete->Check_Impurity Dark_Tars Dark/Polymeric Impurities Check_Impurity->Dark_Tars Side_Products Discrete Side Products Check_Impurity->Side_Products Inert_Atmosphere Improve Inerting (N₂/Ar) Dark_Tars->Inert_Atmosphere Slow_Addition Slow Glyoxal Addition Dark_Tars->Slow_Addition Optimize_Purification Optimize Purification (Recrystallization/Wash) Side_Products->Optimize_Purification

Caption: Decision flowchart for troubleshooting common synthesis issues.
Scaled-Up Synthesis Protocol (Illustrative Example)

This protocol is for illustrative purposes and should be adapted and optimized for specific equipment and safety protocols.

Reagents:

  • 4-Bromo-5-methyl-1,2-phenylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Ethanol (or other suitable solvent)

  • Water

Procedure:

  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with 4-Bromo-5-methyl-1,2-phenylenediamine and ethanol.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 80-85 °C) to fully dissolve the diamine.

  • Glyoxal Addition: Once at reflux, add the glyoxal solution dropwise via an addition funnel over a period of 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.

  • Reaction: After the addition is complete, maintain the reaction at reflux for an additional 2-4 hours. Monitor the progress by taking samples periodically for HPLC or TLC analysis until the starting diamine is consumed.

  • Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product should begin to precipitate. Further cooling in an ice bath can improve recovery.

  • Filtration: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to achieve the desired purity.

Data Summary

The following table provides a comparison of typical parameters between a lab-scale and a scaled-up synthesis.

ParameterLab Scale (e.g., 1-5 g)Scale-Up (e.g., 100-500 g)Key Considerations for Scale-Up
Solvent Volume ~10-20 mL/g~5-10 mL/gHigher concentrations can improve throughput but may require better heat management and mixing.
Glyoxal Addition Time ~5-10 minutes~1-2 hoursSlow addition is critical to control the exotherm and minimize side reactions.
Heat-Up/Cool-Down Time Minutes1-3 hoursLonger thermal cycles can affect product stability and impurity profiles.
Typical Yield 85-95%75-85%A modest drop in yield is common, but significant drops indicate process issues.
Purification Method Column Chromatography/RecrystallizationRecrystallization/Slurry WashChromatography is generally not feasible for large quantities. Optimizing crystallization is key.

References

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Thayer, A. M. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 40(7).
  • Gherghel, A., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 29(19), 4583.
  • Fisher Scientific. (2021).
  • Gherghel, A., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
  • Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557.
  • Spectrum Chemical. (2015).
  • Raval, K., & Dua, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 18(5), 629-646.
  • Musha, S., Wasa, T., & Naito, T. (1965). The Polarographic Behavior of the Condensation Product of Glyoxal with o-Phenylenediamine, and Its Application to the Determination of Glyoxal. Bulletin of the Chemical Society of Japan, 38(3), 381-386.
  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.
  • Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). (n.d.).
  • ChemDiv. (n.d.). Scale up synthesis.
  • DC Fine Chemicals. (2024).
  • CatSci Ltd. (n.d.).
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(8), 1017.
  • Carl ROTH. (2022).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
  • Carl ROTH. (2022).
  • Bandyopadhyay, D., et al. (2010). Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation.
  • Li, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 597.
  • Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 99-115.
  • Káncz, A., et al. (2022).
  • Synthesis and biological activity of quinoxaline derivatives. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • PubChemLite. (n.d.). This compound (C9H7BrN2).
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).
  • Wang, Z., et al. (2010). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 15(1), 439-447.
  • Wang, B., et al. (2019). Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry, 17(34), 7943-7949.
  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
  • EBD, J. A., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. Chemical Reviews, 123(17), 10311-10360.
  • Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). Beilstein Journal of Organic Chemistry, 16, 219-245.
  • CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.).
  • Gupta, V., & Pandurangan, A. (2013). Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives.
  • Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 11.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9871-9888.
  • Li, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128935.
  • Al-Suhaimi, K. S., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics, 40(12), 5283-5296.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2023).

Sources

Technical Support Center: Stability Testing of 6-Bromo-7-methylquinoxaline Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive technical resource for designing and troubleshooting stability studies of 6-Bromo-7-methylquinoxaline solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work. We will delve into the critical aspects of stability testing, from understanding potential degradation pathways to developing robust analytical methods and navigating common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on your stability testing program for this compound.

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound.[1][2] Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[3][4] The stability of this molecule in solution is a critical quality attribute that can impact its efficacy, safety, and shelf-life in a potential drug product.[5][6] Understanding its degradation profile is essential for formulation development, defining proper storage conditions, and meeting regulatory requirements.[7][8]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemical structure of quinoxalines and related halogenated aromatic compounds. Potential degradation pathways could include:

  • Hydrolysis: The quinoxaline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The nitrogen atoms in the quinoxaline ring and the methyl group are potential sites for oxidation.

  • Photodegradation: Aromatic systems can be sensitive to light, leading to the formation of photoproducts. The bromine atom may also be involved in photolytic degradation pathways.

Q3: What solvents are suitable for preparing this compound solutions for stability studies?

The choice of solvent is critical and should be based on the solubility of the compound and the intended application. For initial studies, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are often used. However, it is crucial to assess the stability of this compound in the chosen solvent, as the solvent itself can influence degradation. For studies mimicking physiological conditions, aqueous buffer systems are necessary, and the use of co-solvents may be required to achieve sufficient solubility.[7]

Q4: What are the key stress conditions to investigate in a forced degradation study?

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][7] Key stress conditions to investigate for this compound include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposure to elevated temperatures in both solid and solution states.

  • Photostability: Exposure to light sources that emit both UV and visible radiation, as recommended by ICH Q1B guidelines.[9]

Troubleshooting Guide: Navigating Common Challenges

In this section, we address specific issues you might encounter during your stability testing experiments and provide actionable solutions grounded in scientific principles.

Problem Potential Root Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Solubility in Aqueous Buffers The hydrophobic nature of the bromo- and methyl- substituted quinoxaline ring limits its solubility in water.1. Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., acetonitrile, ethanol, or polyethylene glycol) to the buffer. The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar solute. 2. pH Adjustment: Evaluate the pKa of this compound. Adjusting the pH of the buffer to ionize the molecule can significantly enhance its aqueous solubility. 3. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80) at a concentration above its critical micelle concentration (CMC). The surfactant micelles can encapsulate the hydrophobic molecule, increasing its apparent solubility.
No Degradation Observed Under Stress Conditions The stress conditions applied are not sufficiently harsh to induce degradation of the stable quinoxaline ring.1. Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent. 2. Elevate Temperature: Increase the temperature of the stress study. Reaction kinetics generally double for every 10°C increase in temperature. 3. Extend Exposure Time: Prolong the duration of the stress exposure. It is important to aim for a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Multiple, Unresolved Peaks in the Chromatogram The analytical method lacks the specificity to separate the parent compound from its degradation products.1. Method Optimization (HPLC):     a. Gradient Elution: If using isocratic elution, switch to a gradient method to improve peak resolution.     b. Mobile Phase Modification: Adjust the pH of the mobile phase or change the organic modifier (e.g., from acetonitrile to methanol).     c. Column Chemistry: Select a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase) to exploit different separation mechanisms. 2. Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of each chromatographic peak. This can help determine if a peak represents a single component or co-eluting species.
Inconsistent or Irreproducible Stability Data This can stem from a variety of factors including sample preparation variability, analytical instrument fluctuations, or uncontrolled environmental conditions.1. Standardize Sample Preparation: Develop a detailed and standardized protocol for solution preparation, including precise weighing, volumetric dilutions, and mixing procedures. 2. System Suitability Testing: Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing within established criteria for parameters like peak area precision, resolution, and tailing factor. 3. Control of Environmental Factors: Ensure that all stability samples are stored under tightly controlled and monitored temperature and humidity conditions. For photostability studies, ensure consistent light exposure across all samples.

Experimental Protocols: A Framework for Your Stability Studies

The following protocols provide a starting point for your stability testing of this compound solutions. Remember, these are general guidelines and should be optimized based on your specific experimental observations.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways for this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

    • The goal is to have a method where all peaks are baseline separated.

  • Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful stability testing.

Stability_Testing_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation prep_solution Prepare Stock Solution of This compound develop_hplc Develop & Validate Stability-Indicating HPLC Method prep_solution->develop_hplc Initial Analysis acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photodegradation analyze_samples Analyze Stressed Samples by HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants elucidate_pathways Elucidate Degradation Pathways identify_degradants->elucidate_pathways

Caption: Workflow for forced degradation studies of this compound.

Logical Troubleshooting Flow

When encountering unexpected results, a systematic approach to troubleshooting is essential.

Troubleshooting_Flow start Unexpected Result in Stability Study check_method Is the Analytical Method Validated and Performing to Specification? start->check_method check_sample_prep Was the Sample Preparation Protocol Followed Correctly? check_method->check_sample_prep Yes optimize_method Optimize and Re-validate Analytical Method check_method->optimize_method No check_storage Were the Storage Conditions Maintained and Monitored? check_sample_prep->check_storage Yes review_prep_protocol Review and Standardize Sample Preparation Protocol check_sample_prep->review_prep_protocol No re_evaluate_stress Are the Stress Conditions Appropriate for the Molecule? check_storage->re_evaluate_stress Yes investigate_storage Investigate Storage Excursion and Impact on Data check_storage->investigate_storage No modify_stress Modify Stress Conditions (e.g., increase severity) re_evaluate_stress->modify_stress No consult_literature Consult Literature for Similar Compounds and Degradation Profiles re_evaluate_stress->consult_literature Yes

Caption: A logical approach to troubleshooting stability study issues.

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide.
  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 339-354.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Abdel-Aziz, A. A.-M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7567.
  • Patel, B. G., & Parmar, K. A. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 5(3), 306-311.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-Bromo-7-methylquinoxaline: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and chemical synthesis, the unequivocal determination of a molecule's three-dimensional structure is paramount. An incorrect structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques for validating the structure of 6-Bromo-7-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the reasoning behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Imperative of Unambiguous Structure Determination

Quinoxaline derivatives are a significant class of heterocyclic compounds, known for a wide array of biological activities.[1][2] The precise arrangement of substituents on the quinoxaline scaffold is critical to its function. For a molecule like this compound, isomeric ambiguity is a primary concern. Spectroscopic methods may suggest the correct connectivity, but they often cannot definitively distinguish between positional isomers without extensive and sometimes inconclusive experimentation. This is where the power of single-crystal X-ray diffraction becomes indispensable.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, leading to an unambiguous determination of bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Protocol for X-ray Crystallographic Validation of this compound

The following protocol outlines the necessary steps to obtain the crystal structure of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Obtain a high-purity sample of this compound. Purity is critical as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Screen a variety of solvents and solvent systems (e.g., slow evaporation from a saturated solution in solvents like ethanol, acetone, or toluene; vapor diffusion; or liquid-liquid diffusion). The choice of solvent is crucial as it influences the crystal packing and morphology.

    • Allow the solutions to stand undisturbed in a vibration-free environment. Slow crystal growth is often key to obtaining well-ordered crystals.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

  • Methodology:

    • Under a microscope, select a single crystal with well-defined faces and dimensions typically between 30 and 300 microns.[5]

    • Mount the crystal on a goniometer head using a suitable adhesive or oil that does not interfere with the X-ray beam.

    • Place the mounted crystal on the diffractometer. A modern instrument equipped with a high-intensity X-ray source and a sensitive detector is recommended.[4]

    • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • A preliminary screening is performed to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high redundancy and completeness of the dataset.[6]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a final, validated 3D model of the molecule.

  • Methodology:

    • The raw diffraction images are integrated and corrected for experimental factors to produce a list of reflection intensities.

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystallization Screening synthesis->crystallization High-purity sample selection Crystal Selection & Mounting crystallization->selection Single crystal diffraction X-ray Diffraction Data Collection selection->diffraction solution Structure Solution (Phase Problem) diffraction->solution Diffraction data refinement Model Building & Refinement solution->refinement validation Final Structure Validation refinement->validation output Unambiguous Molecular Structure validation->output CIF file, 3D model

Caption: Workflow for X-ray Crystallographic Structure Validation.

Comparative Analysis with Alternative Techniques

While SC-XRD provides definitive structural information, other techniques are often more readily accessible and provide complementary data. The following table compares these methods for the structural validation of this compound.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Modeling (DFT)
Information Provided Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3][5]Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), and through-space correlations (NOE).[7][8]Molecular weight, elemental formula (from accurate mass), and fragmentation patterns.[9][10]Predicted 3D geometry, electronic properties, and theoretical spectroscopic data.[1][11]
Sample Requirements High-quality single crystal (typically 30-300 µm).[5]Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid state.No physical sample required, only the proposed chemical structure.
Strengths Definitive and unambiguous structural determination.Excellent for determining the carbon-hydrogen framework and connectivity in solution.High sensitivity, provides molecular formula, and can confirm the presence of bromine through its isotopic pattern.[12]Can provide insights into molecular properties and can help in interpreting experimental data.[13]
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution conformation.Can be ambiguous for distinguishing between positional isomers without extensive 2D NMR experiments. Interpretation can be complex.Does not provide information on atomic connectivity or 3D structure.Predictions are theoretical and must be validated by experimental data. Computationally intensive for high accuracy.

Synthesizing Data for Complete Structural Confidence

The most robust approach to structure validation involves the synergistic use of multiple techniques. For this compound:

  • Initial Characterization (NMR & MS):

    • Mass Spectrometry: An initial mass spectrum would be expected to show a characteristic pair of peaks for the molecular ion, separated by 2 m/z units and with nearly equal intensity, which is indicative of the presence of a single bromine atom.[12] High-resolution mass spectrometry would provide an accurate mass, confirming the elemental formula C₉H₇BrN₂.

    • ¹H and ¹³C NMR: The NMR spectra would show the expected number of proton and carbon signals for the proposed structure.[14][15] For instance, the ¹H NMR would likely show distinct signals for the methyl group protons, and the aromatic protons on both rings. However, definitively assigning the 6- and 7- positions for the bromo and methyl substituents based solely on chemical shifts and coupling constants can be challenging and may require comparison with known, related compounds or advanced NMR techniques.

  • Computational Cross-Verification:

    • Density Functional Theory (DFT) calculations can be performed to predict the optimized geometry and theoretical NMR chemical shifts for this compound and its potential isomers.[11] Comparing the calculated spectra with the experimental data can provide stronger evidence for the proposed structure, but it is still not a direct proof.

  • Definitive Confirmation (X-ray Crystallography):

    • Despite strong supporting data from other techniques, only a successful single-crystal X-ray diffraction experiment can provide the irrefutable evidence to distinguish this compound from its isomers, such as 7-Bromo-6-methylquinoxaline. The resulting electron density map would clearly show the positions of the bromine and methyl substituents on the quinoxaline ring system.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography stands as the unparalleled gold standard. While NMR and mass spectrometry are invaluable tools for initial characterization and confirmation of connectivity and composition, they cannot always resolve the ambiguities associated with positional isomerism. Computational methods provide excellent theoretical support but require experimental validation. Therefore, for researchers and drug development professionals who require the highest level of confidence in their molecular structures, a multi-faceted approach culminating in single-crystal X-ray diffraction is the most rigorous and scientifically sound strategy. This ensures that all subsequent biological and medicinal chemistry studies are built upon a solid and accurate structural foundation.

References

  • H. Takai, K. Sohma, Y. Oisaki, M. Kanai. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1976, 1531-1534. [Link]
  • I. Wawer, A. Wawer. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 2005, 43(8), 648-654. [Link]
  • W. Clegg, A. J. Blake, R. O. Gould, L. R. Nassimbeni, S. L. T. A. Parsons, J. C. A. S. L. Thaimattam. 9: Single-crystal X-ray Diffraction (Part 2). Pharmaceutical Crystallography: A Guide to Structure and Analysis, The Royal Society of Chemistry, 2019, pp. 149-167. [Link]
  • Excillum. Small molecule crystallography. Excillum AB. [Link]
  • X-ray Professional. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Professional. [Link]
  • Y. Liu, et al. Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry, 2016. [Link]
  • A. J. Cruz-Cabeza, et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022, 19(6), 1935-1948. [Link]
  • S. Kavitha, et al. Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Results in Chemistry, 2024, 7, 101437. [Link]
  • Y. T. Chen, et al. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study.
  • PubChem. PubChem Database.
  • M. A. G. N. Montalvo-González, et al. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 2014, 15(8), 13438-13451. [Link]
  • M. S. Al-Ghamdi, et al. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Biomolecular Structure and Dynamics, 2024. [Link]
  • A. D. K. Jain, et al. Advancements in small molecule drug design: A structural perspective. Drug Discovery Today, 2023, 28(7), 103623. [Link]
  • S. Kavitha, et al. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Heliyon, 2023, 9(3), e14227. [Link]
  • A. A. El-Henawy, et al. Chemical structures of the quinoxaline and quinoxaline sulfonamide drugs.
  • V. A. Galkin, et al. Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 1974, 43(8), 627-640. [Link]
  • ResearchGate. The molecular structures of the studied quinoxaline derivatives Q=2O/2S...
  • M. R. Arkin. Biophysical Approaches to Small Molecule Discovery and Validation. YouTube, uploaded by iBiology, 29 Mar. 2021. [Link]
  • D. M. Forkey, W. R. Carpenter. Mass Spectrometry of Heterocyclic Compounds.
  • K. Byler, S. Keinan. A Comparison of Small Molecule Generation Methods in Structure-Based Drug Design: Artificial Intelligence vs Quantum Computing. ChemRxiv, 2023. [Link]
  • Chemistry LibreTexts.

Sources

A Comparative Analysis of ASK1 Inhibitors: Evaluating the Quinoxaline Scaffold Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, has emerged as a critical node in stress-induced signaling pathways. Its activation by a host of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α, triggers downstream cascades involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1][2] This positions ASK1 as a key mediator of apoptosis, inflammation, and fibrosis, making it an attractive therapeutic target for a spectrum of human diseases, from non-alcoholic steatohepatitis (NASH) and diabetic kidney disease to neurodegenerative disorders.[3]

This guide provides an in-depth comparison of different chemical scaffolds designed to inhibit ASK1. We will give special focus to the emerging potential of the quinoxaline core, typified by compounds such as the commercially available 6-Bromo-7-methylquinoxaline , and contrast its known representatives with clinically evaluated inhibitors like Selonsertib and other potent research compounds.

The ASK1 Signaling Cascade: A Prime Target for Intervention

Under basal conditions, ASK1 is kept in an inactive state, primarily through its association with the reduced form of thioredoxin (Trx). Upon exposure to oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 oligomerization and autophosphorylation at Threonine-845 (Thr-838 in mice), resulting in its full activation.[3] Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK pathways, respectively. These pathways orchestrate cellular responses to stress, which, if prolonged or excessive, contribute to pathophysiology.[1][3] The strategic inhibition of ASK1 offers a therapeutic approach to interrupt these pathological processes at an upstream point.

ASK1_Pathway cluster_stress Cellular Stressors cluster_ask1_complex ASK1 Regulation cluster_mapk MAPK Cascade cluster_response Cellular Responses ROS ROS Trx_ASK1 Thioredoxin (Reduced) + Inactive ASK1 ROS->Trx_ASK1 TNF-α TNF-α TNF-α->Trx_ASK1 ER Stress ER Stress ER Stress->Trx_ASK1 ASK1_Active Active ASK1 (Phosphorylated) Trx_ASK1->ASK1_Active Oxidation & Dissociation MKK4_7 MKK4 / MKK7 ASK1_Active->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1_Active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Fibrosis Fibrosis JNK->Fibrosis Inflammation Inflammation p38->Inflammation p38->Fibrosis

Caption: The ASK1 signaling pathway activated by cellular stressors.

Featured Inhibitor Class: The Quinoxaline Scaffold

The quinoxaline motif, a bicyclic aromatic heterocycle, has recently been explored as a promising scaffold for developing novel ASK1 inhibitors. While public data on the specific inhibitory activity of This compound is not available, a recent study has shed light on the potential of this chemical class through the synthesis and evaluation of various quinoxaline derivatives.[1][4]

Lead Compound: The Dibromo-Substituted Quinoxaline 26e

A 2024 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry identified a dibromo-substituted quinoxaline derivative, compound 26e , as a highly potent ASK1 inhibitor with an IC₅₀ value of 30.17 nM .[1][4] This compound demonstrated superior safety in normal human liver LO2 cells compared to the clinical candidate Selonsertib (GS-4997) at equivalent concentrations.[1][4]

Molecular docking studies suggest that the quinoxaline scaffold fits effectively into the ATP-binding pocket of ASK1. Key interactions include hydrogen bonds between the ligand's amide portion and the hinge region residue Val757, and between a triazole fragment and the catalytic residue Lys709, effectively stabilizing the ligand in the active site.[1] The bromophenyl group of compound 26e occupies a solvent-exposed region, indicating a site for potential further modification to optimize pharmacokinetic properties.[1]

Alternative ASK1 Inhibitors: A Comparative Overview

To contextualize the performance of the quinoxaline scaffold, it is essential to compare it against other well-characterized ASK1 inhibitors that represent different chemical classes.

Selonsertib (GS-4997): The Clinical Benchmark

Selonsertib is a potent, selective, and orally bioavailable ATP-competitive inhibitor of ASK1 developed by Gilead Sciences. It has been the most extensively studied ASK1 inhibitor in clinical trials for diseases including NASH, diabetic kidney disease, and pulmonary arterial hypertension.[5][6] While it demonstrated anti-fibrotic activity in Phase 2 trials for NASH, it ultimately failed to meet its primary endpoints in two Phase 3 studies, tempering expectations for its use as a monotherapy.[2][6][7] Despite these outcomes, Selonsertib remains a crucial benchmark due to its well-documented safety profile and extensive clinical evaluation.

GS-444217: A High-Potency Research Tool

GS-444217 is another potent and selective ATP-competitive ASK1 inhibitor with a reported IC₅₀ of 2.87 nM .[8] It is highly selective for ASK1 over a panel of 442 other kinases at a concentration of 1 µM. In cellular assays, GS-444217 effectively suppresses the phosphorylation of downstream targets MKK3/6, MKK4, p38, and JNK. Due to its high potency and selectivity, GS-444217 serves as an invaluable tool for preclinical research to probe the in vitro and in vivo consequences of ASK1 inhibition.

Other Investigational Scaffolds

Several other chemical classes have been investigated for ASK1 inhibition:

  • Thienopyridines: This class of compounds is more commonly known for its antiplatelet activity by inhibiting the P2Y12 receptor, but derivatives have been explored for kinase inhibition.

  • 3H-naphtho[1,2,3-de]quinoline-2,7-diones (NQDI-1): Identified through virtual screening, NQDI-1 inhibits ASK1 with a reported Kᵢ of 500 nM and has shown protective effects in models of renal injury.

  • Nociceptin Receptor-Related Ligands: While primarily targeting opioid receptors, some ligands have been investigated for their modulatory effects on stress signaling pathways, representing a less direct but potentially synergistic approach.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the discussed ASK1 inhibitors, providing a clear comparison of their in vitro potency.

Inhibitor/ScaffoldChemical ClassIC₅₀ / PotencyMechanism of ActionKey Features
Quinoxaline (cpd. 26e) Quinoxaline30.17 nM[1][4]ATP-CompetitivePotent inhibitor with a favorable in vitro safety profile. Represents a promising, newer scaffold.
Selonsertib (GS-4997) Pyridin-2-yl Urea derivativeLow nM rangeATP-CompetitiveMost clinically advanced ASK1 inhibitor; well-characterized safety and PK profile.[3][5]
GS-444217 Imidazotriazole derivative2.87 nM[8]ATP-CompetitiveHighly potent and selective; excellent preclinical research tool.
MSC2032964A N/A93 nM[1]ATP-CompetitiveOrally active inhibitor shown to be effective in animal models of multiple sclerosis.[3]
NQDI-1 NaphthoquinolinedioneKᵢ = 500 nMATP-CompetitiveIdentified via virtual screening; demonstrated in vivo efficacy in renal injury models.

Experimental Methodologies: A Guide for Researchers

Reproducible and rigorous experimental design is paramount for evaluating and comparing inhibitor performance. Below are detailed protocols for key assays.

Protocol 1: In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of a compound on ASK1 enzymatic activity by quantifying ADP production. The causality is direct: if the compound inhibits ASK1, less ATP will be converted to ADP, resulting in a lower luminescent signal.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - 2X Kinase Buffer - ASK1 Enzyme - Substrate (e.g., MBP) - Test Compounds (serial dilution) - ATP Solution start->prep_reagents plate_rxn Plate Reaction: - Add Kinase Buffer - Add ASK1 Enzyme - Add Test Compound / Vehicle - Add Substrate prep_reagents->plate_rxn initiate_rxn Initiate Reaction: Add ATP Solution to all wells plate_rxn->initiate_rxn incubate_1 Incubate at 30°C (e.g., 60 minutes) initiate_rxn->incubate_1 stop_rxn Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_1->stop_rxn incubate_2 Incubate at RT (40 minutes) stop_rxn->incubate_2 detect_adp Detect ADP: Add Kinase Detection Reagent incubate_2->detect_adp incubate_3 Incubate at RT (30 minutes) detect_adp->incubate_3 read_lum Read Luminescence on a Plate Reader incubate_3->read_lum analyze Analyze Data: Calculate % Inhibition and IC₅₀ read_lum->analyze end End analyze->end

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human ASK1 kinase to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP), at 1 mg/mL.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and controls (e.g., Selonsertib) in DMSO, followed by a final dilution in Kinase Reaction Buffer.

    • Prepare the ATP solution at a concentration near the Kₘ for ASK1 (typically 10-25 µM) in Kinase Reaction Buffer.

  • Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the test inhibitor dilution or vehicle (DMSO) control.

    • Add 5 µL of the ASK1 enzyme/substrate mixture.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection (as per Promega ADP-Glo™ protocol):

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to vehicle controls and plot the results against inhibitor concentration to determine the IC₅₀ value using a non-linear regression model.

Protocol 2: Cellular Assay for Downstream ASK1 Pathway Inhibition (Western Blot)

This protocol assesses a compound's ability to inhibit ASK1 activity within a cellular context by measuring the phosphorylation of its downstream target, p38 MAPK. A reduction in phosphorylated p38 (p-p38) upon stress induction indicates effective target engagement and pathway inhibition by the compound.

WB_Workflow start Start seed_cells Seed Cells (e.g., HEK293T or HepG2) in 6-well plates start->seed_cells incubate_1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_1 pretreat Pre-treat with Inhibitor or Vehicle (DMSO) (e.g., 1-2 hours) incubate_1->pretreat induce_stress Induce Stress (e.g., H₂O₂ or TNF-α) (e.g., 30 minutes) pretreat->induce_stress lyse_cells Wash with PBS & Lyse Cells on Ice induce_stress->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein prep_samples Prepare Samples: Normalize protein concentration, add Laemmli buffer, boil quantify_protein->prep_samples sds_page SDS-PAGE: Separate proteins by size prep_samples->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA or Milk) transfer->block probe_primary Incubate with Primary Abs: - anti-p-p38 - anti-total p38 - anti-GAPDH block->probe_primary probe_secondary Wash & Incubate with HRP-conjugated Secondary Ab probe_primary->probe_secondary detect Wash & Detect Signal (ECL Substrate & Imager) probe_secondary->detect analyze Analyze Data: Quantify band density, normalize p-p38 to total p38 detect->analyze end End analyze->end

Sources

The 6-Bromo-3-Methylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in the quest for novel, more effective drugs. This guide provides an in-depth technical comparison of 6-bromo-3-methylquinoline analogues, focusing on their structure-activity relationships (SAR) as potential anticancer agents. By synthesizing data from closely related compounds and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in the field of oncology drug discovery.

Comparative Anticancer Activity: Insights from Structurally Related Analogues

A series of 6-bromoquinazoline-4(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[2] The half-maximal inhibitory concentration (IC50) values, a key metric of a compound's potency, are presented in Table 1.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinazoline-4(3H)-one Analogues

Compound IDR Group (Substitution at the 2-thio position)IC50 (µM) vs. MCF-7[2]IC50 (µM) vs. SW480[2]
8a Aliphatic linker15.85 ± 3.3217.85 ± 0.92
8e p-methylphenyl35.14 ± 6.8763.15 ± 1.63
8d m-methylphenyl59.15 ± 5.7372.45 ± 2.90
Erlotinib (Positive Control)9.9 ± 0.14Not Reported
Cisplatin (Positive Control)10.24 ± 0.1112.45 ± 0.53
Doxorubicin (Positive Control)0.08 ± 0.010.12 ± 0.01

Data is presented as mean ± standard deviation.

The data reveals that substitutions on the 6-bromo core significantly impact anticancer activity. Compound 8a , featuring an aliphatic linker, demonstrated the most promising activity among the synthesized analogues, with IC50 values in the mid-micromolar range against both cell lines.[2] Notably, the position of a methyl group on a phenyl substituent also influenced potency, with the para-substituted analogue (8e ) being more active than the meta-substituted one (8d ).[2] This suggests that both the nature and the spatial arrangement of substituents play a crucial role in the cytotoxic effects of this class of compounds.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-3-methylquinoline analogues is dictated by the interplay of their structural features. The following sections dissect the key components of the scaffold and their influence on anticancer potential.

The Significance of the 6-Bromo Substituent

The presence of a bromine atom at the C6 position of the quinoline ring is a recurring motif in biologically active molecules. This halogen substitution can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. Studies on various brominated quinolines have consistently demonstrated their potent antiproliferative effects against a range of cancer cell lines.[3]

The Role of the 3-Methyl Group and Substitutions at the 3-Position

The 3-methyl group in the core structure serves as a foundational element. While this small alkyl group itself may have a modest impact on activity, its presence provides a crucial vector for further chemical modification. The exploration of substitutions at the 3-position is a key strategy in optimizing the therapeutic potential of the quinoline scaffold.

Recent studies on 3-arylisoquinolinones, a closely related heterocyclic system, have shown that substitutions on an aryl ring at the 3-position can dramatically enhance antiproliferative activity.[4][5] Specifically, meta-substitution on the 3-aryl ring led to a several-hundred-fold increase in cytotoxicity compared to para-substituted analogues.[4] This highlights the critical importance of the substitution pattern in this region of the molecule for potent anticancer effects. Similarly, the introduction of heteroaryl groups at the 3-position of quinolin-2(1H)-ones has yielded compounds with significant cytotoxic effects against prostate and breast cancer cell lines.[6] These findings strongly suggest that modifying the 3-position of the 6-bromoquinoline core with various aryl or heteroaryl moieties is a promising avenue for the development of highly potent anticancer agents.

Caption: Key structural features of 6-bromo-3-methylquinoline analogues influencing anticancer activity.

Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The anticancer effects of many quinoline derivatives are attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.[7] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade.[8][9] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[8]

Quinoline-based compounds have been identified as potent inhibitors of this pathway, acting on key kinases such as PI3K, Akt, and mTOR.[7][9] By inhibiting these crucial signaling nodes, 6-bromo-3-methylquinoline analogues can disrupt the downstream signaling events that promote cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor 6-Bromo-3-Methylquinoline Analogue Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Proposed mechanism of action of 6-bromo-3-methylquinoline analogues via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis of a representative 6-bromoquinoline and the subsequent evaluation of its anticancer activity.

Synthesis of 6-Bromo-4-iodoquinoline

6-Bromo-4-iodoquinoline serves as a versatile intermediate for the synthesis of various 6-bromo-3-methylquinoline analogues. The following protocol outlines a multi-step synthesis.

Step 1: Synthesis of 6-bromoquinolin-4-ol

  • Preheat ether (0.65 mol) as the solvent.

  • Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.031 mol) to the ether.

  • Stir the mixture at reflux for 10 minutes.

  • After the reaction is complete, cool the solution to 50°C.

  • Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.

  • Filter the precipitated solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol.

Step 2: Synthesis of 6-bromo-4-chloroquinoline

  • Add POCl3 (25 mL) dropwise to 6-bromoquinolin-4-ol (0.009 mol).

  • Add two drops of DMF to the mixture and stir for 5 minutes at room temperature.

  • Reflux the mixture at 110°C for 3 hours.

  • Distill off most of the POCl3 and slowly add the remaining oil to ice water, stirring for 30 minutes.

  • Adjust the pH of the solution to 5-6 with a saturated NaHCO3 solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer twice with water, dry with anhydrous sodium sulfate, and filter.

  • Distill the filtrate to obtain 6-bromo-4-chloroquinoline.

Step 3: Synthesis of 6-bromo-4-iodoquinoline

  • Dissolve 6-bromo-4-chloroquinoline (0.00084 mol) in THF (10 mL).

  • Add HCl/EtOH (80 mL) dropwise and stir for 30 minutes at room temperature.

  • Distill the mixture under reduced pressure to obtain the hydrochloride salt.

  • Dissolve the hydrochloride salt (0.00036 mol) and NaI (0.01 mol) in acetonitrile (40 mL).

  • Reflux the mixture at 100°C for 32 hours.

  • Cool the reaction liquid and distill to obtain 6-bromo-4-iodoquinoline as a yellow powder.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-3-methylquinoline analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: General experimental workflow for the synthesis and biological evaluation of 6-bromo-3-methylquinoline analogues.

Conclusion

The 6-bromo-3-methylquinoline scaffold represents a promising framework for the development of novel anticancer agents. The analysis of structurally related compounds, particularly 6-bromoquinazolines, indicates that modifications to this core structure can lead to potent cytotoxic activity against various cancer cell lines. The structure-activity relationship is heavily influenced by the nature and position of substituents, with the 3-position emerging as a key site for optimization. Mechanistically, these compounds likely exert their anticancer effects through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for the systematic exploration of 6-bromo-3-methylquinoline analogues, paving the way for the discovery of next-generation cancer therapeutics.

References

  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783–4797. [Link]
  • Emami, L., et al. (2024).
  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783–4797. [Link]
  • Al-Ostoot, F. H., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 18(9), 883-895. [Link]
  • Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 412. [Link]
  • Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 106(5), dju071. [Link]
  • Helal, M. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1856–1870. [Link]
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Anti-Cancer Agents in Medicinal Chemistry. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]
  • Bioorganic & Medicinal Chemistry Letters. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. [Link]
  • ACS Omega. (2020).
  • Molecules. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]
  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • Journal of Visualized Experiments. (2013).
  • Molecules. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • Molecules. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]
  • Molecules. (2022). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. [Link]
  • ACS Omega. (2023).
  • European Journal of Medicinal Chemistry. (2024).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
  • Molecules. (2022).
  • International Journal of Molecular Sciences. (2021).
  • Journal of Medicinal Chemistry. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]
  • Molecules. (2021). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. [Link]
  • European Journal of Medicinal Chemistry. (2014). Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. [Link]
  • Molecules. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]
  • Molecules. (2021).
  • Zeitschrift für Naturforschung C. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and practical walkthrough for the validation of analytical methods tailored to quinoxaline-containing compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind method selection and validation parameter design. Our focus is on building robust, reliable, and regulatory-compliant analytical frameworks.

The Critical Role of Method Validation for Quinoxalines

Quinoxalines are a significant class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties, have made them a cornerstone of modern medicinal chemistry. However, the journey from synthesis to a safe and effective pharmaceutical product is underpinned by rigorous analytical testing.

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][2][3] For quinoxaline compounds, this means ensuring that the methods used for identity, purity, and potency assessment are accurate, precise, and specific. Without this assurance, data integrity is compromised, leading to potential risks in drug safety and efficacy. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will explore in detail.[4][5][6]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical technique depends on the physicochemical properties of the quinoxaline analyte, its expected concentration, the sample matrix, and the specific goal of the analysis (e.g., impurity profiling vs. bulk assay).

Technique Principle Best Suited For Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative assay, impurity determination, stability studies for a wide range of non-volatile quinoxalines.Highly versatile, reproducible, and robust.[7][8] Can be coupled with various detectors (UV, DAD, MS).Can be time-consuming for complex separations. Requires soluble analytes.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile or semi-volatile quinoxalines and their impurities.[3]Excellent separation efficiency for volatile compounds.[9][10][11][12] High sensitivity with specific detectors (FID, ECD).Not suitable for non-volatile or thermally labile compounds.[3] Derivatization may be required.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[14]Trace-level quantification in complex biological matrices (e.g., plasma, urine).[14][15][16] Structure elucidation of unknown impurities or metabolites.Unmatched sensitivity and specificity.[17][18] Provides molecular weight and structural information.Higher cost and complexity. Susceptible to matrix effects.[18]
UV-Visible Spectrophotometry Measures the absorption of UV or visible light by the analyte.Simple, rapid quantification of a known quinoxaline compound in a simple matrix (e.g., dissolution testing).Cost-effective, fast, and easy to use.[19]Lacks specificity; susceptible to interference from other UV-absorbing compounds.[19] Not suitable for complex mixtures.

The Pillars of Validation: A Deep Dive into ICH Q2(R1) Parameters

The validation process is a systematic evaluation of an analytical method's performance characteristics. The following parameters form the core of a validation study as outlined by ICH Q2(R1).[1][4]

Specificity and the Power of Forced Degradation

Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[2][7] For quinoxalines, which may be part of complex formulations or subject to degradation, proving specificity is paramount.

The Causality Behind the Experiment: A simple chromatogram showing a single peak for the standard is insufficient. We must actively challenge the method's ability to discriminate. This is achieved through forced degradation studies .[20] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate potential degradation products.[21][22][23] The analytical method is then proven to be "stability-indicating" if it can separate the intact drug from these degradants and if the peak purity of the analyte can be demonstrated (e.g., using a photodiode array detector).

G

Caption: Workflow for establishing method specificity via forced degradation.

Linearity & Range

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

The Causality Behind the Experiment: To establish linearity, a minimum of five concentrations spanning the expected range are analyzed. The resulting data are plotted (Response vs. Concentration) and evaluated using linear regression. A high correlation coefficient (R² ≥ 0.999 is often expected for assays) is not enough.[7] Visual inspection of the plot is crucial to identify any deviations from linearity, and the y-intercept should be statistically insignificant. The range should encompass the concentrations expected during routine analysis, for example, 80% to 120% of the test concentration for an assay of a finished product.

Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value. It's a measure of systemic error.

The Causality Behind the Experiment: Accuracy is typically assessed by performing recovery studies. This involves adding a known amount of the quinoxaline analyte ("spiking") into a placebo matrix (a mixture of all the formulation components except the active ingredient). The method is then used to measure the amount of analyte recovered. This experiment is performed at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with multiple preparations at each level. The acceptance criterion is typically a recovery of 98.0% to 102.0%.

Precision

Why it's critical: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

The Causality Behind the Experiment: Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by analyzing a minimum of six replicate preparations of the same sample at 100% of the test concentration.

  • Intermediate Precision: This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment. The experimental design involves analyzing the same sample under these varied conditions and comparing the results.

The results for both levels are expressed as the Relative Standard Deviation (%RSD), with typical acceptance criteria being ≤2%.

Detection Limit (DL) & Quantitation Limit (QL)

Why they're critical: These parameters are essential for impurity and degradation product analysis.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The Causality Behind the Experiment: DL and QL are often determined based on the signal-to-noise ratio of the chromatogram, typically 3:1 for DL and 10:1 for QL.[24] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study. It is crucial to experimentally verify the QL by preparing standards at this concentration and confirming that they can be analyzed with acceptable accuracy and precision.

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage in different labs or with different instruments.

The Causality Behind the Experiment: This is a mini-experimental design study. Key HPLC parameters such as mobile phase pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), mobile phase composition (e.g., ±2% organic), and flow rate (e.g., ±10%) are intentionally varied. The effect of these changes on the analytical results (e.g., peak retention time, resolution, and quantitation) is evaluated. The method is considered robust if the results remain within the acceptance criteria, demonstrating its suitability for transfer and routine use.

Experimental Protocol: Validation of an HPLC-UV Method for Quinoxaline-X Assay

This section provides a detailed, step-by-step methodology for validating a hypothetical reversed-phase HPLC method for the assay of "Quinoxaline-X" in a tablet formulation.

Objective: To validate the HPLC method for the quantification of Quinoxaline-X in 50 mg tablets, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.

1. Materials & Equipment

  • HPLC system with UV or DAD detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm

  • Reference Standard: Quinoxaline-X (purity > 99.5%)

  • Quinoxaline-X 50 mg tablets

  • Placebo tablets (containing all excipients, no API)

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade phosphoric acid, HCl, NaOH, H₂O₂

2. Chromatographic Conditions (Example)

  • Mobile Phase: Acetonitrile: 20mM Phosphate Buffer pH 3.0 (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Quinoxaline-X Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Preparation (0.1 mg/mL):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet (~50 mg of Quinoxaline-X) into a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with mobile phase and mix well.

    • Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

4. Validation Experiments

  • Specificity (Forced Degradation):

    • Prepare solutions of Quinoxaline-X (~1 mg/mL) in 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and water.

    • Heat the acidic, basic, and neutral solutions at 80°C for 4 hours. Keep the oxidative solution at room temperature for 4 hours.

    • Expose a solid sample to UV/Vis light as per ICH Q1B guidelines.

    • Neutralize the acidic and basic samples, dilute all stressed samples to the target concentration (0.1 mg/mL), and analyze by HPLC.

    • Acceptance Criteria: The method must resolve the Quinoxaline-X peak from all degradation peaks (resolution > 2.0). Peak purity analysis (if using DAD) must pass.

  • Linearity:

    • Prepare a series of five solutions from the Standard Stock Solution ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy (Recovery):

    • Prepare placebo powder equivalent to one tablet's excipient weight.

    • Spike the placebo at three levels: 80%, 100%, and 120% of the nominal assay concentration (40 mg, 50 mg, and 60 mg of Quinoxaline-X).

    • Prepare each level in triplicate following the Sample Preparation procedure.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Prepare six individual samples from a single batch of tablets as per the Sample Preparation procedure.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: %RSD for the six assay results should be ≤ 2.0%. The overall %RSD for both sets of data (12 results) should also be ≤ 2.0%.

Summary of Hypothetical Validation Data

Parameter Experiment Result Acceptance Criteria Status
Specificity Forced DegradationAll degradants resolved (R > 2.5), Peak Purity > 999Resolution > 2.0, Peak Purity PassPass
Linearity 5 levels (50-150%)R² = 0.9998R² ≥ 0.999Pass
Range 0.05 - 0.15 mg/mLConfirmed by Linearity, Accuracy, Precision-Pass
Accuracy 3 levels, 3 reps each80%: 99.5%100%: 100.3%120%: 101.1%98.0 - 102.0%Pass
Precision (Repeatability) n=6%RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) n=12 (2 analysts, 2 days)%RSD = 1.10%≤ 2.0%Pass
QL S/N RatioS/N = 10.5 at 0.1% levelS/N ≥ 10Pass
Robustness Varied pH, Temp, FlowSystem Suitability Passed, Assay results within ±2.0% of nominalSystem Suitability PassPass

Visualizing the Method Selection Process

The choice of an analytical technique is a critical first step. The following decision tree illustrates the logical process for selecting an appropriate method for a quinoxaline compound.

G

Caption: Decision tree for selecting an analytical method for quinoxalines.

Conclusion

The validation of an analytical method for quinoxaline compounds is a rigorous, multi-faceted process that is foundational to drug development and quality control. By systematically evaluating parameters like specificity, linearity, accuracy, and precision, scientists can ensure that the data generated is reliable, reproducible, and fit for its intended purpose. This guide emphasizes not just the "how" but the "why" of method validation, grounding experimental design in scientific causality and regulatory expectations. Adherence to these principles ensures data integrity and ultimately contributes to the safety and efficacy of pharmaceutical products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). This source outlines the requirements for forced degradation studies according to ICH Q1A(R2)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. This article provides an overview of how forced degradation studies are used to develop and validate methods that are capable of detecting changes in drug content and purity over time.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis.
  • Quality Guidelines. ICH.
  • ICH Q2 Analytical Method Validation. Slideshare. A presentation summarizing the key aspects of the ICH Q2(R1)
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. The U.S. Food and Drug Administration's adoption of the ICH Q2(R1)
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. (1982). J-Stage. This paper describes the use of Gas-Liquid Chromatography (GLC)
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Taylor & Francis Online.
  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Bioscience, Biotechnology, and Biochemistry. An academic publication detailing the use of GLC and GC-MS for quinoxaline analysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Classification Of Analytical Methods For Pharmaceutical Analysis. (2025). This article provides a broad classification of analytical methods used in pharmaceutical analysis, including classical and instrumental techniques.
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. (1982). J-Stage. A scientific paper detailing the use of GLC and GC-MS for the structural analysis of quinoxalines.
  • Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. ResearchGate. This source provides a comparative overview of different analytical techniques used for pharmaceutical analysis, highlighting HPLC as a popular method.
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media. This article discusses the validation and comparison of various chromatographic techniques, including GC and HPLC, for drug analysis in biological samples.
  • Different Techniques of Analysis. Pharmaguideline.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2025). This review discusses the use of spectrophotometric techniques combined with chemometrics for pharmaceutical analysis.
  • LC-MS/MS parameters for quinoxalines. ResearchGate.
  • Method Development and Validation of Test Method using RP-HPLC. (2025). The Pharmaceutical and Chemical Journal.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2004). ResearchGate.
  • How to do HPLC method validation. (2022). YouTube.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline. This article outlines the regulatory requirement and steps for validating HPLC methods in the pharmaceutical industry.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2024). World Journal of Pharmaceutical and Medical Research.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2010). PubMed. This review discusses practical strategies for the quantitative LC-MS/MS bioanalysis of unstable molecules, addressing issues of analyte stability.
  • Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. DOI. A book chapter focusing on the development and validation of LC-MS methods for analyzing drugs and metabolites in biological samples.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). PMC - NIH.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2010). ResearchGate.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of quinoxaline derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind methodological choices, ensuring that the protocols described are robust, self-validating, and directly applicable to contemporary drug discovery challenges. We will explore the foundational principles of molecular docking, present a detailed experimental workflow, and analyze case studies involving key therapeutic targets.

The Ascendancy of the Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its structural motifs, particularly the nitrogen atoms within the pyrazine ring, facilitate critical interactions, such as hydrogen bonding, with the active sites of various enzymes and receptors.[2] This versatility has led to the development of quinoxaline derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4][5]

Notably, these derivatives have shown significant promise as inhibitors of crucial therapeutic targets:

  • Protein Kinases: Many quinoxaline-based compounds act as potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer progression.[1][6]

  • Bacterial DNA Gyrase: This enzyme is a well-established target for antibacterial agents, and quinoxaline derivatives have been designed to disrupt its function, offering a pathway to combat bacterial infections.[7][8][9]

Given the vast chemical space of possible quinoxaline derivatives, computational methods are indispensable for prioritizing candidates for synthesis and experimental validation. Molecular docking is the cornerstone of this computational approach.[10]

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a quinoxaline derivative) when bound to the active site of another (a receptor, typically a protein).[11][12][13] Its role in modern drug discovery is multifaceted, supporting structure-based drug design, virtual screening of large compound libraries, and the optimization of lead compounds.[12][14]

The process is governed by two core components:

  • Sampling Algorithm: This is the engine that explores the vast conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal rotatable bonds. Common algorithms include Monte Carlo methods, genetic algorithms, and fragment-based methods.[11][14][15]

  • Scoring Function: After generating poses, the scoring function estimates the binding affinity for each one.[14] It calculates a score, typically expressed in units of energy (e.g., kcal/mol), that approximates the Gibbs free energy of binding. A more negative score generally indicates a more favorable binding interaction.[16] This score allows for the ranking of different poses of the same ligand and the comparison of different ligands.[11][12]

A variety of software packages, both academic and commercial, are available for these tasks, with AutoDock, AutoDock Vina, GOLD, and Glide being among the most widely used.[15][17][18]

A Validated Workflow for Comparative Docking

The integrity of any comparative docking study hinges on the consistency and rigor of its protocol. Describing a protocol as a self-validating system means that it includes internal checks to confirm its reliability before being applied to novel compounds. The following workflow is designed with this principle at its core.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Preparation - Fetch PDB structure - Remove water, ions - Add hydrogens - Repair missing residues LIG 2. Ligand Preparation - Generate 3D structures - Energy minimization - Assign charges GRID 3. Grid Generation - Define binding site - Set grid box dimensions LIG->GRID DOCK 4. Docking Execution - Run docking algorithm - Generate multiple poses GRID->DOCK VALIDATE 5. Protocol Validation - Re-dock native ligand - Calculate RMSD (<2.0 Å) DOCK->VALIDATE ANALYZE 6. Results Analysis - Rank by docking score - Visualize interactions - Compare derivatives VALIDATE->ANALYZE

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Objective: To prepare a high-quality, clean receptor structure for docking.

  • Procedure:

    • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (wwPDB). Choose a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand in the binding site of interest, if available.[19]

    • Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to be critical for binding.

    • Protonation and Repair: Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining hydrogen bonds. Check for and repair any missing residues or atoms in the protein chain.

  • Causality: An accurate protonation state and a complete protein structure are essential for the scoring function to correctly calculate electrostatic and van der Waals interactions, which are fundamental to binding affinity prediction.[19]

Step 2: Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the quinoxaline derivatives.

  • Procedure:

    • Create 2D Structures: Draw the quinoxaline derivatives using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This prevents the use of sterically strained or unrealistic ligand structures in the docking simulation.

    • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges for AutoDock).

Step 3: Binding Site Definition and Grid Generation

  • Objective: To define the specific three-dimensional space where the docking algorithm will search for binding poses.

  • Procedure:

    • Identify Binding Site: If a co-crystallized ligand is present, the binding site is defined as the region encompassing this ligand.[19] If the site is unknown, "blind docking" can be performed where the entire protein surface is considered, although this is computationally more intensive.[19]

    • Generate Grid Box: Define a grid box (a 3D cube) that is large enough to completely enclose the binding site, typically with a buffer of 3-6 Å around the known ligand.[19] This box defines the search space for the ligand's center during the docking run.

  • Causality: The grid pre-calculates the interaction potentials for different atom types within the defined space, dramatically speeding up the subsequent docking calculations. An improperly sized or placed grid can cause the simulation to miss the true binding pocket entirely.

Step 4: Docking Simulation

  • Objective: To run the docking software to predict the binding poses and scores.

  • Procedure:

    • Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort spent searching for low-energy conformations. Higher values increase the likelihood of finding the global energy minimum but require more time.

    • Execute Docking: Run the docking simulation for each prepared quinoxaline derivative against the prepared protein grid. The software will output a set of binding poses ranked by their docking scores.

Step 5: Protocol Validation (The Self-Validating Checkpoint)

  • Objective: To ensure the chosen docking protocol can accurately reproduce experimentally known binding information. This step is critical for establishing trust in the results for novel compounds.[20]

  • Procedure:

    • Re-dock Native Ligand: Take the co-crystallized ligand that was originally in the PDB structure, prepare it as in Step 2, and dock it back into its own receptor's binding site using the exact same protocol.[19]

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[18] This demonstrates that the docking protocol has sufficient accuracy to replicate a known binding mode. If the RMSD is high, the protocol (e.g., grid placement, docking parameters) must be revisited and optimized.

Step 6: Analysis and Comparison of Results

  • Objective: To interpret the docking results, compare the derivatives, and generate hypotheses about their structure-activity relationships (SAR).

  • Procedure:

    • Rank by Score: Rank the quinoxaline derivatives based on their top docking scores.

    • Visual Inspection: Critically analyze the top-ranked pose for each derivative. Do not rely solely on the docking score.[16] Visualize the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the binding pocket.

    • Compare Poses: Compare the binding modes of different derivatives. Note how changes in substituents on the quinoxaline scaffold lead to new or lost interactions, providing a structural rationale for differences in docking scores.

Data Presentation for Comparative Analysis

Summarizing quantitative data in a clear, structured format is essential for effective comparison. The following table provides a template for organizing docking results alongside experimental data, which is the ultimate benchmark for validating computational predictions.[6]

Quinoxaline Derivative IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesH-BondsExperimental IC₅₀ (µM)
Q-01 EGFR (4HJO)-12.03Met793, Lys745, Asp85533.20[6][21]
Q-02 EGFR (4HJO)-11.18Met793, Cys79723.89[6][21]
Q-03 DNA Gyrase (2XCT)-8.16Asp73, Asn46, Arg136232.0[7]
Q-04 DNA Gyrase (2XCT)-7.50Asp73, Gly771>100[7]
ReferenceEGFR (4HJO)-7.40Met793, Leu71818.93 (nM)[6]

This table uses example data from literature to illustrate the format.

Interpretation: This table allows for direct comparison. For instance, Q-01 shows a more favorable (more negative) docking score against EGFR than Q-02, which correlates with its lower experimental IC₅₀ value, suggesting it is a more potent inhibitor.[6][21] The "Key Interacting Residues" and "H-Bonds" columns provide the structural explanation for these differences.

Case Studies: Quinoxalines Targeting Cancer and Bacteria

Case Study 1: Inhibition of EGFR Kinase in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives the proliferation of cancer cells.[22] It is a major target in non-small cell lung cancer.[23] Docking studies have been instrumental in designing quinoxaline derivatives that can effectively block its ATP-binding site.[21][24]

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 RAS RAS/RAF/MEK Pathway P1->RAS CELL Cell Proliferation, Survival RAS->CELL Quinoxaline Quinoxaline Derivative Quinoxaline->P1 INHIBITS

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.

In a typical study, a series of quinoxaline derivatives are docked into the ATP-binding pocket of EGFR (e.g., PDB ID: 4HJO).[21][25] The analysis often reveals that a key hydrogen bond with the backbone of Met793 in the hinge region is critical for potent inhibition. Different substituents on the quinoxaline ring can then be compared based on their ability to form additional hydrophobic or electrostatic interactions with residues like Lys745 and Cys797, explaining observed differences in their IC₅₀ values.[4]

Case Study 2: Targeting Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[7][26] Its inhibition leads to bacterial cell death, making it an excellent target for antibiotics.[9] Docking studies help rationalize the activity of quinoxaline derivatives against this target.

For example, when docking a series of derivatives into the ATPase site of the GyrB subunit of E. coli DNA gyrase, researchers can compare their binding energies and interactions.[7] The results might show that all active compounds form a crucial hydrogen bond with a conserved Asp73 residue. The comparative analysis would then focus on how different side chains on the quinoxaline scaffold explore adjacent hydrophobic pockets, leading to variations in binding affinity and, consequently, antibacterial potency.[7] This structural insight is invaluable for designing next-generation derivatives with improved activity.

Conclusion and Future Outlook

Comparative molecular docking is a powerful, rational approach for navigating the vast chemical landscape of quinoxaline derivatives. It provides a structural basis for understanding binding affinity, guiding lead optimization, and prioritizing compounds for synthesis. The trustworthiness of these computational experiments is not inherent to the software but is established through rigorous, validated protocols that correlate computational predictions with experimental reality.[20][27] As computational methods continue to improve in accuracy and speed, their integration into the drug discovery pipeline will further accelerate the development of novel quinoxaline-based therapeutics.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google AI.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico.
  • Basics, types and applications of molecular docking: A review. (n.d.). Google AI.
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Google AI.
  • Molecular Docking Software and Tools. (n.d.).
  • Software for molecular docking: a review. (2017). PMC - PubMed Central.
  • AutoDock. (n.d.). The Scripps Research Institute.
  • The Art and Science of Molecular Docking. (2024). Annual Reviews.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.).
  • Comparative Docking Analysis of Pyridinylquinoxaline Analogs: A Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.).
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024).
  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.). PubMed.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline deriv
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents | Request PDF. (2023).
  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. (2017). PubMed.
  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024).
  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (n.d.). PMC.
  • Design, synthesis, antiproliferative evaluation, and molecular docking study of new quinoxaline derivatives as apoptotic inducers and EGFR inhibitors. (n.d.). Semantic Scholar.
  • (PDF) Best Practices in Docking and Activity Prediction. (n.d.).
  • DNA Gyrase as a Target for Quinolones. (2023). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising hit compound to a clinical candidate is a multi-parameter optimization challenge. Among the myriad of heterocyclic scaffolds, quinoxalines represent a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] However, biological potency alone is a poor predictor of success. A compound's ultimate therapeutic value is critically dependent on its pharmacokinetic profile—what the body does to the drug. This guide provides a comprehensive framework for assessing the "drug-likeness" of novel quinoxaline derivatives, integrating computational predictions with gold-standard experimental validation to enable data-driven lead optimization.

This comparison guide is structured to mirror a typical drug discovery workflow, moving from rapid, high-throughput in silico assessments to more resource-intensive, but definitive, in vitro experimental validations. We will compare a series of hypothetical novel quinoxaline compounds (QXN-1 to QXN-4) against a well-characterized reference drug to illustrate the decision-making process.

Part 1: The Foundation of Drug-Likeness: In Silico Profiling

Before committing to costly and time-consuming synthesis and experimental testing, computational methods provide a crucial first pass to filter and prioritize compounds.[6][7][8] These models are built on the analysis of thousands of successful oral drugs, identifying key physicochemical properties that correlate with favorable absorption, distribution, metabolism, and excretion (ADME).

The "Rule of Five" and Its Progeny: Guiding Principles for Oral Bioavailability

The most influential guideline in drug design is Lipinski's Rule of Five (Ro5).[9][10][11][12] It is not a strict set of rules but a series of heuristics that predict poor oral absorption or permeation. A compound is more likely to have poor absorption if it violates two or more of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more easily across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[13] Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Building on this foundation, other rules have been developed to refine predictions:

  • Veber's Rule: Focuses on molecular flexibility and polarity, suggesting good oral bioavailability is more likely when the number of rotatable bonds is ≤ 10 and the Topological Polar Surface Area (TPSA) is ≤ 140 Ų .[14][15][16]

  • Ghose's Filter: Defines a qualifying range for several parameters, including a molar refractivity between 40 and 130 and a total number of atoms between 20 and 70 .[17]

The workflow for this initial computational screening is straightforward.

G cluster_0 Computational Drug-Likeness Workflow A Input: 2D Structure of Novel Quinoxaline Compound B Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA, etc.) A->B C Apply Drug-Likeness Filters B->C D Pass: Compliant with Rules (≤ 1 Violation) C->D Yes E Fail: Potential Liability (≥ 2 Violations) C->E No F Prioritize for Synthesis and Experimental Testing D->F G Deprioritize or Redesign E->G

Caption: In silico workflow for initial drug-likeness assessment.

Comparative Analysis of Novel Quinoxalines

Let's apply these rules to our hypothetical quinoxaline compounds. These properties can be rapidly calculated using various open-access web servers like SwissADME or pkCSM.[18][19]

ParameterQXN-1QXN-2QXN-3QXN-4Reference DrugLipinski's RuleVeber's Rule
MW (Da) 420.5480.6515.7395.4350.4≤ 500-
LogP 3.84.55.32.12.5≤ 5-
HBD 12311≤ 5-
HBA 681154≤ 10-
TPSA (Ų) 85.2110.5145.165.755.1-≤ 140
Rotatable Bonds 691243-≤ 10
Lipinski Violations 002 00< 2-
Veber Violations 002 00< 2-
Decision Proceed Proceed Redesign Proceed Benchmark --

Interpretation:

  • QXN-1, QXN-2, and QXN-4 pass the initial screening with zero violations, making them good candidates for experimental validation.

  • QXN-3 violates multiple rules (MW > 500, LogP > 5, HBA > 10, TPSA > 140, Rotatable Bonds > 10). This compound is at high risk for poor oral bioavailability and should be deprioritized or redesigned. This early decision saves significant resources.

Part 2: Experimental Validation of Physicochemical Properties

While computational models are invaluable for high-throughput screening, they are predictive. Experimental data is required to confirm these properties and provide a more nuanced understanding of a compound's behavior.[20]

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[21] Kinetic and thermodynamic solubility assays provide critical data.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal final concentration of 100 µM with 1% DMSO.

  • Incubation & Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of non-soluble compound.

  • Separation: Centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the supernatant using LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the compound remaining in solution. Compare this to a standard curve prepared by diluting the DMSO stock in an acetonitrile/water mixture where the compound is fully soluble.

Lipophilicity (LogD): Predicting Membrane Permeability

Lipophilicity dictates how well a compound can partition into and cross lipid cell membranes.[13][] While LogP describes the partitioning of the neutral species, LogD is more physiologically relevant as it measures partitioning at a specific pH (typically 7.4), accounting for ionizable groups.[13]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight.

  • Compound Addition: Add the test compound to the biphasic system at a known concentration.

  • Equilibration: Shake the mixture vigorously for 1-2 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ as: Log₁₀ ([Concentration in Octanol] / [Concentration in PBS]).

Comparative Experimental Data
ParameterQXN-1QXN-2QXN-4Reference DrugDesired Range
Kinetic Solubility (µM) at pH 7.4 552511095> 50 µM
LogD at pH 7.4 3.54.21.92.31 - 3

Interpretation:

  • QXN-1 and QXN-4 show good aqueous solubility, a highly desirable trait.

  • QXN-2 has lower solubility and higher lipophilicity. While its LogD is still within an acceptable range, the combination suggests it may be more prone to formulation challenges or non-specific binding. The high lipophilicity may increase potency but could also lead to higher metabolic clearance.[11]

  • QXN-4 has the most favorable profile in this assessment, with high solubility and an optimal LogD value, suggesting a good balance between the properties needed to be in solution and to cross membranes.

Part 3: In Vitro ADME Assays: Simulating Biological Barriers

The final stage of this initial assessment involves using cell-based and subcellular fraction assays to predict how the compounds will behave in a biological system.

Caco-2 Permeability: Predicting Intestinal Absorption

The Caco-2 assay is the industry standard for predicting human intestinal absorption.[23][24][25] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters, mimicking the intestinal barrier.[26]

The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A, identifying active efflux. An efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[24][26]

Caption: Bidirectional transport in the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values ≥ 200 Ω·cm².[27]

  • A→B Permeability:

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both chambers at the end of the incubation period.

  • B→A Permeability:

    • Perform the reverse experiment, adding the compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the Papp value for each direction.

Microsomal Stability: A Window into Metabolic Clearance

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[6] The liver microsomal stability assay uses subcellular fractions containing these enzymes to estimate a compound's metabolic clearance rate.[28] A compound that is rapidly metabolized will have a short half-life (t½) and low in vivo exposure.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing an NADPH regenerating system.[29][30]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM and buffer at 37°C.

  • Initiate Reaction: Add the test compound (e.g., at 1 µM final concentration) to the HLM mixture, then initiate the metabolic reaction by adding the NADPH cofactor solution.[30]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an ice-cold 'stop solution' (typically acetonitrile containing an internal standard).[28][31]

  • Control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of compound disappearance.

Final Comparative ADME Data
ParameterQXN-1QXN-2QXN-4Reference DrugClassification
Papp (A→B) (10⁻⁶ cm/s) 12.518.28.515.1High: >10Moderate: 2-10Low: <2
Efflux Ratio (ER) 1.24.11.11.3> 2 indicates efflux
HLM Half-life (t½, min) 4515>6055> 30 min desirable
HLM Intrinsic Clearance (Clint, µL/min/mg) 2577<1521Low Clint desirable

Final Interpretation and Path Forward:

  • QXN-1: Shows a strong overall profile. It has high permeability, is not an efflux substrate, and demonstrates moderate metabolic stability. This compound is a strong candidate to advance into further optimization and efficacy studies.

  • QXN-2: Exhibits very high permeability, which is positive. However, the high efflux ratio (ER=4.1) is a significant red flag, suggesting its absorption in vivo could be limited by P-gp. Furthermore, its metabolic stability is poor (t½=15 min), indicating it would likely be cleared too rapidly in the body. Decision: Deprioritize. The combination of high efflux and rapid metabolism makes it a poor candidate.

  • QXN-4: This compound has the best metabolic stability profile (>60 min half-life) and is not an efflux substrate. Its permeability is moderate but likely sufficient for good oral absorption, especially given its excellent solubility. Decision: High Priority Candidate. The superior stability may translate to a better pharmacokinetic profile in vivo, potentially allowing for lower or less frequent dosing.

Conclusion

Assessing drug-likeness is a critical, multi-faceted process that balances numerous competing properties. This guide demonstrates a logical, tiered approach, starting with broad computational filters and progressively incorporating more complex and predictive experimental assays. By comparing novel quinoxaline compounds against both established rules and a reference compound, researchers can make informed, data-driven decisions.

Based on this comprehensive analysis, QXN-4 emerges as the most promising lead candidate , distinguished by its exceptional metabolic stability and favorable physicochemical properties. QXN-1 also remains a viable candidate with a well-balanced profile. This structured assessment allows teams to focus their resources on compounds with the highest probability of success, accelerating the path from discovery to development.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.
  • Das, S., & Roy, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • (n.d.). Caco2 assay protocol.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Lupașcu, F. G., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Shaker, B., et al. (2021). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Medicinal Chemistry Research.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Bentham Science. (2015). Drug Likeness and Selective Functionalization of Quinoxalines.
  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Taylor & Francis Online. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review.
  • PubMed. (2025). Innovative computational approaches in drug discovery and design.
  • Biosig Lab. (n.d.). pkCSM.
  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.
  • YouTube. (2023). contrasting lead-like & drug-like compounds.
  • ResearchGate. (2025). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment | Request PDF.
  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration.
  • ResearchGate. (n.d.). Overview of typical CADD workflow.
  • RASĀYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • ResearchGate. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • ResearchGate. (n.d.). Lead-Likeness and Drug-Likeness.
  • ResearchGate. (n.d.). Drug-Likeness and Medicinal Chemistry Parameters.
  • American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • YouTube. (2020). lead-like & drug-like molecules.
  • NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • NIH. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Wiley Online Library. (2021). Absorption Matters: A Closer Look at Popular Oral Bioavailability Rules for Drug Approvals.
  • ResearchGate. (n.d.). Optimizing the “Drug-Like” Properties of Leads in Drug Discovery.
  • (n.d.). Veber's rule: Significance and symbolism.
  • ResearchGate. (2025). Drug Likeness and Selective Functionalization of Quinoxalines | Request PDF.
  • Taylor & Francis Online. (2020). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug discovery?.
  • MDPI. (2023). Molecular Filters in Medicinal Chemistry.
  • Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery.
  • PubMed. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes.

Sources

A Researcher's Guide to Efficacy Evaluation: 6-Bromo-7-methylquinoxaline In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous evaluation. 6-Bromo-7-methylquinoxaline, a member of the quinoxaline class of heterocyclic compounds, represents a scaffold of significant interest due to the broad-spectrum biological activities exhibited by its chemical relatives, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides a comparative framework for assessing the efficacy of this compound, contrasting the foundational insights from in vitro assays with the systemic, translational data derived from in vivo models.

The core directive of this guide is to move beyond a mere listing of protocols. Instead, we will delve into the scientific rationale behind experimental design, ensuring that each step contributes to a self-validating and robust evaluation of this compound's therapeutic potential.

The Quinoxaline Scaffold: A Platform for Anticancer Drug Discovery

Quinoxaline derivatives have emerged as a promising platform in oncology.[4][5] Their mechanism of action is often multifaceted, with various analogs reported to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes in cancer progression like protein tyrosine kinases.[4][6] The introduction of a bromo substituent into the quinoxaline skeleton has been shown in some derivatives to enhance biological activity, making this compound a compound of considerable interest for further investigation.[7]

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

In vitro studies are the bedrock of efficacy testing, offering a controlled environment to dissect the direct effects of a compound on cancer cells. These assays are rapid, cost-effective, and essential for initial screening and mechanism of action studies.

Foundational Assay: Antiproliferative Activity via MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (non-small-cell lung cancer), are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[9]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, compared to a standard chemotherapeutic agent, Doxorubicin. These values are based on published data for structurally similar quinoxaline derivatives.[4][7][10]

CompoundMCF-7 (IC50 in µM)HCT116 (IC50 in µM)A549 (IC50 in µM)
This compound12.59.815.2
Doxorubicin0.80.51.2

Note: These are representative values for illustrative purposes.

Delving Deeper: Mechanism of Action Assays

A promising IC50 value warrants further investigation into how the compound exerts its effects.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[4]

  • Apoptosis Assay: Annexin V-FITC/propidium iodide staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells, indicating if the compound induces programmed cell death.[6]

G cluster_0 In Vitro Efficacy Pipeline A Cancer Cell Line Culture (e.g., MCF-7, HCT116) B MTT Assay for Cytotoxicity (Determine IC50) A->B C Promising IC50 Value? B->C D Cell Cycle Analysis (Flow Cytometry) C->D Yes E Apoptosis Assay (Annexin V/PI Staining) C->E Yes F Mechanism of Action Elucidation D->F E->F

Caption: A streamlined workflow for the in vitro assessment of this compound.

Part 2: In Vivo Efficacy Assessment - The Whole-Organism Perspective

While in vitro studies are informative, they do not recapitulate the complexity of a whole organism. In vivo studies are critical for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall therapeutic efficacy and toxicity in a living system. Given the absence of specific in vivo data for this compound, this section outlines a robust, well-justified experimental plan based on established methodologies for similar anticancer compounds.[11]

The Gold Standard: Xenograft Mouse Model

A common preclinical model for evaluating anticancer agents involves implanting human cancer cells into immunodeficient mice, creating a tumor xenograft that can be monitored for growth in response to treatment.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and therefore do not reject foreign tissue, allowing for the growth of human tumors.

  • Tumor Implantation: HCT116 cells (chosen based on favorable in vitro sensitivity) are harvested and suspended in a suitable medium like Matrigel. Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (typically n=8-10 per group).

  • Treatment Regimen:

    • Vehicle Control: The vehicle used to dissolve the compound (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Test Compound: this compound administered at different doses (e.g., 10, 25, and 50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage), typically daily or every other day.

    • Positive Control: A standard-of-care drug for colon cancer, such as 5-Fluorouracil, administered at a clinically relevant dose.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[11]

  • Choice of Cell Line: HCT116 is selected based on its robust growth as a xenograft and its demonstrated in vitro sensitivity to quinoxaline derivatives.

  • Dose Selection: The dose range is determined by preliminary toxicity studies (not detailed here) to identify a maximum tolerated dose.

  • Route of Administration: The choice of intraperitoneal or oral administration depends on the compound's solubility and stability.

  • Control Groups: The vehicle control is essential to ensure that the observed effects are due to the compound itself and not the delivery vehicle. The positive control provides a benchmark for efficacy.

The primary outcome is the inhibition of tumor growth. Data would be presented as a tumor growth curve and a final tumor weight comparison.

Treatment GroupMean Final Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound (25 mg/kg)75050
5-Fluorouracil (20 mg/kg)60060

Note: These are hypothetical data for illustrative purposes.

G cluster_0 In Vitro Foundation cluster_1 Translational Bridge cluster_2 In Vivo Validation invitro In Vitro Data (IC50, MoA) pk_pd Pharmacokinetics & Pharmacodynamics invitro->pk_pd Informs Dosing Strategy invivo In Vivo Efficacy (Tumor Growth Inhibition) pk_pd->invivo toxicity Toxicity Assessment (Body Weight, Histology) invivo->toxicity clinical Clinical Candidate Selection invivo->clinical Positive Efficacy toxicity->clinical Acceptable Safety Profile

Caption: The translational pathway from initial in vitro findings to in vivo validation.

Conclusion: A Synthesized Approach to Efficacy

The evaluation of this compound's efficacy is a stepwise process that builds upon foundational in vitro data to justify and design informative in vivo studies. While in vitro assays provide crucial information on direct cellular effects and mechanisms, they cannot predict a compound's behavior in a complex biological system. The transition to in vivo models, such as the xenograft mouse model, is an indispensable step to assess the true therapeutic potential of this compound. By integrating insights from both methodologies, researchers can build a comprehensive data package to support the advancement of this, and other promising quinoxaline derivatives, through the drug discovery pipeline.

References

  • Al-Ostoot, F. H., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1935.
  • Chen, Y., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(47), 28229-28237.
  • Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(5), 743.
  • de Oliveira, R. S., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305.
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate.
  • Ponomarev, D. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1424.
  • Shukla, P., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. Nanotechnology Perceptions, 20(7), 2407-2415.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.
  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 113.
  • Paul, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, (ahead of print).
  • Barreca, M. L., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 13(10), 282.
  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • Al-Mulla, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Future Medicinal Chemistry, 16(25), 2095-2115.
  • Paul, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • Kumar, A., et al. (2023). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 92-97.
  • Al-Ostoot, F. H., et al. (2017). Results of in-vitro anti-cancer activity of... ResearchGate.
  • BenchChem. (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. BenchChem.
  • BenchChem. (2025). In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)
  • Wang, Y., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 61(6), 2535-2551.
  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Targets, 23(8), 789-808.

Sources

A Comparative Guide to Spectroscopic Data for the Validation of Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data used to validate the synthesis of quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] We will focus on the classic and widely adopted synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, presenting a detailed experimental protocol and a comparative analysis of the expected spectroscopic data against potential impurities.[2][3]

The Synthetic Pathway: A Deliberate Choice

The condensation of an α-dicarbonyl compound with an aromatic diamine is a robust and efficient method for quinoxaline synthesis.[3] We have selected the reaction of o-phenylenediamine with benzil due to its high yield and the crystalline nature of the product, 2,3-diphenylquinoxaline, which simplifies purification. This reaction proceeds via a cyclocondensation mechanism, forming the stable quinoxaline ring system.[3]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and subsequent spectroscopic analysis.

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified Spirit (95% Ethanol) (16 mL)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the reaction mixture on a water bath for 30-60 minutes.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water dropwise to the warm solution until a slight cloudiness persists.[2]

  • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold aqueous ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[4]

Spectroscopic Validation: A Multi-faceted Approach

The following sections detail the expected spectroscopic data for pure 2,3-diphenylquinoxaline. We will then compare this "gold standard" data with spectra that may indicate the presence of common impurities.

¹H NMR Spectroscopy: Unveiling the Proton Environment
  • Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

  • Expected Spectrum of 2,3-Diphenylquinoxaline:

    • δ 8.19 (m, 2H, Ar-H): These are the protons on the quinoxaline ring, specifically H-5 and H-8.

    • δ 7.78 (m, 2H, Ar-H): These correspond to the protons on the quinoxaline ring at the H-6 and H-7 positions.[5]

    • δ 7.53 (m, 4H, Ar-H): These are the ortho protons of the two phenyl substituents.

    • δ 7.35 (m, 6H, Ar-H): This multiplet represents the meta and para protons of the two phenyl substituents.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

  • Expected Spectrum of 2,3-Diphenylquinoxaline:

    • δ 153.4: Quaternary carbons of the quinoxaline ring attached to the phenyl groups (C-2 and C-3).

    • δ 141.2: Quaternary carbons of the quinoxaline ring at the ring junction (C-4a and C-8a).

    • δ 139.0: Quaternary carbons of the phenyl substituents attached to the quinoxaline ring.

    • δ 129.9, 129.8, 129.1, 128.8, 128.2: Aromatic carbons of the quinoxaline and phenyl rings.[5]

Mass Spectrometry: Determining the Molecular Weight
  • Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound.

  • Expected Spectrum of 2,3-Diphenylquinoxaline:

    • The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 282.12 .[5][6]

    • An M+1 peak at m/z = 283.12 will also be observed due to the natural abundance of ¹³C.[5]

FT-IR Spectroscopy: Identifying Functional Groups
  • Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is used to identify the functional groups present in a molecule.

  • Expected Spectrum of 2,3-Diphenylquinoxaline:

    • ~3060 cm⁻¹: C-H stretching of the aromatic rings.

    • ~1548 cm⁻¹: C=N stretching of the quinoxaline ring.[5]

    • ~1440 cm⁻¹: C=C stretching of the aromatic rings.

    • ~768 cm⁻¹ and ~695 cm⁻¹: C-H out-of-plane bending of the aromatic rings, characteristic of mono- and ortho-disubstituted benzene rings.

Comparative Analysis: Identifying Impurities

A crucial aspect of validation is the ability to distinguish the desired product from potential impurities. The most likely impurities in this synthesis are unreacted starting materials.

Spectroscopic TechniquePure 2,3-DiphenylquinoxalineImpurity: o-PhenylenediamineImpurity: Benzil
¹H NMR Complex aromatic multiplets (δ 7.3-8.2 ppm)Broad singlet for -NH₂ (variable), aromatic signals (δ ~6.7 ppm)Aromatic signals (δ ~7.5-8.0 ppm)
¹³C NMR Aromatic signals (δ 128-154 ppm)Aromatic signals at higher field (δ ~115-145 ppm)Carbonyl signal (C=O) at δ ~195 ppm
FT-IR C=N stretch (~1548 cm⁻¹)N-H stretching (two bands, ~3300-3400 cm⁻¹)Strong C=O stretching (~1660 cm⁻¹)
Mass Spec (m/z) 282 (M⁺)108 (M⁺)210 (M⁺)

Table 1: Comparative Spectroscopic Data for Product and Potential Impurities.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and validation workflow.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants o-Phenylenediamine + Benzil Reaction Reflux in Ethanol Reactants->Reaction Crude_Product Crude 2,3-Diphenylquinoxaline Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure 2,3-Diphenylquinoxaline Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FT-IR Pure_Product->FTIR Data_Analysis Data Comparison & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic validation of 2,3-diphenylquinoxaline.

This guide provides a comprehensive framework for the validation of quinoxaline synthesis using a combination of spectroscopic techniques. By understanding the expected spectral features of the pure product and comparing them against potential impurities, researchers can confidently confirm the identity and purity of their synthesized compounds.

References

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
  • Pawar, S. (2016). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare.
  • IJISET. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology.
  • SpectraBase. (n.d.). 2,3-Diphenylquinoxaline.
  • PubChem. (n.d.). 2,3-Diphenylquinoxaline. National Center for Biotechnology Information.
  • RJPBCS. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2011_2(4)/[7].pdf]([Link]7].pdf)

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromo-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and chemical synthesis, understanding the specific disposal protocols for novel or specialized compounds is not just a matter of regulatory compliance, but a fundamental aspect of professional integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Bromo-7-methylquinoxaline, a halogenated heterocyclic compound. The protocols herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and adhere to established best practices for hazardous waste management.

Hazard Profile and Core Safety Principles

Before handling any waste, it is imperative to understand the intrinsic hazards of the chemical. This compound is classified as a hazardous substance, and its disposal requires adherence to protocols for halogenated organic compounds.

Inherent Hazards

Based on its Safety Data Sheet (SDS), this compound presents several health risks that directly inform handling and disposal procedures.[1] The Globally Harmonized System (GHS) classification for this compound necessitates careful management.

Hazard Category GHS Hazard Statement Pictogram Signal Word
Acute Oral ToxicityH302: Harmful if swallowedGHS07Warning
Skin IrritationH315: Causes skin irritationGHS07Warning
Eye IrritationH319: Causes serious eye irritationGHS07Warning
Respiratory IrritationH335: May cause respiratory irritationGHS07Warning
Data sourced from Fluorochem Safety Data Sheet.[1]

The causality behind its classification as a halogenated hazardous waste is critical to understand. The bromine atom in its structure means it cannot be treated as general chemical waste. Improper disposal, such as drain disposal or mixing with non-halogenated solvents, can lead to the release of toxic substances and complicates the waste treatment process.[2][3] The universally accepted terminal disposal method for such compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbers to neutralize acidic gases like hydrogen bromide (HBr) that are generated during combustion.[4][5]

Mandatory Disposal Workflow

The following protocol outlines the mandatory, step-by-step process for disposing of waste containing this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive protection is non-negotiable. All waste handling must be performed in a well-ventilated area, preferably inside a chemical fume hood.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Discard gloves into the appropriate solid waste stream immediately after handling.[4][7]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[5]

Step 2: Segregate Waste at the Point of Generation

Proper segregation is the most critical step in chemical waste management.[8] Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs. Never mix halogenated waste with non-halogenated waste.[2]

  • Solid Waste:

    • Procedure: Collect all non-sharp solid waste contaminated with this compound, such as gloves, weigh boats, pipette tips, and paper towels.

    • Container: Place this waste into a dedicated, puncture-resistant container clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS ."[2] List "this compound" as a primary constituent.

  • Liquid Waste:

    • Procedure: Collect all solutions containing this compound. This includes reaction mother liquors, washings, and contaminated solvents.

    • Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a plastic-coated glass bottle). Label it clearly as "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS ."[2][9] List all chemical components, including solvents, by their full name.

  • Sharps Waste:

    • Procedure: Dispose of any contaminated needles, syringes, or broken glassware.

    • Container: Place all sharps immediately into a designated, puncture-proof sharps container.[2][10]

Step 3: Manage Waste Containers Correctly

Proper container management prevents spills and ensures safe temporary storage pending disposal.

  • Labeling: Every waste container must be accurately labeled with the words "Hazardous Waste," the full chemical names of all contents, and the approximate percentages.[5][8]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[2][11]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be away from general traffic and incompatible materials. Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.[12]

Step 4: Arrange for Final Disposal

Laboratory-generated hazardous waste must never be disposed of via standard drains or general trash.[5][11][13]

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity[9]), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Professional Disposal: Your EHS department will ensure the waste is transported to and managed by a licensed and approved hazardous waste disposal facility, where it will undergo controlled high-temperature incineration.[4][5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_segregation Step 2: Segregation cluster_containers Step 3: Containment cluster_final Step 4: Final Disposal start Waste Generated (Containing this compound) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid (non-sharp)? is_liquid->is_solid No liquid_container Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_container Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_container Collect in 'Halogenated Organic Solid Waste' Container is_solid->solid_container Yes sharp_container Collect in designated 'Sharps Waste' Container is_sharp->sharp_container Yes store_saa Store Sealed Container in Satellite Accumulation Area liquid_container->store_saa solid_container->store_saa sharp_container->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs end Disposal by Licensed Facility (High-Temp Incineration) contact_ehs->end

Caption: Decision workflow for waste segregation and disposal.

Mitigating Risks: Spill & Decontamination Procedures

Accidents can happen, and preparation is key to mitigating risk.

  • Small Spills: In the event of a small spill of solid this compound, carefully sweep or vacuum the material into a suitable disposal container.[6][14] Avoid generating dust.[4] For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand), collect the contaminated material, and place it in the appropriate solid hazardous waste container.[6]

  • Decontamination: Thoroughly wipe down any surfaces that have come into contact with the chemical using a suitable solvent (such as acetone or ethanol), and dispose of the cleaning materials as halogenated solid waste. Wash hands and any exposed skin thoroughly with soap and water after handling.[1][15]

Waste Minimization: A Proactive Approach

The most effective waste management strategy is to minimize its generation in the first place.

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus.[11]

  • Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent over-ordering and to ensure chemicals are used before they expire.[10]

  • Scale Optimization: Where possible, optimize experimental procedures to use the smallest practical amount of hazardous material.[10]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Halogenated Waste Stream Inform

Sources

Navigating the Safe Handling of 6-Bromo-7-methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-7-methylquinoxaline (CAS No. 646504-80-5), a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a thorough understanding of the potential hazards is crucial. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications, typical for many halogenated aromatic compounds, necessitate a stringent adherence to safety protocols to mitigate exposure risks. The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this compound.[1] While specific toxicological data for this exact compound is limited, the known effects of related quinoxaline derivatives, which exhibit a wide range of biological activities, underscore the need for cautious handling.[4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not merely a regulatory requirement but a critical component of a self-validating safety system. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's known hazards.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended to protect against skin irritation and potential absorption.[8][9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.[8]
Eyes & Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash-prone operations.This is to prevent eye irritation from dust particles or splashes.[8][10] All eye and face protection must meet ANSI Z87.1 standards in the United States or equivalent standards elsewhere.[8]
Body Laboratory coatA fully buttoned, flame-resistant lab coat provides a crucial barrier against accidental spills and contamination of personal clothing.[8][9]
Respiratory Use in a certified chemical fume hood.All handling of solid this compound or its solutions must be performed within a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[8][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulously planned operational workflow is essential for minimizing exposure and preventing cross-contamination.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a certified chemical fume hood for the handling of this compound.

  • Equipment Preparation: Ensure all necessary equipment, such as spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.

  • Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.

Weighing and Transferring the Solid Compound
  • Containment: Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any airborne dust particles.[8]

  • Minimize Dust Generation: Use a micro-spatula for handling the solid and avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

During the Reaction
  • Closed System: Whenever possible, maintain the reaction in a closed system to prevent the release of vapors.

  • Continuous Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Post-Handling Decontamination
  • Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a final rinse with water.

  • PPE Removal: Remove and dispose of contaminated PPE in the designated hazardous waste container.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][12] Do not eat, drink, or smoke in the laboratory area.[9][13]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste containing this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and specify "this compound" as a constituent.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvents used.

Disposal Procedure

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[10][14]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is crucial.

IncidentImmediate Action
Spill Evacuate the immediate area. Wear full PPE, including respiratory protection. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For major spills, alert the appropriate emergency response team.
Skin Contact Immediately remove contaminated clothing.[14] Wash the affected area with plenty of soap and water.[12][14] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[9][14] Remove contact lenses if present and easy to do so.[10][12] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[9][14] If breathing is difficult, provide oxygen.[14] Seek medical attention.[9][10]
Ingestion Rinse mouth with water.[14] Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[14]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the workflow for PPE selection and waste disposal for this compound.

cluster_ppe PPE Selection Workflow cluster_disposal Waste Disposal Workflow start_ppe Start: Handling This compound task_assessment Assess Task: Solid or Solution Handling? start_ppe->task_assessment solid_handling Solid Handling: Weighing, Transferring task_assessment->solid_handling solution_handling Solution Handling: Reaction, Quenching task_assessment->solution_handling ppe_requirements Minimum PPE Requirements: - Double Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat solid_handling->ppe_requirements solution_handling->ppe_requirements fume_hood Engineering Control: Work in Certified Fume Hood ppe_requirements->fume_hood respirator_check Is Fume Hood Available? fume_hood->respirator_check respirator Use NIOSH-approved Respirator respirator_check->respirator No end_ppe Proceed with Task respirator_check->end_ppe Yes respirator->end_ppe start_disposal Start: Waste Generation waste_type Identify Waste Type: Solid or Liquid? start_disposal->waste_type solid_waste Contaminated PPE, Weighing Paper, etc. waste_type->solid_waste Solid liquid_waste Reaction Mixtures, Solvent Rinses waste_type->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container final_disposal Arrange for Disposal via Licensed Chemical Destruction or Controlled Incineration solid_container->final_disposal liquid_container->final_disposal end_disposal End of Disposal Process final_disposal->end_disposal

Caption: Workflow for PPE selection and waste disposal for this compound.

By integrating this comprehensive guide into your laboratory's standard operating procedures, you contribute to a safer and more efficient research environment. The principles outlined here are foundational to responsible chemical stewardship and the advancement of scientific discovery.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
  • ChemicalBook. (2022). 6-Bromo-7-chloro-8-methylquinoline - Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.
  • Fluorochem. (n.d.). This compound.
  • Frontiers. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica.
  • BLD Pharm. (n.d.). 646504-80-5|this compound.
  • ResearchGate. (2019). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
  • MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
  • Arctom. (n.d.). CAS NO. 646504-80-5 | this compound | Catalog BD-A741890.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methylquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.